N-(Boc-PEG2)-N-bis(PEG3-azide)
Description
BenchChem offers high-quality N-(Boc-PEG2)-N-bis(PEG3-azide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Boc-PEG2)-N-bis(PEG3-azide) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[3-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N7O11/c1-28(2,3)46-27(37)5-11-39-17-16-38-10-4-26(36)35(8-14-42-20-24-44-22-18-40-12-6-31-33-29)9-15-43-21-25-45-23-19-41-13-7-32-34-30/h4-25H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYUXLBOVCGLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(Boc-PEG2)-N-bis(PEG3-azide): A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Boc-PEG2)-N-bis(PEG3-azide) is a heterobifunctional and branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in bioconjugation, drug delivery, and the development of targeted therapeutics. Its unique architecture, featuring a Boc-protected amine and two terminal azide (B81097) functionalities, offers a modular and efficient approach to the synthesis of complex biomolecular conjugates, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The constituent PEG moieties enhance aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to N-(Boc-PEG2)-N-bis(PEG3-azide), serving as a valuable resource for researchers in the fields of chemical biology and drug discovery.
Core Properties and Specifications
N-(Boc-PEG2)-N-bis(PEG3-azide) is a viscous liquid at room temperature.[1][3] Its key chemical features include a tert-butyloxycarbonyl (Boc) protected primary amine, which can be deprotected under acidic conditions to reveal a reactive amine.[2][4] The two independent PEG3-azide arms provide reactive handles for "click chemistry," specifically Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₅₃N₇O₁₁ | [1][3] |
| Molecular Weight | 663.76 g/mol | [1][3] |
| CAS Number | 2353409-46-6 | [1][3] |
| Appearance | Viscous Liquid | [1][3] |
| Purity | Typically >95% | [5] |
| Solubility | Soluble in water, DMSO, and DMF | [6] |
| Storage Conditions | -20°C for long-term storage | [6] |
Key Applications
The primary application of N-(Boc-PEG2)-N-bis(PEG3-azide) is as a linker in the construction of PROTACs.[7] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] This linker can also be utilized in the synthesis of ADCs, where it can attach cytotoxic payloads to an antibody, and in other bioconjugation strategies requiring the precise linkage of multiple molecular entities.
Experimental Protocols
The use of N-(Boc-PEG2)-N-bis(PEG3-azide) in synthetic workflows typically involves a sequence of deprotection and conjugation steps. The following protocols are generalized procedures and may require optimization for specific applications.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
N-(Boc-PEG2)-N-bis(PEG3-azide)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[9]
-
Cool the solution to 0°C in an ice bath.[9]
-
Add TFA to a final concentration of 20-50% (v/v).[9]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]
-
The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or can be neutralized with a mild base.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between the azide groups of the linker and an alkyne-containing molecule.
Materials:
-
Deprotected N-(amino-PEG2)-N-bis(PEG3-azide)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Appropriate reaction buffer (e.g., phosphate (B84403) buffer, pH 7-8)
Procedure:
-
Prepare stock solutions of all reagents. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[10]
-
In a reaction vessel, dissolve the deprotected linker and the alkyne-functionalized molecule in the reaction buffer. The molar ratio will depend on the desired product.
-
Prepare a premix of CuSO₄ and THPTA in a 1:2 to 1:5 molar ratio and add it to the reaction mixture.[10][11]
-
Initiate the reaction by adding the sodium ascorbate solution.[10]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS.
-
Purify the product using an appropriate chromatographic method, such as size-exclusion or reversed-phase chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is ideal for reactions involving sensitive biological molecules.
Materials:
-
Deprotected N-(amino-PEG2)-N-bis(PEG3-azide)
-
Strained alkyne-functionalized molecule (e.g., containing DBCO or BCN)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the deprotected linker and the strained alkyne-functionalized molecule in the reaction buffer.
-
A molar excess of one reagent may be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours.[12] The reaction progress can be monitored by LC-MS.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials.[12]
Visualizations
Experimental Workflow for PROTAC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Boc-N-bis(PEG2-acid) - Creative Biolabs [creative-biolabs.com]
- 6. N-(Amino-PEG2)-N-bis(PEG3-azide), 2606952-86-5 | BroadPharm [broadpharm.com]
- 7. N-(Boc-PEG2)-N-bis(PEG3-azide) - Immunomart [immunomart.com]
- 8. 0qy.com [0qy.com]
- 9. benchchem.com [benchchem.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-(Boc-PEG2)-N-bis(PEG3-azide): A Branched Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Boc-PEG2)-N-bis(PEG3-azide), a key building block in the development of targeted therapeutics. Detailed experimental protocols and visual diagrams are included to facilitate its practical application in the laboratory.
Introduction: The Rise of Targeted Protein Degradation and the Role of PROTACs
The field of drug discovery is undergoing a paradigm shift, moving beyond simple inhibition of protein function to the targeted degradation of disease-causing proteins. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to eliminate specific proteins of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as the overall physicochemical properties of the molecule.
N-(Boc-PEG2)-N-bis(PEG3-azide): A Versatile Linker for PROTAC Synthesis
N-(Boc-PEG2)-N-bis(PEG3-azide) is a branched polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages for PROTAC design and synthesis. Its unique trifunctional structure provides a versatile platform for the assembly of complex PROTAC molecules.
The key structural features of N-(Boc-PEG2)-N-bis(PEG3-azide) are:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be selectively deprotected under acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid-functionalized ligand for an E3 ligase or a target protein.
-
Two Azide-Terminated PEG Chains: The two PEG3-azide arms offer reactive handles for "click chemistry," a set of biocompatible and highly efficient reactions. The azide (B81097) groups can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-functionalized molecules, providing a robust and specific method for attaching ligands.
-
Branched PEG Structure: The branched nature of the linker allows for a more compact and defined spatial arrangement of the ligands compared to linear linkers. The PEG chains themselves enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
The following diagram illustrates the general mechanism of action of a PROTAC synthesized using a branched linker like N-(Boc-PEG2)-N-bis(PEG3-azide).
Caption: PROTAC-mediated protein degradation pathway.
Physicochemical Properties
A clear understanding of the physicochemical properties of N-(Boc-PEG2)-N-bis(PEG3-azide) is essential for its effective use in synthesis and for predicting the properties of the final PROTAC molecule.
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₃N₇O₁₁ | [1] |
| Molecular Weight | 679.76 g/mol | [1] |
| CAS Number | 2353409-46-6 | [1] |
| Appearance | Solid or oil | Supplier Data |
| Purity | Typically >95% | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and DCM | Supplier Data |
| Storage Conditions | -20°C, protected from light | [1] |
Experimental Protocols
This section provides detailed, representative methodologies for the synthesis of a branched PEG-azide linker and its subsequent use in the synthesis of a PROTAC molecule.
Representative Synthesis of a Branched Boc-Protected PEG-Azide Linker
The following protocol is adapted from a published procedure for a structurally similar compound and can be used as a guide for the synthesis of N-(Boc-PEG2)-N-bis(PEG3-azide).
Materials:
-
N-Boc-amino-PEG2-amine
-
Azido-PEG3-acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Azido-PEG3-acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Azido-PEG3-acid (2.2 equivalents) and NHS (2.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add DCC (2.2 equivalents) to the solution and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM. Concentrate the filtrate under reduced pressure to obtain the crude NHS ester of Azido-PEG3-acid.
-
Coupling Reaction: In a separate flask, dissolve N-Boc-amino-PEG2-amine (1.0 equivalent) in anhydrous DMF.
-
Add the crude NHS ester of Azido-PEG3-acid to the solution of N-Boc-amino-PEG2-amine. Add a mild base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in DCM) to yield the final product, N-(Boc-PEG2)-N-bis(PEG3-azide).
Experimental Workflow for PROTAC Synthesis via Click Chemistry
This workflow outlines the steps for synthesizing a PROTAC using N-(Boc-PEG2)-N-bis(PEG3-azide) and click chemistry.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
N-(Boc-PEG2)-N-bis(PEG3-azide) is a highly valuable and versatile tool for researchers in the field of targeted protein degradation. Its well-defined structure, featuring orthogonal reactive handles and the beneficial properties of a branched PEG linker, facilitates the modular and efficient synthesis of sophisticated PROTAC molecules. This guide provides the foundational knowledge and practical protocols to empower scientists and drug development professionals to leverage this key enabling technology in their pursuit of novel therapeutics.
References
The Strategic Advantage of Branched Azide PEG Linkers in Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and drug delivery, the architecture of linker molecules plays a pivotal role in determining the efficacy, stability, and pharmacokinetic profile of therapeutic conjugates. Among the diverse array of available linkers, branched azide (B81097) polyethylene (B3416737) glycol (PEG) linkers have emerged as a powerful tool, offering distinct advantages over their linear counterparts. This technical guide provides a comprehensive overview of the core functions of branched azide PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key workflows and concepts.
Core Functions and Advantages
Branched PEG linkers are multi-arm PEG reagents, typically with three or four arms, that are extensively utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2] The primary function of these linkers is to connect a biomolecule, such as an antibody, to a payload, like a cytotoxic drug, in a stable and efficient manner. The branched architecture offers several key advantages:
-
Increased Drug-to-Antibody Ratios (DAR): Branched linkers enable the attachment of a higher concentration of the ADC payload, leading to an improved DAR without compromising the antibody's natural properties.[1][2][3] This is crucial for delivering a potent therapeutic effect.[4]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chains improves the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drug molecules.[2][5][] This can reduce aggregation, a common challenge in ADC development.[7][8] The branched structure also provides a superior shielding effect, protecting the biomolecule from enzymatic degradation.[8][9]
-
Improved Pharmacokinetics (PK): The unique three-dimensional structure of branched PEGs results in a larger hydrodynamic volume compared to linear PEGs of similar molecular weight.[][10] This increased size can lead to reduced renal clearance, prolonged circulation time in the bloodstream, and an overall more favorable pharmacokinetic profile.[4][][11]
-
Reduced Immunogenicity: The shielding effect of the branched PEG structure can help to reduce the immunogenicity of the conjugated biomolecule.[5][][8]
-
Versatile Functionalization: Branched PEGs can be functionalized with multiple reactive groups, such as azides, at their termini.[][12] The azide group is particularly valuable due to its high reactivity and selectivity in "click chemistry" reactions.[5][13]
The azide functional group is a cornerstone of modern bioconjugation. It is highly reactive towards alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction.[14][15][16] This bioorthogonal reaction is fast, high-yield, and forms a stable triazole linkage, providing a precise and efficient method for attaching payloads to the linker.[13][15][17]
Quantitative Data Summary
The advantages of branched PEG linkers are substantiated by quantitative data from various studies. The following tables summarize key findings regarding cytotoxicity and pharmacokinetic parameters.
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | Cell Line | IC50 (nM) | Reference |
| Branched (Short) | Homogeneous DAR 6 | SK-BR-3 | 11.2 | [4] |
| Branched (Long) | Homogeneous DAR 6 | SK-BR-3 | 1.2 | [4] |
| Heterogeneous (Control) | DAR 6 | SK-BR-3 | 1.1 | [4] |
| Homogeneous (Control) | DAR 2 | SK-BR-3 | 3.5 | [4] |
Table 1: Comparison of in vitro cytotoxicity (IC50) of trastuzumab-MMAE ADCs with different linker architectures against HER2-positive SK-BR-3 cells. [4] This data highlights the significant impact of linker length on ADC potency, with the longer branched linker demonstrating superior cytotoxicity.[4]
| Linker Configuration | ADC (DAR 8) | Clearance (mL/day/kg) | AUC (day*µg/mL) | Reference |
| Pendant (Branched-like) | T-(P(12x2)-DM1)8 | 11.8 | 84.5 | [4] |
| Linear | T-(L24-DM1)8 | 32.1 | 31.1 | [4] |
Table 2: Pharmacokinetic parameters of high-DAR trastuzumab-DM1 ADCs in mice, comparing pendant versus linear PEG linker configurations. [4] The data indicates that the branched-like architecture provides a superior shielding effect, leading to slower clearance rates and increased circulation time in vivo.[4]
Key Experimental Protocols
Detailed methodologies are crucial for the successful application of branched azide PEG linkers in research and development.
Protocol 1: Enzymatic Conjugation of a Branched Azide Linker to an Antibody and Payload Attachment via Click Chemistry
This protocol, adapted from Grygorash et al. (2022), describes a site-specific conjugation method.[4]
1. Enzymatic Linker Conjugation:
- Incubate deglycosylated trastuzumab (1 mg) with a branched amino-triazide linker (10 equivalents per conjugation site).
- The reaction is carried out in the presence of microbial transglutaminase (MTGase) in a Tris buffer (pH 8.0).
- Incubate at 37°C for 4 hours.
- Purify the resulting antibody-linker conjugate using a desalting column.
2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
- React the purified antibody-linker conjugate with a DBCO-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE) at a 1.5-fold molar excess per azide group.
- The reaction is performed in PBS at room temperature for 16 hours.
- Purify the final ADC by size-exclusion chromatography.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is used to evaluate the efficacy of the synthesized ADCs.[4]
-
Seed HER2-positive SK-BR-3 cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with serial dilutions of the ADCs.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the IC50 values.
Protocol 3: Characterization by Mass Spectrometry
Intact mass analysis by electrospray ionization mass spectrometry (ESI-MS) is a powerful technique to determine the degree of conjugation.[8]
-
Sample Preparation: Dilute the purified conjugate to a suitable concentration for MS analysis (typically in the low µg/mL range).
-
LC Separation: Inject the sample onto an LC system to separate the conjugated protein from any remaining impurities.
-
MS Analysis: Analyze the eluting protein peaks using the ESI-MS. Acquire the full mass spectrum.
-
Data Deconvolution: Use appropriate software to deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein and its conjugated forms. The number of linker-payload molecules attached can be determined from the mass shift.
-
Quantification: Determine the relative abundance of the different conjugated species from the peak intensities in the deconvoluted mass spectrum to calculate the average conjugation efficiency.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) help to illustrate key experimental workflows and logical relationships.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Comparison of Branched vs. Linear PEG Linker Architectures.
Conclusion
Branched azide PEG linkers represent a significant advancement in the field of bioconjugation, offering tangible benefits for the development of next-generation therapeutics. Their unique architecture allows for higher drug loading, improved solubility and stability, and enhanced pharmacokinetic profiles. The integration of the azide functionality facilitates highly efficient and specific payload attachment through click chemistry. As research continues to push the boundaries of drug delivery, the strategic implementation of branched azide PEG linkers will undoubtedly play a crucial role in the creation of more potent and effective bioconjugates.
References
- 1. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched PEG Azide | AxisPharm [axispharm.com]
- 7. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEG-azides Click chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 14. Core-clickable PEG-branch-azide bivalent-bottle-brush polymers by ROMP: grafting-through and clicking-to - PMC [pmc.ncbi.nlm.nih.gov]
- 15. purepeg.com [purepeg.com]
- 16. labinsights.nl [labinsights.nl]
- 17. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to PROTAC Linker Chemistry
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] Upon entering a cell, the PROTAC forms a ternary complex with the POI and an E3 ligase.[] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[] The PROTAC molecule is then released to repeat this catalytic cycle.[5]
While the ligands determine the target specificity, the linker is a critical determinant of a PROTAC's overall success.[6] It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from the formation and stability of the ternary complex to the pharmacokinetic properties of the PROTAC.[6][7][8] The length, composition, flexibility, and attachment points of the linker can all significantly impact the degradation efficiency of the molecule.[1]
This technical guide provides an in-depth exploration of PROTAC linker chemistry, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex concepts to aid researchers, scientists, and drug development professionals in the rational design of next-generation protein degraders.
The Linker's Influence on Ternary Complex Formation and Stability
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[6] The linker plays a crucial role in orchestrating this interaction.[6] The length, rigidity, and chemical composition of the linker dictate the relative orientation of the POI and E3 ligase within the complex.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[6] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[6]
Linker Length Optimization
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[6] A linker that is too short may not be able to span the distance between the two proteins, leading to steric hindrance.[3][9] A linker that is too long may lead to unproductive binding modes or a "hook effect" where binary complexes (PROTAC-POI or PROTAC-E3 ligase) are favored over the ternary complex.[6]
For example, in the development of estrogen receptor (ER)-α targeting PROTACs, it was found that the optimal linker length was a 16-atom chain.[10][11] Studies on TBK1-targeting PROTACs showed that degradation was not observed with linkers shorter than 12 atoms, while linkers between 12 and 29 atoms all exhibited submicromolar degradation potency.[12]
Impact of Linker Composition on Physicochemical Properties
The chemical makeup of the linker has a profound impact on the drug-like properties of the PROTAC.[6] By incorporating polar functional groups (e.g., ethers, amides), the solubility of the PROTAC can be improved.[6] Conversely, lipophilic groups can enhance cell permeability.[6] The most common motifs in PROTAC linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[5] Approximately 55% of linkers in a surveyed database contained PEG, and 30% contained alkyl chains, with about 65% containing both.[5]
Classification and Properties of PROTAC Linkers
PROTAC linkers can be broadly classified into two main categories: flexible and rigid.[6] More recently, "smart" or functional linkers have also been developed.[6]
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic tractability.[6]
-
Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point for linker design.[6] They offer a high degree of conformational flexibility.[6]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are also widely used and can improve the solubility of PROTACs.[1][6] The ethylene (B1197577) glycol units provide polarity and can engage in hydrogen bonding.[6]
While flexible linkers are synthetically accessible and can adopt multiple orientations to facilitate ternary complex formation, they can also have disadvantages.[6] High flexibility can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[6] They can also contribute to poor physicochemical properties, such as high lipophilicity (for alkyl chains) or a high number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[6]
Rigid Linkers
Rigid linkers are designed to constrain the conformation of the PROTAC, which can offer several advantages.[6]
-
Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation.[1][6]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1][6]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[1][6]
Advantages of rigid linkers include their ability to pre-organize the PROTAC into a conformation favorable for ternary complex formation, which can reduce the entropic penalty of binding.[6] They can also improve selectivity by disfavoring the formation of off-target ternary complexes and can lead to improved physicochemical and pharmacokinetic properties.[6] However, rigid linkers are often more synthetically challenging to prepare, and their lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[6]
"Smart" and Functional Linkers
Recent innovations in linker technology have led to the development of linkers with additional functionalities.[6]
-
Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to light of a specific wavelength, allowing for spatiotemporal control over PROTAC activity.[][6]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[6]
-
Self-Immolative Linkers: These linkers are designed to be cleaved by a specific intracellular trigger, releasing the active PROTAC.[6]
Quantitative Data on PROTAC Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of linker composition and length on PROTAC performance.
| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ER-α | VHL | PEG | 9 | >1000 | <20 | [11] |
| ER-α | VHL | PEG | 12 | ~500 | ~60 | [11] |
| ER-α | VHL | PEG | 16 | ~100 | ~80 | [10][11] |
| ER-α | VHL | PEG | 19 | ~500 | ~50 | [11] |
| ER-α | VHL | PEG | 21 | >1000 | <20 | [11] |
| TBK1 | CRBN | Alkyl/Ether | 7 | No degradation | - | [12] |
| TBK1 | CRBN | Alkyl/Ether | 12 | <1000 | >80 | [12] |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [12] |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [12] |
| CRBN | CRBN (Homo-PROTAC) | PEG | 8 | Optimal | - | [9] |
| BRD4 | CRBN | Alkyl | - | 1-40 | - | [12] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy. Below are methodologies for key assays.
Synthesis of PROTACs using Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for the rapid synthesis of PROTAC libraries.[][5][13]
Protocol:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and a bifunctional linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[14]
-
Add coupling reagents such as HATU and DIPEA.[14]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.[14]
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[14]
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[14]
-
Add a copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for Protein Degradation
Western blotting is a standard technique to quantify the degradation of a target protein.
Protocol:
-
Cell Treatment:
-
Plate cells (e.g., MCF7 for ER-α) in a suitable culture dish and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Cell Viability Assay (MTS)
The MTS assay is used to assess the cytotoxic effects of PROTACs.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the PROTAC or a positive control (e.g., tamoxifen (B1202) for MCF7 cells).[11]
-
-
MTS Assay:
-
After the desired incubation period (e.g., 48 hours), add MTS reagent to each well.[11]
-
Incubate the plate at 37°C until a color change is observed.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Visualizing PROTAC Concepts with Graphviz
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Conclusion
The linker component of a PROTAC is not merely a tether but a critical modulator of its biological activity.[3] The length, composition, rigidity, and attachment points of the linker collectively influence the stability and geometry of the ternary complex, which in turn dictates the efficiency of target ubiquitination and degradation.[3] While the "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies, a deep understanding of linker chemistry remains paramount for the successful development of novel protein degraders.[5][14] This guide provides a foundational understanding of the core principles of PROTAC linker chemistry, offering valuable insights for researchers dedicated to advancing this promising therapeutic modality.
References
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the science of covalently linking biomolecules to other molecules, has revolutionized therapeutics, diagnostics, and materials science. At the heart of many successful bioconjugates lies a critical, yet often underappreciated component: the spacer. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) spacers have emerged as the gold standard, offering a unique combination of properties that significantly enhance the performance and developability of complex biologics like antibody-drug conjugates (ADCs), PEGylated proteins, and nanoparticle-based delivery systems.[1][2] This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation, detailing their impact on physicochemical and biological properties, providing quantitative data, outlining key experimental protocols, and visualizing logical workflows for their strategic implementation.
Core Principles of PEGylation and the Function of PEG Spacers
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[3] When used as a spacer in bioconjugation, PEG chains are not merely inert connectors; they actively modulate the properties of the resulting conjugate. The primary functions and advantages of incorporating PEG spacers include:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG increases the overall water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[4][5]
-
Improved Pharmacokinetics and Pharmacodynamics: PEGylation increases the hydrodynamic volume of the bioconjugate, which reduces renal clearance and prolongs its circulation half-life in the body.[2][6] This "stealth" effect also shields the biomolecule from proteolytic degradation and recognition by the immune system, leading to improved stability and bioavailability.[2][7]
-
Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of protein therapeutics, thereby reducing the likelihood of an immune response.[2][8] However, it is important to note that anti-PEG antibodies can sometimes be generated.[8]
-
Steric Hindrance and Optimized Spacing: PEG spacers provide a physical separation between the conjugated molecules, which can be crucial for maintaining the biological activity of each component. For instance, in an ADC, the PEG spacer can prevent the cytotoxic payload from sterically hindering the antibody's binding to its target antigen.[9] The tunable length of PEG spacers allows for precise control over the distance between the conjugated entities.[9]
Quantitative Impact of PEG Spacers on Bioconjugate Properties
The choice of PEG spacer, including its length and architecture (linear vs. branched), has a quantifiable impact on the performance of a bioconjugate. The following tables summarize key quantitative data from various studies.
Table 1: Effect of PEG Spacer Length on Binding Affinity and Cellular Uptake
| Bioconjugate | PEG Spacer Length (n) | IC50 (nM) | Cellular Association (relative to unmodified) | Reference(s) |
| natGa-NOTA-PEGn-RM26 (Bombesin antagonist) | 2 | 3.1 ± 0.2 | - | [4][10] |
| 3 | 3.9 ± 0.3 | - | [4][10] | |
| 4 | 5.4 ± 0.4 | - | [4][10] | |
| 6 | 5.8 ± 0.3 | - | [4][10] | |
| Folate-modified Liposomal Doxorubicin (B1662922) | PEG2000 | - | Enhanced | [11] |
| PEG3400 | - | Further Enhanced | [11] | |
| PEG5000 | - | Highest Association (1.7-fold vs. unmodified) | [11] |
Table 2: Effect of PEGylation on Pharmacokinetics and Biodistribution
| Bioconjugate | PEGylation Status | Half-life (t1/2) | Tumor Uptake (%ID/g at 2h) | Reference(s) |
| 68Ga-NOTA-PEG3-RM26 | PEGylated (n=3) | - | 4.6 ± 0.6 (PC-3 xenografts) | [4][10] |
| 2.8 ± 0.4 (BT-474 xenografts) | [4][10] | |||
| Proticles (Oligonucleotide-protamine nanoparticles) | Non-PEGylated | Faster degradation | - | [12] |
| PEGylated | Slower degradation | - | [12] | |
| Liposomes | "Naked" | Short | - | [13] |
| PEGylated | 1.7x longer than "naked" | Lower than PTGGylated | [13] | |
| Doxorubicin | Free Drug | Rapid clearance | <1% | [14][15] |
| Pegylated Liposomal | ~55 hours | ~10-fold increase | [14][15] |
Table 3: Impact of PEG Architecture on Bioconjugate Properties
| Property | Linear PEG | Branched PEG | Reference(s) |
| Hydrodynamic Radius | Smaller for the same molecular weight | Larger, providing a greater "stealth" effect | [16] |
| In Vivo Half-life | Generally shorter | Extended compared to linear PEG of the same total molecular weight | [17] |
| Protein Stability | Provides stabilization | Can offer enhanced protection against proteolysis | [17] |
| Immunogenicity | Can elicit anti-PEG antibodies | May offer better shielding of protein epitopes, but can still be immunogenic | [8][17] |
Experimental Protocols for Bioconjugation Using PEG Spacers
The selection of a bioconjugation strategy depends on the available functional groups on the biomolecule and the desired properties of the final conjugate. Below are detailed methodologies for common bioconjugation reactions involving PEG spacers.
Protocol 1: Amine-Reactive PEGylation using NHS Esters
This protocol is widely used for modifying lysine (B10760008) residues and the N-terminus of proteins.[18]
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent (e.g., mPEG-Succinimidyl Carboxymethyl Ester)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Purification: Remove the unreacted PEG-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: Analyze the PEGylated protein using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to determine the degree of PEGylation.
Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry
This method is highly specific for the thiol groups of cysteine residues.[2][18]
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine residue)
-
PEG-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at pH 6.5-7.5. If necessary, reduce disulfide bonds with a reducing agent and subsequently remove the reducing agent.
-
PEG-Maleimide Solution Preparation: Dissolve the PEG-Maleimide reagent in the reaction buffer.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted PEG-Maleimide.
-
Characterization: Characterize the conjugate using methods like SDS-PAGE and mass spectrometry.
Protocol 3: Copper-Free Click Chemistry using DBCO-PEG Spacers
This bioorthogonal reaction is ideal for conjugating molecules in complex biological environments without the need for a toxic copper catalyst.[19][20]
Materials:
-
Azide-modified biomolecule
-
DBCO-PEG-NHS ester (for introducing the DBCO moiety onto a second biomolecule with primary amines)
-
Amine-free buffer (e.g., PBS), pH 7.2-8.0
-
Reaction buffer for click chemistry (e.g., PBS)
Procedure:
-
Introduction of DBCO Moiety (if necessary): React the biomolecule containing primary amines with DBCO-PEG-NHS ester following a similar procedure to Protocol 1 to generate a DBCO-functionalized biomolecule. Purify the product.
-
Click Chemistry Reaction: Mix the azide-modified biomolecule and the DBCO-functionalized biomolecule in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration.
-
Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC).
-
Characterization: Confirm the successful conjugation using techniques like mass spectrometry and functional assays.
Protocol 4: Sortase-Mediated Ligation for Site-Specific PEGylation
This enzymatic method allows for precise, site-specific conjugation at either the N- or C-terminus of a protein.[18][21]
Materials:
-
Protein of interest engineered with a sortase recognition motif (e.g., LPETG at the C-terminus)
-
Sortase A enzyme
-
PEG-oligo-glycine peptide (for C-terminal labeling) or LPETG-PEG (for N-terminal labeling)
-
Sortase reaction buffer (e.g., Tris buffer with CaCl2)
Procedure:
-
Reaction Setup: Combine the target protein, sortase A, and the PEGylated peptide in the sortase reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the sortase enzyme (typically 25-37°C) for several hours to overnight.
-
Purification: Purify the PEGylated protein from the reaction mixture. This can be facilitated by using an immobilized sortase enzyme or by incorporating affinity tags on the unreacted components.
-
Characterization: Verify the site-specific PEGylation and purity of the product using mass spectrometry and SDS-PAGE.
Protocol 5: Hydrazide-Aldehyde Ligation
This chemoselective ligation forms a stable hydrazone bond and is useful for conjugating molecules to proteins with genetically encoded aldehydes or oxidized carbohydrates.[12][22]
Materials:
-
Aldehyde- or ketone-containing protein
-
PEG-hydrazide
-
Reaction buffer (typically acetate (B1210297) buffer, pH 4.5-5.5)
Procedure:
-
Reaction Setup: Dissolve the aldehyde-containing protein and PEG-hydrazide in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 2-12 hours.
-
Purification: Purify the conjugate using standard chromatography techniques to remove excess PEG-hydrazide.
-
Characterization: Analyze the product by mass spectrometry to confirm the formation of the hydrazone linkage.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key decision-making processes and biological pathways relevant to the use of PEG spacers in bioconjugation.
Caption: Cellular uptake and intracellular trafficking of a targeted PEGylated nanoparticle.
Caption: Logical workflow for selecting a bioconjugation strategy.
Caption: Workflow for the development and optimization of an Antibody-Drug Conjugate (ADC).
Conclusion
PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to enhance the therapeutic potential of a wide range of biomolecules. Their ability to improve solubility, stability, and pharmacokinetic profiles, while reducing immunogenicity, has been instrumental in the success of numerous approved drugs. A thorough understanding of the different types of PEG spacers, their chemical properties, and the quantitative effects they impart on bioconjugates is crucial for the rational design and development of next-generation therapeutics. By carefully selecting the appropriate PEG spacer and bioconjugation strategy, researchers can optimize the performance of their constructs and accelerate the translation of innovative therapies from the laboratory to the clinic.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pegylated liposomal doxorubicin in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. chempep.com [chempep.com]
- 20. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 21. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
fundamentals of copper-catalyzed click chemistry (CuAAC)
An In-depth Technical Guide to the Fundamentals of Copper-Catalyzed Click Chemistry (CuAAC)
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a concept introduced by K.B. Sharpless in 2001.[1][2] Click chemistry describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, generating only benign byproducts that are easily removed.[2][3][4] The CuAAC reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) and a terminal alkyne to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[1][4][5][6] This reaction represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[1][2][7] In contrast, the copper-catalyzed variant proceeds readily under mild, often aqueous conditions, even at room temperature, with a remarkable rate acceleration of 10⁷ to 10⁸.[2][8] Its robustness, high efficiency, and bioorthogonality—meaning it does not interfere with native biological processes—have made CuAAC an indispensable tool in drug discovery, bioconjugation, materials science, and chemical biology.[1][9][10][11][12]
The Core Mechanism: A Dinuclear Copper Pathway
While early proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored mechanism.[1] This model, which involves two copper atoms in the catalytic cycle, better explains the reaction's significant rate acceleration and high regioselectivity.[1][2]
The key steps of the dinuclear catalytic cycle are as follows:
-
Formation of Copper(I) Acetylide: A copper(I) ion first reacts with the terminal alkyne to form a copper acetylide intermediate.[5]
-
Formation of Dinuclear Complex: A second copper(I) ion coordinates to the alkyne's π-system, forming a dinuclear π,σ-bis(copper) acetylide complex.[1][2] This activation step is crucial for increasing the electrophilicity of the alkyne.[5]
-
Azide Coordination and Cycloaddition: The organic azide coordinates to this activated complex, which then undergoes a concerted cycloaddition to form an unusual six-membered copper metallacycle.[2]
-
Ring Contraction: The metallacycle rapidly contracts to a more stable dinuclear copper triazolide intermediate.[1]
-
Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[1][2]
Key Components and Reaction Conditions
The success and versatility of the CuAAC reaction stem from its simple and robust components.
-
Reactants : The core components are a terminal alkyne (R-C≡CH) and an organic azide (R-N₃). Both functional groups are small, stable, and largely absent from biological systems, making them ideal for bioorthogonal applications.[13][14][15]
-
Copper(I) Catalyst : The active catalyst is the copper(I) ion (Cu⁺).[16][17] Since Cu⁺ is prone to oxidation, it is typically generated in situ from a stable copper(II) precursor, most commonly copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[2][13] Sodium ascorbate (B8700270) is the most widely used reductant; it efficiently reduces Cu(II) to Cu(I) and scavenges oxygen, which helps prevent the unwanted oxidative homocoupling of alkynes (Glaser coupling).[2][7][13]
-
Accelerating Ligands : While not always required, ligands are crucial for stabilizing the Cu(I) oxidation state, increasing reaction rates, and mitigating copper-induced cytotoxicity in biological applications.[5][16][18] They protect the copper ion from oxidation and disproportionation.[5][16] Common ligands include tris-(benzyltriazolylmethyl)amine (TBTA), which is water-insoluble, and water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and bathophenanthrodisulfonic acid (BPS), which are preferred for bioconjugation.[5][16][19]
-
Solvents and pH : A major advantage of CuAAC is its compatibility with a wide range of solvents, including organic solvents (e.g., DMSO, DMF, tBuOH) and, notably, water.[14][20][21] The reaction often experiences a rate acceleration in aqueous media and is effective over a broad pH range of 4 to 12.[2][8][22]
Data Presentation
The quantitative aspects of the CuAAC reaction highlight its efficiency and reliability. The reaction is characterized by high rates and yields under various conditions.
Table 1: Kinetic and Yield Characteristics of CuAAC
| Parameter | Typical Value | Notes |
|---|---|---|
| Rate Acceleration | 10⁷ - 10⁸ fold | Compared to the uncatalyzed thermal Huisgen cycloaddition.[2] |
| Reaction Time | Minutes to a few hours | Typically complete within 1-4 hours at room temperature.[23][24] |
| General Yields | >85-95% | Often quantitative or near-quantitative yields are achieved.[7][13][22] |
| Catalyst Loading | 0.5 - 2 mol% | Low catalyst loading is generally sufficient.[25] |
| Temperature | Room Temperature | Mild heating can be used to accelerate the reaction if needed.[6][13] |
Table 2: Representative Reaction Yields with Different Alkynes Catalyzed by [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol %) at room temperature.
| Alkyne | Azide | Time (min) | Conversion (%) |
|---|---|---|---|
| Phenylacetylene | Benzyl azide | 5 | >99 |
| 4-Ethynyltoluene | Benzyl azide | 5 | >99 |
| 4-Methoxyphenylacetylene | Benzyl azide | 10 | >99 |
| 4-Chlorophenylacetylene | Benzyl azide | 15 | >99 |
| Hex-1-yne | Benzyl azide | 30 | >99 |
| Phenylacetylene | Phenyl azide | 30 | >99 |
(Data adapted from Organometallics 2022, 41, 12, 1406–1419)[25]
Experimental Protocols
Below are detailed methodologies for a typical CuAAC reaction, suitable for bioconjugation or small molecule synthesis.
Materials Required
-
Alkyne-functionalized molecule
-
Azide-functionalized molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in H₂O)
-
Water-soluble ligand (e.g., THPTA) stock solution (e.g., 50-250 mM in H₂O)
-
Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in H₂O, must be freshly prepared )
-
Reaction buffer (e.g., 100 mM sodium phosphate (B84403) buffer)
General Protocol for CuAAC
This protocol describes the labeling of an alkyne-functionalized biomolecule with an azide-functionalized reporter.
-
Preparation of Reactants : In a microcentrifuge tube, dissolve the alkyne-functionalized molecule in the reaction buffer to the desired final concentration. Add the azide-functionalized molecule from a stock solution. A 10-fold molar excess of the smaller molecule (e.g., the azide reporter) is often recommended.[26]
-
Preparation of Catalyst Premix : In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA ligand stock solution. A 1:5 molar ratio of CuSO₄ to THPTA is a common starting point.[26][27] Mix briefly by vortexing.
-
Addition of Catalyst : Add the catalyst premix to the solution containing the alkyne and azide. The recommended final concentration of CuSO₄ is typically between 50 µM and 2 mM.[26][27]
-
Reaction Initiation : Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the mixture.[26] The final concentration of sodium ascorbate is often around 5 mM.[27]
-
Incubation : Close the tube to minimize oxygen diffusion and mix gently (e.g., by inversion or on a rotisserie).[13] Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitoring and Workup : The reaction progress can be monitored by TLC or LC-MS.[23] Upon completion, the workup procedure depends on the application. For biomolecules, this may involve purification via size-exclusion chromatography or dialysis. For small molecules, an aqueous workup followed by extraction with an organic solvent and purification by column chromatography is common.[23]
Applications in Research and Drug Development
The reliability and orthogonality of CuAAC have led to its widespread adoption across scientific disciplines.
-
Drug Discovery : CuAAC is extensively used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[9][10] It is also a key strategy for linking molecular fragments in fragment-based drug design and for creating complex drug conjugates.[9][12]
-
Bioconjugation : This is one of the most prominent applications of CuAAC. It enables the precise attachment of probes, tags (e.g., fluorophores, biotin), or therapeutic agents to biomolecules like proteins, nucleic acids, and carbohydrates without altering their function.[3][12][13][24]
-
Materials Science : The reaction is employed to synthesize novel polymers, create functionalized surfaces, and assemble nanomaterials.[12]
-
Diagnostics and Imaging : CuAAC is used to construct targeted imaging agents for PET scans or fluorescence imaging by linking a targeting moiety (like an antibody or peptide) to a reporter molecule.[3][4]
Conclusion
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction stands as a pillar of modern chemical synthesis. Its operational simplicity, high efficiency, exceptional selectivity, and compatibility with a vast array of functional groups and reaction conditions have established it as the gold standard for "click" reactions. From constructing complex molecular architectures in drug discovery to precisely labeling biomolecules within living systems, CuAAC provides researchers, scientists, and drug development professionals with a powerful and reliable tool for molecular assembly. As ligand development and mechanistic understanding continue to advance, the applications and utility of this remarkable transformation are set to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. labinsights.nl [labinsights.nl]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry | MDPI [mdpi.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioclone.net [bioclone.net]
- 12. echemi.com [echemi.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 18. Click reaction ligands | BroadPharm [broadpharm.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. lumiprobe.com [lumiprobe.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. bioclone.net [bioclone.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. static.igem.wiki [static.igem.wiki]
- 27. jenabioscience.com [jenabioscience.com]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in chemical biology, drug development, and materials science due to its high efficiency, selectivity, and biocompatibility.[1] This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments without the need for toxic catalysts.[2][] This guide provides an in-depth overview of the core principles of SPAAC, its kinetics, detailed experimental protocols, and the underlying reaction mechanism.
Core Principles
The primary driving force behind SPAAC is the high ring strain of cyclooctynes, the smallest stable cyclic alkynes.[2][4] This inherent strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides. This allows the reaction to proceed rapidly at physiological temperatures and pH without a copper catalyst, which can be cytotoxic.[2][5] The reaction is highly selective because both the strained alkyne and the azide (B81097) are bioorthogonal; they do not typically undergo side reactions with native biological functional groups.[2] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2]
Kinetics of SPAAC Reactions
The kinetics of SPAAC are typically second-order, and the reaction rate is influenced by the structure of the cyclooctyne (B158145), the electronic properties of the azide, and the solvent.[2] The development of various cyclooctynes has been crucial in tuning the reaction rates for different applications. Generally, the reaction is faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.[2]
Below is a summary of the second-order rate constants for the SPAAC reaction between various cyclooctynes and benzyl (B1604629) azide, a common model azide.
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (M⁻¹ s⁻¹) |
| [9+1]CPP | - | 2.2 x 10⁻³ |
| [11+1]CPP | - | 4.5 x 10⁻⁴ |
| fluor[11+1]CPP | - | 4.7 x 10⁻³ |
| m[9+1]CPP | - | 9.6 x 10⁻³ |
Note: Data extracted from reactions with benzyl azide in deuterated DMSO at 25 °C.[6]
Reaction Mechanism
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[2] In this reaction, the azide, acting as a 1,3-dipole, reacts with the strained alkyne (dipolarophile) to form a stable triazole linkage.[2] The high ring strain of the cyclooctyne significantly lowers the activation energy of this cycloaddition, allowing the reaction to proceed readily without the need for a catalyst.[2][]
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. benchchem.com [benchchem.com]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Technical Guide to Bifunctional Crosslinkers in Research and Drug Development
For researchers, scientists, and drug development professionals, bifunctional crosslinkers are indispensable chemical tools for elucidating protein interactions, constructing novel therapeutics, and immobilizing biomolecules. This in-depth guide explores the core properties of these reagents, providing a technical foundation for their effective application.
Bifunctional crosslinkers are molecules containing two reactive ends capable of forming covalent bonds with specific functional groups on proteins or other biomolecules.[1] By linking molecules that are in close proximity, these reagents can stabilize transient interactions for analysis, create novel conjugates like antibody-drug conjugates (ADCs), or anchor proteins to surfaces for assays.[1][2] The choice of crosslinker is critical and depends on the specific application, the functional groups available on the target molecules, and the desired stability of the linkage.
Core Properties and Classification
The utility of a bifunctional crosslinker is defined by three key features: the reactivity of its functional groups, the length and nature of its spacer arm, and its classification as either homobifunctional or heterobifunctional.
Homobifunctional crosslinkers possess two identical reactive groups and are typically used in single-step reactions to connect molecules with similar functional groups, such as polymerizing monomers or studying intramolecular crosslinks.[3][4][5] Heterobifunctional crosslinkers , on the other hand, have two different reactive groups, allowing for controlled, two-step conjugations that minimize unwanted self-conjugation and polymerization.[3][4][6] This makes them ideal for creating specific conjugates between two different molecules, such as an antibody and a drug.[5][7]
A third category, photoreactive crosslinkers , contains at least one functional group that becomes reactive only upon exposure to UV light.[3] This allows for precise temporal control over the crosslinking reaction and is particularly useful for capturing non-specific interactions with neighboring molecules, including proteins and nucleic acids.[8][9]
Reactive Groups: The Key to Specificity
The specificity of a crosslinker is determined by its reactive ends, which are designed to target specific functional groups on biomolecules.
-
Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, forming stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues) at a pH of 7.2-9.0.[2][10][11] Imidoesters are another class that react with primary amines at a more alkaline pH (8-10) and have the unique property of preserving the positive charge of the original amine.[2]
-
Sulfhydryl-Reactive: Maleimides are highly specific for sulfhydryl groups (e.g., the side chain of cysteine residues) and form stable thioether bonds at a pH of 6.5-7.5.[12][13] Haloacetyls and pyridyl disulfides are other examples of sulfhydryl-reactive groups.[1][13]
-
Carboxyl-Reactive (Zero-Length): Carbodiimides, such as EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide), are considered "zero-length" crosslinkers because they facilitate the direct formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[14][15][16]
-
Photoreactive: Diazirines and aryl azides are two common photoreactive groups.[8][9] Upon activation with UV light, they form highly reactive carbene or nitrene intermediates, respectively, which can insert into C-H or N-H bonds in close proximity.[8][9][17] Diazirines are generally more stable and can be activated with longer wavelength UV light (330-370 nm), which is less damaging to biomolecules.[9][18]
The Spacer Arm: More Than Just a Bridge
The spacer arm connects the two reactive groups and its properties significantly influence the application of the crosslinker.
-
Length: The length of the spacer arm dictates the distance between the two conjugated molecules.[6] This is a critical consideration when studying protein-protein interactions, as it provides distance constraints for structural modeling.[1][19]
-
Cleavability: Crosslinkers can be either cleavable or non-cleavable.[20] Non-cleavable crosslinkers form permanent, stable bonds, which are advantageous for applications requiring long-term stability, such as in antibody-drug conjugates or when stabilizing protein complexes for analysis.[20][21][22] Cleavable crosslinkers contain a labile bond within their spacer arm that can be broken under specific conditions (e.g., reduction, pH change, or enzymatic cleavage).[20][23] This feature is particularly useful in crosslinking-mass spectrometry (XL-MS) as it simplifies data analysis by allowing for the separation of crosslinked peptides.[20]
-
Solubility and Permeability: The chemical composition of the spacer arm also determines the solubility of the crosslinker. Some crosslinkers are hydrophobic and membrane-permeable, making them suitable for intracellular crosslinking, while others are modified with sulfonate groups (Sulfo-NHS) to be water-soluble and membrane-impermeable, restricting their activity to the cell surface.[10][24] PEGylated spacer arms can enhance solubility, increase stability, and reduce the immunogenicity of the resulting conjugate.[21][25]
Quantitative Properties of Common Bifunctional Crosslinkers
The following tables summarize key quantitative data for a selection of commonly used bifunctional crosslinkers.
| Homobifunctional Crosslinkers (Amine-to-Amine) | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |
| DSS (Disuccinimidyl suberate) | NHS Ester | 11.4 | No | Membrane-permeable, widely used for protein interaction studies.[26][27] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS Ester | 11.4 | No | Water-soluble, membrane-impermeable analog of DSS.[26] |
| DSP (Lomant's Reagent) | NHS Ester | 12.0 | Yes (Reducible) | Contains a disulfide bond in the spacer arm, cleavable with reducing agents like DTT. |
| DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate)) | Sulfo-NHS Ester | 12.0 | Yes (Reducible) | Water-soluble and cleavable analog of DSP.[28] |
| Heterobifunctional Crosslinkers | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester | Maleimide (B117702) | 8.3 | No | Amine-to-sulfhydryl crosslinking, commonly used in ADC development.[26][29] |
| Sulfo-SMCC | Sulfo-NHS Ester | Maleimide | 8.3 | No | Water-soluble analog of SMCC.[28][30] |
| SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate) | NHS Ester | Pyridyldithiol | 6.8 | Yes (Reducible) | Amine-to-sulfhydryl crosslinking, forms a cleavable disulfide bond. |
| LC-SPDP (Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate) | NHS Ester | Pyridyldithiol | 15.7 | Yes (Reducible) | Longer chain version of SPDP. |
| SDA (Succinimidyl 4,4'-azipentanoate) | NHS Ester | Photoreactive Diazirine | 7.7 | No | Amine-reactive on one end and photoreactive on the other. |
| Zero-Length Crosslinker | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Key Characteristics |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl | Amine | 0 | Activates carboxyl groups to react with primary amines, forming a direct amide bond.[14][15][31] |
Experimental Protocols and Workflows
The successful application of bifunctional crosslinkers relies on carefully designed experimental protocols. Below are generalized methodologies for common applications.
General Workflow for Protein-Protein Interaction Studies using DSS
This protocol outlines the basic steps for crosslinking interacting proteins in a complex mixture for subsequent analysis by techniques like immunoprecipitation and western blotting.[32][33]
Caption: General workflow for protein crosslinking using DSS.
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[2][34]
-
DSS crosslinker.
-
Anhydrous DMSO or DMF.[27]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[34]
Methodology:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines.[34]
-
DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to a desired stock concentration (e.g., 25 mM).[34] DSS is moisture-sensitive and should be handled accordingly.[27]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM.[34][35] The optimal molar excess of crosslinker to protein will need to be determined empirically but often ranges from 20 to 50-fold.[34] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[35]
-
Reaction Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM Tris.[34][35] Incubate for 15 minutes at room temperature.[34]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE to observe higher molecular weight species, or for enrichment of crosslinked complexes via immunoprecipitation.[32]
Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Preparation using SMCC
This protocol describes the sequential reaction steps for conjugating a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.[26][36] This two-step process minimizes the risk of antibody self-conjugation.[26]
Caption: Two-step workflow for ADC preparation using SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).[26]
-
SMCC (or Sulfo-SMCC for a water-soluble option).
-
Thiol-containing drug payload.
-
Reaction buffers for both steps (amine-reactive step pH 7.2-8.5; thiol-reactive step pH 6.5-7.5).[37]
-
Desalting columns.
-
Quenching reagent (e.g., L-cysteine).[26]
Methodology:
-
Antibody Activation:
-
Dissolve SMCC in an appropriate solvent (e.g., DMSO).[38]
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution.[36]
-
Incubate for 30-60 minutes at room temperature.[38]
-
Remove excess, unreacted SMCC using a desalting column equilibrated in a buffer suitable for the next step (pH 6.5-7.5).[26][37]
-
-
Drug Conjugation:
-
Dissolve the thiol-containing drug in a compatible solvent.[26]
-
Add the drug solution to the maleimide-activated antibody. A 1.5 to 5-fold molar excess of the drug over available maleimide groups is recommended.[26]
-
Incubate for 1-2 hours at room temperature.[38]
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine.[26]
-
-
Purification: Purify the final ADC product to remove unreacted drug and other impurities using techniques like size-exclusion chromatography (SEC).[26][39]
Signaling Pathways and Logical Relationships
Bifunctional crosslinkers are instrumental in mapping protein-protein interaction networks that are central to cellular signaling. For example, crosslinking can be used to stabilize the interaction between a receptor and its downstream signaling partners, allowing for the identification of the components of a signaling complex.
The diagram below illustrates a hypothetical signaling pathway where a crosslinker is used to identify the interaction between an activated receptor (Receptor-P) and its downstream effector protein.
Caption: Using a crosslinker to capture a signaling interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 4. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 5. Protein Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 8. Diazirine Linkers, Photo Induced Cross Linking, Photoreactive Linker | Axispharm [axispharm.com]
- 9. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. nbinno.com [nbinno.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. cephamls.com [cephamls.com]
- 15. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. purepeg.com [purepeg.com]
- 22. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 23. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 24. Chemistry of Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. benchchem.com [benchchem.com]
- 27. proteochem.com [proteochem.com]
- 28. Leitfaden zur Auswahl von Vernetzern [sigmaaldrich.com]
- 29. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 30. クロスリンクのアプリケーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Zero-Length Crosslinker - Creative Biolabs [creative-biolabs.com]
- 32. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
- 33. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]
- 34. store.sangon.com [store.sangon.com]
- 35. documents.thermofisher.com [documents.thermofisher.com]
- 36. documents.thermofisher.com [documents.thermofisher.com]
- 37. benchchem.com [benchchem.com]
- 38. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 39. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Hydrophilicity of PEG Linkers in Aqueous Media
Poly(ethylene glycol), or PEG, has become an indispensable tool in drug development, largely due to its profound influence on the hydrophilicity of therapeutic molecules. As a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units, PEG linkers serve as molecular bridges that impart critical physicochemical and pharmacokinetic properties to their conjugates.[1][2] This guide provides a detailed exploration of the principles governing the hydrophilicity of PEG linkers in aqueous environments, the methods used to characterize this property, and its ultimate impact on the design and efficacy of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Molecular Basis of PEG's Hydrophilicity
The remarkable water solubility of PEG is rooted in its molecular structure.[3] The repeating ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with surrounding water molecules.[1][4] This interaction leads to the formation of a tightly associated hydration shell around the PEG chain, effectively creating a hydrophilic shield.[4][5] This hydration layer is fundamental to many of PEG's beneficial properties, including its ability to increase the hydrodynamic radius of a molecule, which reduces renal clearance and extends circulation time.[1]
The thermodynamics of PEG hydration are complex, with studies suggesting a "kosmotrope-like" behavior, meaning it tends to structure the surrounding water molecules.[6] This ordering of water contributes to the stability of the PEGylated conjugate in an aqueous medium.[6] Isothermal titration calorimetry (ITC) experiments, which measure the heat changes upon titration, can be used to probe the thermodynamic parameters of PEG intrusion into hydrophobic environments, revealing the enthalpic and entropic contributions to its hydration.[7]
Impact of PEG Linker Characteristics on Hydrophilicity
The overall hydrophilicity and resulting biological behavior of a PEGylated molecule can be fine-tuned by modulating the linker's structural properties.
-
Molecular Weight and Chain Length : Increasing the number of ethylene glycol units generally enhances the water solubility and hydrodynamic volume of the conjugate.[3][8] Shorter PEG chains (e.g., PEG2-PEG12) are often sufficient for improving the solubility of small molecules or for use in PROTACs, while longer chains (e.g., PEG2000) are preferred for maximizing circulation time and shielding larger biologics.[8][]
-
Architecture (Linear vs. Branched) : While linear PEGs are most common, branched or multi-arm PEGs offer unique advantages.[8] They can provide a superior shielding effect and allow for the attachment of a higher payload of hydrophobic drugs per conjugation site, which is particularly beneficial in ADCs.[10][11] This can help overcome drug-to-antibody ratio (DAR) limitations often seen with hydrophobic linkers.[10][12]
-
Configuration (Linear vs. Pendant) : Recent studies on ADCs have shown that the positioning of the PEG unit is critical.[13] Amide-coupled ADCs with two pendant 12-unit PEG chains demonstrated superior stability and slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer.[13]
| Parameter | Impact on Hydrophilicity & Associated Properties | Primary Application Benefit |
| Increased Molecular Weight / Length | Enhances water solubility and increases hydrodynamic radius.[3][8] | Prolongs circulation half-life by reducing renal clearance.[4][14] |
| Branched Architecture | Provides superior shielding effects and higher payload capacity for hydrophobic molecules.[8][10] | Enables higher drug-to-antibody ratios (DAR) in ADCs without causing aggregation.[10][11] |
| Pendant Configuration | Can improve conjugate stability and pharmacokinetic profiles compared to linear configurations.[13] | Achieves ADCs with improved stability and slower clearance rates.[13] |
| Monodispersity | Ensures a precise and uniform molecular weight, leading to predictable and reproducible properties.[10][15] | Critical for consistent performance and regulatory approval of therapeutic conjugates.[8] |
Consequences of Hydrophilicity in Drug Development
The primary reason for using PEG linkers is to leverage their hydrophilicity to solve common challenges in drug development.
-
Enhanced Solubility : Many potent small-molecule drugs are hydrophobic, limiting their formulation for intravenous administration.[2][4] Covalent attachment of a PEG linker dramatically improves aqueous solubility, enabling viable drug formulations.[4][15]
-
Improved Pharmacokinetics (The "Stealth" Effect) : The hydrophilic hydration shell of PEG shields the attached drug or nanoparticle from opsonization (binding by plasma proteins) and subsequent recognition and clearance by the mononuclear phagocyte system (MPS).[5][16][17] This "stealth" effect is a cornerstone of PEGylation, leading to significantly prolonged systemic circulation times.[1][16]
-
Reduced Immunogenicity : The same shielding mechanism that prevents opsonization also helps to "hide" the therapeutic agent from the immune system, reducing the risk of an immunogenic response.[1][4]
Quantitative Analysis of PEG Hydrophilicity
Assessing the hydrophilicity of PEG linkers and their conjugates is crucial for optimizing drug design. Several experimental techniques provide quantitative data.
| Parameter Measured | Typical Values / Trends | Experimental Method |
| Hydration Number | A single PEG2000 molecule can bind approximately 136 water molecules; this increases to ~210 when configured in a brush-like state on a micelle.[18] | Differential Scanning Calorimetry (DSC) |
| Water Contact Angle | Lower angles indicate higher hydrophilicity. A pure PEG film exhibits a contact angle of ~27°.[19] Surfaces become more hydrophilic (angles decrease from >100° to <60°) with increasing PEG content.[20] | Contact Angle Goniometry |
| Thermodynamics of Hydration | PEG exhibits a negative enthalpy of interaction with water, indicating a favorable binding process.[7] | Isothermal Titration Calorimetry (ITC) |
| Hydrodynamic Radius | Increases with PEG chain length due to the extended polymer conformation and its associated water shell. | Dynamic Light Scattering (DLS) |
Experimental Protocols
Methodology 1: Determination of Hydration Number via Differential Scanning Calorimetry (DSC)
-
Principle : DSC measures the heat flow required to change the temperature of a sample. Water bound to the PEG linker does not freeze at 0°C. By measuring the enthalpy of fusion of the free, freezable water in a PEG solution, one can calculate the amount of non-freezable, bound water.
-
Protocol Outline :
-
Sample Preparation : Prepare PEG solutions of known concentrations in deionized water. An empty, sealed pan is used as a reference.
-
Thermal Cycling : Cool the sealed sample and reference pans to a low temperature (e.g., -50°C) at a controlled rate.
-
Heating Scan : Heat the pans at a constant rate (e.g., 5°C/min) through the melting point of water.
-
Data Analysis : Integrate the area of the melting peak to determine the enthalpy of fusion (ΔH).
-
Calculation : The amount of free water is calculated by comparing the sample's ΔH to the known ΔH of pure water. The amount of bound water (hydration number) is then determined by subtracting the free water mass from the total water mass and normalizing by the molar amount of PEG.[18]
-
Methodology 2: Assessment of Surface Hydrophilicity via Contact Angle Goniometry
-
Principle : The contact angle is the angle at which a liquid-vapor interface meets a solid surface. A low contact angle (<90°) indicates that the liquid spreads well on the surface (high wettability, hydrophilic), while a high angle (>90°) indicates poor spreading (low wettability, hydrophobic).
-
Protocol Outline :
-
Surface Preparation : Create a thin, uniform film of the PEG-containing material on a solid substrate (e.g., a silicon wafer) via spin-coating.[19]
-
Droplet Deposition : Place a micro-droplet of deionized water of a known volume onto the prepared surface.
-
Imaging : Use a high-resolution camera to capture a profile image of the droplet at the solid-liquid interface.
-
Angle Measurement : Software is used to analyze the image and calculate the static contact angle between the droplet edge and the substrate surface.[20]
-
Interpretation : Compare the measured angle to reference values to determine the relative hydrophilicity.
-
References
- 1. chempep.com [chempep.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. tandfonline.com [tandfonline.com]
- 4. purepeg.com [purepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. Kosmotrope-like hydration behavior of polyethylene glycol from microcalorimetry and binding isotherm measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 10. adcreview.com [adcreview.com]
- 11. adcreview.com [adcreview.com]
- 12. fcad.com [fcad.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 16. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 18. Hydration of polyethylene glycol-grafted liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using N-(Boc-PEG2)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC. Polyethylene glycol (PEG) linkers are widely used due to their ability to improve solubility and pharmacokinetic properties.
This document provides a detailed protocol for the synthesis of a PROTAC using the bifunctional linker N-(Boc-PEG2)-N-bis(PEG3-azide) . This linker features two azide (B81097) groups for conjugation to alkyne-modified ligands via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.
Principle of PROTAC Action
A PROTAC functions by forming a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released and can act catalytically to degrade multiple protein copies.
Featured Linker: N-(Boc-PEG2)-N-bis(PEG3-azide)
The N-(Boc-PEG2)-N-bis(PEG3-azide) linker offers a versatile platform for synthesizing PROTACs with a branched architecture. The Boc-protected amine allows for selective deprotection and further functionalization, while the two azide groups enable the conjugation of two different or identical alkyne-containing molecules. This can be advantageous for creating PROTACs with unique properties or for assembling libraries for screening.
Experimental Protocols
This section details a representative protocol for the synthesis of a BRD4-targeting PROTAC using a bifunctional azide linker. The protocol is adapted from established methods for PROTAC synthesis and can be modified for different target proteins and E3 ligase ligands.
Materials and Reagents
-
N-(Boc-PEG2)-N-bis(PEG3-azide)
-
Alkyne-functionalized ligand for the protein of interest (e.g., JQ1-alkyne for BRD4)
-
Alkyne-functionalized ligand for an E3 ligase (e.g., pomalidomide-alkyne for Cereblon)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Solvents for purification (e.g., acetonitrile (B52724), water)
-
Solid-phase extraction (SPE) cartridges or preparative HPLC system
-
Analytical HPLC system
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Protocol 1: Boc Deprotection of the Linker
-
Dissolve N-(Boc-PEG2)-N-bis(PEG3-azide) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with DCM three times to remove residual TFA.
-
The resulting deprotected linker can be used in the next step without further purification.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the deprotected N-(PEG2)-N-bis(PEG3-azide) linker (1.1 eq).
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in a small amount of DMF/water.
-
Add the catalyst solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq) in water.
-
Stir the reaction at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by analytical HPLC-MS.
Protocol 3: Purification and Characterization
-
Upon completion of the reaction, dilute the mixture with water and perform a solid-phase extraction (SPE) or directly purify by preparative reverse-phase HPLC.
-
For HPLC purification, use a suitable C18 column and a gradient of acetonitrile in water with 0.1% TFA as a modifier.
-
Collect the fractions containing the desired PROTAC.
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and by NMR to verify the structure.
Data Presentation
The following table summarizes representative quantitative data for a BRD4-targeting PROTAC synthesized using a similar PEG-based linker and click chemistry, demonstrating the typical performance of such molecules.
| Parameter | Value | Method |
| Yield | 15-30% | After purification |
| Purity | >95% | Analytical HPLC |
| Molecular Weight (Expected) | Varies based on ligands | HRMS |
| Molecular Weight (Observed) | Varies based on ligands | HRMS |
| DC₅₀ (BRD4 Degradation) | <100 nM | Western Blot |
| Dₘₐₓ (BRD4 Degradation) | >90% | Western Blot |
Mandatory Visualizations
PROTAC Mechanism of Action
Application Notes and Protocols for Boc Deprotection of N-(Boc-PEG2)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in the synthesis of complex molecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This document provides detailed protocols for the deprotection of the Boc group from N-(Boc-PEG2)-N-bis(PEG3-azide), a heterobifunctional linker used in bioconjugation and drug delivery. The regeneration of the free amine allows for subsequent conjugation steps in a controlled and stepwise manner.[1]
The most common method for Boc deprotection is acidolysis, typically employing trifluoroacetic acid (TFA).[2] The selection of appropriate reaction conditions, including the concentration of the acid, solvent, temperature, and reaction time, is critical to ensure complete deprotection while minimizing potential side reactions.
Data Presentation: Representative Conditions for Boc Deprotection
While specific quantitative data for the deprotection of N-(Boc-PEG2)-N-bis(PEG3-azide) is not extensively published, the following table summarizes representative conditions and expected outcomes for the Boc deprotection of PEGylated amines based on established literature. These conditions are applicable to the target molecule and can be used as a starting point for optimization.
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High (>90) | [1][2] |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High (>90) | [1][2] | |
| 50% TFA in DCM | Room Temp | ~0.8 | >95 | [1] |
Note: Yields are highly dependent on the specific substrate, purity of starting materials, and reaction work-up. It is recommended to monitor the reaction progress by analytical techniques such as TLC or LC-MS to determine the optimal reaction time.[2]
Experimental Protocols
This section details the standard protocol for the Boc deprotection of N-(Boc-PEG2)-N-bis(PEG3-azide) using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Materials:
-
N-(Boc-PEG2)-N-bis(PEG3-azide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol:
-
Dissolution: Dissolve the N-(Boc-PEG2)-N-bis(PEG3-azide) in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[2]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to achieve a final concentration of 20-50% (v/v).[1][2] If the substrate contains other acid-sensitive groups, the addition of a scavenger like triisopropylsilane (TIS, 2.5-5% v/v) can be beneficial.[2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[2]
-
Monitoring: Monitor the progress of the deprotection by TLC or LC-MS until the starting material is completely consumed, which typically occurs within 1-2 hours.[2]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation with toluene three times.[2]
-
-
Product: The resulting product is the TFA salt of the deprotected amine, N-(Amino-PEG2)-N-bis(PEG3-azide), which can often be used directly in the subsequent reaction step without further purification.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[2]
Mandatory Visualizations
Experimental Workflow for Boc Deprotection
References
Application Notes and Protocols for N-(Boc-PEG2)-N-bis(PEG3-azide) in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. N-(Boc-PEG2)-N-bis(PEG3-azide) is a branched, heterobifunctional linker designed to enhance the properties of ADCs.
This linker features a Boc-protected amine for initial conjugation to the antibody and two terminal azide (B81097) groups, enabling the attachment of two drug molecules via click chemistry. The polyethylene (B3416737) glycol (PEG) chains improve the hydrophilicity of the ADC, which can lead to increased solubility, reduced aggregation, and a longer circulation half-life.[1][2] The branched structure allows for a higher drug-to-antibody ratio (DAR) in a site-specific manner, potentially increasing the potency of the ADC.[3]
These application notes provide an overview of the use of N-(Boc-PEG2)-N-bis(PEG3-azide) in ADC development, along with detailed protocols for its application and characterization of the resulting ADC.
Key Features and Applications
-
Branched Structure for Higher DAR: The bis-azide functionality allows for the conjugation of two payload molecules per linker, facilitating the creation of ADCs with a DAR of 2, 4, 6, or 8 in a controlled manner.
-
PEGylation for Improved Pharmacokinetics: The PEG chains enhance the hydrophilicity of the ADC, which can improve its solubility and stability, and prolong its plasma half-life.[4][5][6]
-
Bioorthogonal Conjugation: The azide groups enable highly specific and efficient conjugation of alkyne-modified drug payloads via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").[2][7]
-
Heterobifunctional Design: The Boc-protected amine allows for directional, two-step conjugation, first to the antibody and then to the drug payload.
Experimental Data
The following tables present representative data from studies on ADCs utilizing PEG linkers, illustrating the impact of PEGylation on key ADC parameters.
Table 1: Influence of PEG Linker Length on ADC Pharmacokinetics and Efficacy [4][5]
| ADC Construct | PEG Chain Length | Half-life Extension (fold increase) | In Vitro Cytotoxicity (IC50) Reduction (fold increase) | In Vivo Tumor Growth Inhibition |
| ZHER2-SMCC-MMAE | None | 1.0 | 1.0 | Moderate |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | 4.5 | Improved |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | 22.0 | Most Effective |
Table 2: Representative In Vitro Cytotoxicity of an ADC [8]
| Cell Line | Target Expression | ADC Construct | IC50 (nM) |
| MCF-7 | HER2-negative | Trastuzumab-MMAE ADC | Not Evaluable |
| BT-474 | HER2-positive | Trastuzumab-MMAE ADC | Low nanomolar range |
| MMAE (free drug) | N/A | MMAE | 0.35 |
Experimental Protocols
Protocol 1: Two-Step Conjugation of N-(Boc-PEG2)-N-bis(PEG3-azide) to a Monoclonal Antibody
This protocol describes the deprotection of the Boc group and subsequent conjugation of the linker to the antibody.
Materials:
-
N-(Boc-PEG2)-N-bis(PEG3-azide)
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris, pH 8.0)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Boc Deprotection: a. Dissolve N-(Boc-PEG2)-N-bis(PEG3-azide) in a solution of 20% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the deprotection by thin-layer chromatography (TLC) or mass spectrometry. d. Upon completion, evaporate the solvent and TFA under reduced pressure to yield the deprotected linker (N-(Amino-PEG2)-N-bis(PEG3-azide)).
-
Linker Activation: a. Dissolve the deprotected linker, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS). b. Allow the activation to proceed for 15-30 minutes at room temperature to form the NHS ester of the linker.
-
Conjugation to Antibody: a. Adjust the pH of the antibody solution to 8.0-8.5 with DIPEA. b. Add the activated linker solution to the antibody solution. A 5- to 20-fold molar excess of the linker is recommended, with the optimal ratio determined empirically. c. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Quenching: a. Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the antibody-linker conjugate using a SEC system to remove excess linker and other small molecules.
-
Characterization: a. Determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Protocol 2: Drug Payload Conjugation via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-modified drug payload to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody-linker conjugate
-
Alkyne-modified cytotoxic drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 100 mM solution of CuSO4 in water. b. Prepare a 200 mM solution of THPTA in water. c. Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh). d. Dissolve the alkyne-modified drug in DMSO to a concentration of 10 mM.
-
Catalyst Complex Formation: a. Mix CuSO4 and THPTA in a 1:2 molar ratio. Let it stand for a few minutes to form the Cu(I)-THPTA complex.
-
Conjugation Reaction: a. In a reaction tube, combine the azide-functionalized antibody with the alkyne-modified drug (a molar excess of 4-10 fold of the drug per azide is recommended). b. Add the Cu(I)/THPTA complex to the reaction mixture. c. Initiate the reaction by adding sodium ascorbate. d. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: a. Purify the final ADC using SEC to remove unreacted drug payload and catalyst components.
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can determine the molecular weight, from which the DAR can be calculated.
2. In Vitro Cytotoxicity Assay (MTT Assay): [1]
-
Seed target antigen-positive and negative cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, a control antibody, and the free drug.
-
After 72-96 hours, assess cell viability using an MTT assay.
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
3. In Vivo Efficacy Study: [9]
-
Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
Administer the ADC, a vehicle control, and a control antibody to different groups of mice.
-
Monitor tumor volume and body weight over time.
-
Evaluate the anti-tumor efficacy of the ADC based on tumor growth inhibition.
Visualizations
Caption: Workflow for ADC synthesis and characterization.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Conclusion
N-(Boc-PEG2)-N-bis(PEG3-azide) is a versatile and advantageous linker for the development of next-generation ADCs. Its branched structure allows for a higher, controlled drug-to-antibody ratio, while the integrated PEG chains can significantly improve the pharmacological properties of the resulting conjugate. The bioorthogonal azide groups ensure efficient and specific conjugation of drug payloads. The protocols and data presented here provide a comprehensive guide for researchers and scientists working on the design and synthesis of novel and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Site-Specific Protein Modification Using Azide-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Site-Specific Protein PEGylation
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] PEGylation can increase a protein's solubility, extend its circulation half-life by reducing renal clearance, and decrease its immunogenicity.[3][4] However, traditional PEGylation methods often result in a heterogeneous mixture of products with PEG chains attached at various sites, which can lead to a loss of biological activity if the modification occurs at or near the active site.[1][5]
Site-specific PEGylation addresses this challenge by attaching PEG to a predetermined location on the protein, ensuring a homogenous product with preserved bioactivity.[5][6] This is achieved by introducing a unique functional group, such as an azide (B81097), into the protein at a specific site. This "bioorthogonal" handle allows for a highly selective "click chemistry" reaction with a PEG linker containing a complementary functional group, such as a strained alkyne.[3][7] This document provides an overview of two common enzymatic methods for introducing an azide group for site-specific PEGylation and the subsequent click chemistry protocols.
Enzymatic Methods for Site-Specific Azide Installation
Two powerful enzymatic methods for introducing an azide handle into a target protein are the use of Formylglycine-Generating Enzyme (FGE) and Sortase A (SrtA).
Formylglycine-Generating Enzyme (FGE) System
The FGE system utilizes an enzyme that recognizes a short consensus sequence (CxPxR) engineered into the target protein.[8] FGE co-translationally oxidizes the cysteine residue within this "aldehyde tag" to a formylglycine (FGly) residue, which contains a reactive aldehyde group.[9] This aldehyde can then be selectively reacted with an azide-containing reagent.
-
Principle: FGE converts a specific cysteine to formylglycine, creating a unique aldehyde handle for subsequent chemical modification.[10][11]
-
Advantages: The aldehyde tag can be placed at various locations within the protein sequence, and the modification occurs efficiently within the cell.[8][9]
Sortase A (SrtA) Mediated Ligation
Sortase A is a transpeptidase from Staphylococcus aureus that recognizes a specific peptide motif (LPXTG) and cleaves the bond between threonine and glycine.[12] This cleavage results in a stable acyl-enzyme intermediate that can be resolved by a nucleophile, such as an oligoglycine sequence.[12][13] By using a synthetic oligoglycine peptide functionalized with an azide, SrtA can be used to ligate the azide-PEG linker to the C-terminus of a protein containing the LPXTG tag.
-
Principle: SrtA-mediated ligation allows for the site-specific attachment of an azide-functionalized molecule to the C-terminus of a target protein.[13][14]
-
Advantages: The reaction is highly specific and can be performed under mild conditions. Evolved sortase variants offer significantly increased reaction kinetics.[15]
Click Chemistry for PEGylation
Once the azide handle is installed, the protein can be PEGylated using a bioorthogonal click chemistry reaction. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is often preferred for biological applications as it does not require a cytotoxic copper catalyst.[7][]
-
Principle of SPAAC: A strained cyclooctyne (B158145) (e.g., BCN or DBCO) linked to PEG reacts spontaneously with the azide-modified protein to form a stable triazole linkage.[7][17]
-
Advantages of SPAAC: The reaction is biocompatible, highly selective, and proceeds efficiently in aqueous buffers at physiological pH.[7][18]
Experimental Workflows and Protocols
The following diagrams and protocols outline the general steps for site-specific protein PEGylation using the FGE system followed by SPAAC.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific PEGylation of proteins: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. Bifunctional Reagents for Formylglycine Conjugation: Pitfalls and Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Site-Specific Labeling of Proteins Using the Formylglycine-Generating Enzyme (FGE) | Springer Nature Experiments [experiments.springernature.com]
- 11. ovid.com [ovid.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Production of unnaturally linked chimeric proteins using a combination of sortase-catalyzed transpeptidation and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for sortase-mediated construction of DNA-protein hybrids and functional nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Fluorescent Probes with PEG-Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent probes to biomolecules is an indispensable tool in modern biological research and drug development. Polyethylene glycol (PEG) linkers featuring a terminal azide (B81097) group have emerged as a versatile platform for the synthesis of these probes. The PEG component enhances the solubility, bioavailability, and pharmacokinetic properties of the conjugated biomolecule while reducing non-specific binding and immunogenicity.[1][2] The terminal azide group allows for highly specific and efficient conjugation to a wide range of molecules through bioorthogonal "click chemistry" reactions.[3][4]
This document provides detailed application notes and protocols for the synthesis of fluorescent probes utilizing PEG-azide linkers. It covers the core synthetic strategies, step-by-step experimental procedures, purification, characterization, and a comparative analysis of the photophysical properties of commonly used fluorophores.
Core Synthetic Strategies
The synthesis of fluorescent probes with PEG-azide linkers primarily revolves around two strategic approaches: the "Click-First" and the "Substitution-First" (or "Conjugation-First") methods. The choice between these strategies depends on the sensitivities of the fluorescent dye and the target biomolecule to the reaction conditions of the alternative approach.
"Click-First" Approach
In this strategy, an alkyne-modified fluorescent dye is first attached to the azide group of the PEG linker via a click chemistry reaction. The resulting fluorescently-labeled PEG linker, now equipped with a reactive functional group (e.g., an NHS ester), can then be conjugated to a target biomolecule. This method is particularly advantageous when the target biomolecule is sensitive to the copper catalyst used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5]
Workflow for the "Click-First" Approach
Caption: A diagram illustrating the "Click-First" synthetic workflow.
"Substitution-First" Approach
Conversely, the "Substitution-First" approach involves the initial conjugation of the PEG-azide linker to the target biomolecule. For instance, an Azide-PEG-NHS ester can be reacted with primary amines on a protein. The resulting azide-functionalized biomolecule is then reacted with an alkyne-modified fluorescent dye via click chemistry. This strategy is preferable when the fluorescent dye is sensitive to the conditions of the initial conjugation reaction (e.g., pH, solvent).
Workflow for the "Substitution-First" Approach
Caption: A diagram illustrating the "Substitution-First" synthetic workflow.
Quantitative Data of Common Fluorophores
The selection of a fluorescent dye is critical for the successful application of the synthesized probe. The following table summarizes the key photophysical properties of commonly used fluorophores that can be conjugated using PEG-azide linkers. The "PEG-fluorochrome shielding" approach, where the PEG linker sterically blocks the fluorophore from interactions that lead to quenching, can enhance quantum yields.[6][7]
| Fluorophore Class | Example Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fluorescein | Fluorescein (FITC) | ~494 | ~521 | ~75,000 | ~0.93 |
| Rhodamine | Rhodamine B | ~555 | ~580 | ~110,000 | ~0.31 |
| Tetramethylrhodamine (TAMRA) | ~544 | ~576 | ~89,000 | ~0.1 | |
| Cyanine | Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.04 |
| Cyanine5 (Cy5) | ~649 | ~670 | ~250,000 | ~0.3 | |
| BODIPY | BODIPY FL | ~503 | ~512 | ~80,000 | ~0.9 |
| BODIPY TMR-X | ~544 | ~574 | ~60,000 | ~0.5 |
Note: Photophysical properties can be influenced by the local environment, conjugation, and the length of the PEG linker. The listed values are for the unconjugated dyes under optimal conditions and serve as a general guide.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of fluorescent probes using PEG-azide linkers.
Protocol 1: Synthesis of an Azide-PEG-NHS Ester
This protocol describes the synthesis of a heterobifunctional Azide-PEG-NHS ester, a versatile building block for the "Substitution-First" approach.
Materials:
-
α-Amino-ω-hydroxyl PEG (H2N-PEG-OH)
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Sodium azide (NaN3)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Dry diethyl ether
Procedure:
-
Boc Protection of the Amine Group: Dissolve H2N-PEG-OH in an aqueous solution of K2CO3. Add Boc2O and stir overnight at room temperature. Extract the product with DCM, dry over magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Azidation of the Hydroxyl Group: The Boc-NH-PEG-OH is then converted to Boc-NH-PEG-N3. This can be achieved through a two-step process involving mesylation of the hydroxyl group followed by substitution with sodium azide.
-
Deprotection of the Amine Group: Dissolve the Boc-NH-PEG-N3 in DCM and add TFA. Stir for 2 hours at room temperature. Precipitate the product by adding cold diethyl ether, collect the solid by centrifugation, and dry under vacuum to yield H2N-PEG-N3.
-
NHS Ester Formation: Dissolve the H2N-PEG-N3 in anhydrous DCM. Add DSC and TEA. Stir the reaction mixture overnight at room temperature under an inert atmosphere. The product, Azide-PEG-NHS, can be purified by precipitation in cold diethyl ether.
Protocol 2: Labeling a Protein with a Fluorescent Dye using the "Substitution-First" Approach (CuAAC)
This protocol details the labeling of a protein with a fluorescent dye using an Azide-PEG-NHS linker and a subsequent copper-catalyzed click reaction.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester (from Protocol 1 or commercially available)
-
Alkyne-modified fluorescent dye (e.g., Alkyne-Cyanine5)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (for quenching)
-
Dialysis tubing or spin desalting columns
Procedure: Step 1: Azide Functionalization of the Protein
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the Azide-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
(Optional) Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the azide-functionalized protein by dialysis against PBS or using a spin desalting column to remove excess reagents.
Step 2: Click Chemistry Conjugation to a Fluorescent Dye
-
Prepare the following stock solutions: 50 mM CuSO4 in water, 50 mM THPTA in water, 10 mM alkyne-modified fluorescent dye in DMSO, and 500 mM sodium ascorbate in water (prepare fresh).
-
To the azide-functionalized protein solution, add the click reaction components in the following order, with gentle mixing after each addition:
-
Alkyne-modified fluorescent dye (to a final concentration of 100-200 µM)
-
THPTA (to a final concentration of 500 µM)
-
CuSO4 (to a final concentration of 100 µM)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the fluorescently labeled protein using dialysis or a spin desalting column to remove unreacted dye and catalyst components.
Click Chemistry Reaction Pathway (CuAAC)
References
- 1. Fluorescent dye with PEG linker [schem.jp]
- 2. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Application of Activity-based Fluorescent Probes for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Multivalent Structures with Bis-Azide PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of multivalent structures, where multiple copies of a bioactive molecule are displayed on a single scaffold, has emerged as a powerful strategy in drug development and biomedical research. This approach can significantly enhance the avidity, specificity, and overall efficacy of therapeutics. Bis-azide Polyethylene Glycol (PEG) linkers are versatile tools for creating these multivalent architectures. Their bifunctional nature allows for the attachment of two molecules of interest, while the PEG spacer enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the final conjugate.[1][2]
This document provides detailed application notes and protocols for the synthesis and characterization of multivalent structures using bis-azide PEG linkers, primarily through copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[1][3]
Key Applications
The use of bis-azide PEG linkers to create multivalent structures has a wide range of applications, including:
-
Targeted Drug Delivery: Enhancing the binding affinity and selectivity of targeting ligands (e.g., peptides, antibodies) to cell surface receptors, leading to more efficient drug delivery to diseased cells.[4]
-
Antibody-Drug Conjugates (ADCs): Increasing the drug-to-antibody ratio (DAR) in a controlled manner, leading to more potent ADCs.[1]
-
Vaccine Development: Presenting multiple copies of an antigen to the immune system to elicit a stronger and more robust immune response.
-
Diagnostics and Imaging: Improving the sensitivity of diagnostic assays and the signal intensity of imaging agents by concentrating probes at the target site.[5]
-
Inhibition of Protein-Protein Interactions: Creating multivalent inhibitors that can more effectively disrupt pathological protein complexes.
Experimental Protocols
The creation of multivalent structures using bis-azide PEG linkers typically involves a two-step process:
-
Functionalization of the Molecule of Interest: Introduction of an alkyne group onto the bioactive molecule (e.g., peptide, protein, small molecule drug).
-
Conjugation with Bis-Azide PEG Linker: Reaction of the alkyne-functionalized molecule with the bis-azide PEG linker via click chemistry.
Two primary click chemistry methods are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that requires a copper(I) catalyst.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, making it suitable for applications where copper toxicity is a concern, such as in living systems.[7]
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an alkyne-modified molecule to a bis-azide PEG linker using a copper(I) catalyst.
Materials:
-
Alkyne-modified molecule of interest (e.g., peptide, protein, small molecule)
-
Bis-azide PEG linker (of desired molecular weight)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
DMSO (for dissolving non-aqueous soluble components)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified molecule in the reaction buffer.
-
Prepare a stock solution of the bis-azide PEG linker in the reaction buffer or DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and the bis-azide PEG linker. A 2-fold molar excess of the alkyne-modified molecule relative to the azide (B81097) groups on the PEG linker is a good starting point.[8]
-
Add the copper ligand (THPTA or TBTA) to the reaction mixture. A 5-fold molar excess of ligand to copper is recommended to stabilize the Cu(I) ion and protect biomolecules.[8]
-
Add CuSO₄ to the reaction mixture. The final concentration of copper can be adjusted, typically between 0.05 and 0.25 mM.[8]
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[8]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification:
-
Upon completion, purify the multivalent conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a molecule functionalized with a strained alkyne (e.g., DBCO, BCN) to a bis-azide PEG linker.
Materials:
-
Strained alkyne-modified molecule of interest (e.g., DBCO-peptide, BCN-protein)
-
Bis-azide PEG linker
-
Reaction Buffer: PBS, pH 7.4, or other suitable amine-free buffer
-
DMSO (for dissolving non-aqueous soluble components)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-modified molecule in the reaction buffer.
-
Prepare a stock solution of the bis-azide PEG linker in the reaction buffer or DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the strained alkyne-modified molecule and the bis-azide PEG linker. A 2-4 fold molar excess of the strained alkyne over the azide groups is a common starting point.[7]
-
The final concentration of DMSO in the reaction mixture should be kept low (ideally below 5% v/v) to avoid potential negative effects on protein structure.[7]
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[7] Reaction times can be shorter depending on the specific reactants.
-
-
Monitoring and Purification:
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE to observe the formation of the higher molecular weight conjugate.[7]
-
Once the reaction is complete, purify the multivalent conjugate using size-exclusion chromatography or dialysis to remove unreacted starting materials.
-
Data Presentation
The following tables summarize quantitative data relevant to the design and characterization of multivalent structures using PEG linkers.
Table 1: Effect of PEG Molecular Weight on Nanoparticle Properties and Biological Fate
| PEG Molecular Weight (kDa) | Reduction in Protein Adsorption (%) | In Vivo Circulation Half-life | Reference |
| 2 | ~75% (vs. uncoated) | Increased | [9] |
| 5 | ~75% (vs. uncoated) | Increased | [9] |
| 10 | ~75% (vs. uncoated) | Further Increased | [9] |
| 20 | ~75% (vs. uncoated) | Longest | [9] |
This table illustrates that increasing PEG molecular weight up to a certain point can significantly reduce protein adsorption and prolong circulation time, key factors for effective drug delivery.
Table 2: In Vitro Cytotoxicity of Doxorubicin (B1662922) and PEG-Doxorubicin Conjugates
| Compound | IC₅₀ (µM) on B16F10 cells | IC₅₀ (µM) on MCF7 cells | IC₅₀ (µM) on D17 cells | Reference |
| Free Doxorubicin | 0.24 | 1.20 | - | [10][11] |
| PEG₅₀₀₀-GFLG-Doxorubicin | > 2 | - | - | [10] |
| MagAlg-Doxorubicin | - | 18.25 | - | [11] |
| Au-GSH-Doxorubicin | - | - | IC₅₀ values determined | [12] |
This table compares the in vitro cytotoxicity of free doxorubicin with various PEGylated and nanoparticle-conjugated forms, highlighting the often-reduced cytotoxicity of the conjugated forms which is balanced by improved in vivo performance.
Table 3: Drug Loading and Release from PEGylated Nanoparticles
| Nanoparticle Composition | Drug | Drug Loading Efficiency (%) | Drug Release at 5h (%) | Reference |
| PEG-Doxorubicin Conjugates | Doxorubicin | 2.7 - 8.0 wt% | ~30% (GFLG linker) | [10] |
| PLGA-PEG-RF | Docetaxel | Dependent on polymer MW and composition | Not specified | [13] |
| Photoresponsive PEGylated beads | Cy5 (model drug) | Dependent on PEG length and density | Dependent on PEG length and density | [14] |
This table showcases the variability in drug loading and release characteristics of PEGylated systems, which can be tuned by altering the polymer structure, linker chemistry, and nanoparticle composition.
Characterization of Multivalent Structures
Thorough characterization of the synthesized multivalent structures is crucial to ensure their quality, purity, and desired properties.
Protocol 3: Characterization by Mass Spectrometry (LC/MS and MALDI-TOF)
A. Liquid Chromatography-Mass Spectrometry (LC/MS):
-
Sample Preparation: Dilute the purified conjugate in a suitable solvent (e.g., water with 0.1% formic acid).
-
LC Separation: Use a reverse-phase column suitable for proteins or large molecules. A gradient of water and acetonitrile (B52724) with 0.1% formic acid is commonly used for elution.
-
MS Analysis:
-
Use an electrospray ionization (ESI) source.
-
Acquire data in positive ion mode.
-
The mass spectrum of the PEGylated conjugate will show a distribution of peaks corresponding to the different numbers of PEG repeat units and charge states.
-
Deconvolution of the mass spectrum will provide the average molecular weight of the conjugate.
-
B. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Sample Preparation:
-
MS Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum will show a series of peaks, with the mass difference between adjacent peaks corresponding to the mass of the PEG monomer (44 Da).[2] This allows for the determination of the degree of PEGylation and the overall molecular weight distribution.
-
Protocol 4: Characterization by NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the successful conjugation and determining the purity of the multivalent structure.
-
Sample Preparation: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic peaks of the PEG backbone (typically around 3.6 ppm).
-
Look for the appearance of new peaks or shifts in existing peaks corresponding to the protons of the conjugated molecule and the triazole ring formed during the click reaction.
-
By comparing the integration of the peaks from the PEG linker and the attached molecule, the degree of substitution can be estimated.[16][17]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for multivalent structure synthesis.
Signaling Pathway Example
References
- 1. benchchem.com [benchchem.com]
- 2. bath.ac.uk [bath.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Biomolecular engineering of drugs loading in Riboflavin-targeted polymeric devices: simulation and experimental - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. research.tue.nl [research.tue.nl]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments.
Troubleshooting Guide
Question 1: My CuAAC reaction has a very low or no yield. What are the most common initial checks I should perform?
Answer:
When encountering low or no yield, start by assessing the fundamental components of your reaction.
-
Reagent Integrity:
-
Azide (B81097) and Alkyne: Confirm the purity and stability of your starting materials. Small molecule azides should be handled with care and not isolated from solvent in large quantities.[1] If possible, verify their structure and purity using analytical techniques like NMR or mass spectrometry.
-
Copper Source: The active catalyst is Copper(I). If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it has not oxidized to Cu(II) during storage. If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄), the quality of your reducing agent is critical.[2][3]
-
Reducing Agent: Sodium ascorbate (B8700270) is the most common reducing agent.[4] It is prone to oxidation, so use a freshly prepared solution or a fresh batch of the solid.
-
-
Oxygen Sensitivity:
-
The Cu(I) catalyst is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state.[4][5] While some protocols are robust enough to be performed without rigorous exclusion of air, low yields are often a sign of catalyst oxidation.[6] Consider degassing your solvents by sparging with an inert gas (Argon or Nitrogen) or performing the reaction under an inert atmosphere.[7]
-
-
Control Reaction:
-
Perform a control reaction with simple, reliable substrates, such as benzyl (B1604629) azide and phenylacetylene, under your standard conditions. If this control reaction fails, the issue likely lies with the general reaction conditions (reagents, solvent, catalyst system) rather than your specific, complex substrates.
-
Question 2: I suspect my copper catalyst is the problem. How can I ensure its activity?
Answer:
Maintaining a sufficient concentration of the active Cu(I) species is crucial for the CuAAC reaction.[4]
-
Choice of Copper Source:
-
In situ Reduction (Cu(II) + Reductant): This is the most convenient and common method.[2][6] Use a high-quality Cu(II) salt (e.g., CuSO₄) and a fresh solution of a reducing agent like sodium ascorbate. A slight excess of the reducing agent can help maintain the Cu(I) state throughout the reaction.[3]
-
Direct Cu(I) Source: Using Cu(I) salts like CuI or CuBr can be effective, but these are less stable and require careful handling to prevent oxidation.[2]
-
-
Stabilizing Ligands:
-
Nitrogen-based ligands are essential for stabilizing the Cu(I) catalyst, preventing oxidation and disproportionation, and increasing reaction rates.[7][8][9]
-
For aqueous/bioconjugation reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[7]
-
For organic solvents, TBTA (Tris(benzyltriazolylmethyl)amine) is a common choice.[10]
-
Using an excess of the ligand relative to copper (e.g., a 5:1 ligand-to-copper ratio) can protect the catalyst and also shield sensitive biomolecules from oxidative damage.[1][6]
-
-
Order of Addition:
-
The order in which you mix your reagents is critical. Always premix the copper salt (e.g., CuSO₄) with the stabilizing ligand before adding it to the azide and alkyne substrates. The reducing agent (e.g., sodium ascorbate) should be added last to initiate the reaction.[4][6][7] This ensures the ligand can coordinate with the copper, preventing the formation of inactive copper species upon reduction.[7]
-
Question 3: My yield is still low after checking my reagents and catalyst. What other reaction parameters can I optimize?
Answer:
Several other factors can significantly influence the outcome of your CuAAC reaction.
-
Solvent and pH:
-
The CuAAC reaction is versatile and works in a variety of solvents, including water, t-BuOH/water mixtures, DMSO, and DMF.[2] However, poor solubility of one or both reactants can lead to low yields.[11] Consider adding a co-solvent like DMSO or DMF to improve solubility.
-
For reactions in aqueous media, the pH should generally be maintained around 7.
-
-
Substrate-Related Issues:
-
Steric Hindrance: Bulky groups near the alkyne or azide functionalities can impede the reaction.[11] If you suspect steric hindrance, you may need to increase the reaction time, temperature, or redesign your substrate with a longer linker.
-
Inaccessible Reactive Groups: In bioconjugation, the azide or alkyne tag on a protein or other biomolecule may be buried within its structure, making it inaccessible.[1] Performing the reaction under denaturing conditions (e.g., with added DMSO) can sometimes resolve this issue.[1]
-
Copper Chelation: Some functional groups on your substrates, particularly thiols, can strongly chelate with copper, effectively poisoning the catalyst.[1] Using an accelerating ligand and an excess of copper can sometimes overcome this.[1]
-
-
Side Reactions:
-
Oxidative Homocoupling: In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a diyne byproduct.[10] This is often suppressed by using a reducing agent like sodium ascorbate and degassing the solvents.[3][10]
-
Biomolecule Damage: In bioconjugation, reactive oxygen species generated by the copper/ascorbate system can damage proteins, particularly residues like histidine.[5][6] Using an excess of a sacrificial ligand and additives like aminoguanidine (B1677879) can mitigate this damage.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for reagents in a CuAAC reaction?
A recommended procedure is to first prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and a stabilizing ligand (e.g., THPTA).[7] Add this catalyst solution to your mixture of azide and alkyne substrates. Finally, initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).[6][7] Adding the ascorbate last is crucial to prevent premature reduction and precipitation of copper before it can be stabilized by the ligand.[7]
Q2: Can I run the reaction open to the air?
While many modern protocols using ligands and reducing agents are robust enough to work without strict exclusion of air, oxygen is a known inhibitor of the Cu(I) catalyst.[4][6] If you are experiencing low yields, catalyst oxidation is a primary suspect. Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a key troubleshooting step to improve yields.[7]
Q3: My reaction mixture forms a precipitate. What could it be and what should I do?
A precipitate could be several things: insoluble starting materials or product, aggregated biomolecules, or an inactive copper species. Propiolic acid, for example, has been observed to form a red precipitate with Cu(I).[12] If a precipitate forms immediately after adding the catalyst components, it may indicate improper mixing order leading to the formation of insoluble copper oxides. Ensure you are following the correct order of addition. If your substrates have poor solubility, consider changing the solvent system.
Q4: How do I choose the right ligand for my reaction?
The choice of ligand depends primarily on your solvent system and substrates.
-
THPTA is highly water-soluble and is the ligand of choice for bioconjugation in aqueous buffers.[7]
-
TBTA is effective in organic solvents or aqueous/organic mixtures.[10]
-
Other ligands like BTTAA and BTTES are also available and can be screened to optimize reaction efficiency.[8] Ligands accelerate the reaction and protect the Cu(I) catalyst from oxidation.[8][10]
Data and Protocols
Table 1: Recommended Reagent Concentrations for CuAAC
| Component | Typical Concentration Range | Notes |
| Alkyne | 10 µM - 10 mM | Limiting reagent concentration can be as low as 10 µM.[1] |
| Azide | 1 - 5 equivalents (vs. alkyne) | A slight excess of one reagent can drive the reaction. |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations may be needed for challenging substrates. |
| Ligand (e.g., THPTA) | 5 equivalents (vs. Cu) | Excess ligand protects the catalyst and biomolecules.[1][6] |
| Sodium Ascorbate | 5 - 50 mM | Should be in excess relative to copper. |
| Aminoguanidine | 25 mM | Additive to prevent side reactions with biomolecules.[1] |
Experimental Protocol: General CuAAC Bioconjugation
This protocol is a starting point for the conjugation of an alkyne-modified biomolecule with an azide-containing cargo.
1. Reagent Preparation:
- Prepare a stock solution of your alkyne-biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
- Prepare a stock solution of your azide-cargo (e.g., in DMSO).
- Prepare a fresh 50 mM stock solution of Sodium Ascorbate in water.
- Prepare a "Catalyst Premix" solution containing CuSO₄ and THPTA. For a 10X premix, combine a 10 mM CuSO₄ solution with a 50 mM THPTA solution.
2. Reaction Assembly:
- In a microcentrifuge tube, combine the following in order:
- Alkyne-biomolecule solution.
- Buffer to reach the desired final volume.
- Azide-cargo solution.
- Catalyst Premix (CuSO₄/THPTA).
- Mix gently by pipetting.
- Initiate the reaction by adding the fresh Sodium Ascorbate solution.
3. Incubation:
- Close the tube to minimize oxygen exposure.[1]
- Incubate at room temperature for 1-4 hours. The reaction can be placed on a slow rotator for gentle mixing.[1]
- Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescence).
Visual Troubleshooting Guides
Caption: A flowchart to diagnose potential causes of low yield in CuAAC reactions.
Caption: Recommended workflow for the order of reagent addition in CuAAC reactions.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Boc Deprotection While Preserving PEG Chain Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Boc deprotection of polyethylene (B3416737) glycol (PEG)ylated molecules. Our focus is on optimizing the reaction to ensure complete removal of the Boc protecting group while minimizing degradation of the PEG chain.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of PEG chain degradation during Boc deprotection?
While the polyether backbone of PEG is relatively stable, degradation can occur under strongly acidic conditions, especially in the presence of water, through acid-catalyzed hydrolysis of the ether linkages. However, under the typically anhydrous conditions used for Boc deprotection with reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), significant degradation of the PEG chain itself is less common than other side reactions. More often, issues arise from the cleavage of other acid-labile functional groups within the molecule or side reactions caused by the carbocation generated during Boc removal.
Q2: How can I minimize the risk of PEG degradation?
To minimize the risk of PEG chain degradation, it is crucial to use anhydrous reagents and solvents. The reaction should be carried out at controlled temperatures, typically starting at 0°C, and for the minimum time required for complete deprotection. Using scavengers is also highly recommended to quench the reactive tert-butyl cation generated.
Q3: What are scavengers and why are they important in Boc deprotection of PEGylated compounds?
Scavengers are reagents added to the deprotection reaction mixture to trap the highly reactive tert-butyl carbocation that is formed when the Boc group is cleaved.[1] If not quenched, this carbocation can lead to side reactions such as the alkylation of nucleophilic residues in your molecule (e.g., tryptophan, methionine, tyrosine) or potentially react with the PEG chain itself, although the latter is less frequently reported.[1] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[1]
Q4: Can I use acids other than TFA for Boc deprotection on PEGylated molecules?
Yes, other acids can be used. A common alternative is 4M HCl in 1,4-dioxane.[1] Milder acidic conditions can also be explored if the molecule is particularly sensitive.[1] However, TFA in DCM remains the most common and generally effective method. One user reported that while TFA in DCM led to complete Boc deprotection in 30 minutes, it also resulted in a 10-20% loss of ester bonds in their molecule, whereas HCl in ethyl acetate (B1210297) preserved the ester bonds but required a longer reaction time of 6 hours.
Q5: How can I monitor the progress of the Boc deprotection reaction?
The progress of the reaction can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material (less polar) and the appearance of the deprotected product (more polar, lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction, allowing for the quantification of starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the 1H NMR spectrum indicates the progress of the deprotection.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid strength or concentration.[1] 2. Inadequate reaction time or temperature.[1] 3. Steric hindrance from the PEG chain.[1] 4. Poor solubility of the substrate in the reaction solvent.[1] | 1. Increase the TFA concentration (e.g., from 20% to 50% in DCM).[1] 2. Extend the reaction time and monitor closely.[1] 3. Consider switching to a stronger acid system like 4M HCl in 1,4-dioxane.[1] 4. Ensure the chosen solvent provides good solubility for your PEGylated compound.[1] |
| Observation of Side Products | 1. Alkylation of nucleophilic residues by the tert-butyl cation.[1] 2. Cleavage of other acid-labile functional groups in the molecule.[1] | 1. Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[1] 2. Use milder deprotection conditions or an alternative protecting group strategy if possible.[1] |
| Suspected PEG Chain Degradation | 1. Presence of water leading to acid-catalyzed hydrolysis of ether bonds. 2. Harsh reaction conditions (high temperature, prolonged reaction time). | 1. Use anhydrous solvents and reagents. 2. Perform the reaction at a lower temperature (e.g., 0°C) and for the minimum effective time. 3. Analyze the product by mass spectrometry or size-exclusion chromatography (SEC) to check for changes in molecular weight distribution. |
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Source: Adapted from multiple sources.[1]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Source: Adapted from multiple sources.[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).
-
Scavenger Addition (Recommended): Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).[2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[2]
-
Work-up:
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[2]
-
Azeotropic Removal of TFA: Add toluene (B28343) and co-evaporate under reduced pressure. Repeat this step two more times to remove residual TFA.[2]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2] Alternatively, the resulting TFA salt can often be used directly in the next synthetic step.[2]
-
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Aliquoting: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent containing a neutralizing agent (e.g., a small amount of a basic solution if compatible with your analysis).
-
Analysis: Inject the quenched sample into an appropriate LC-MS system (e.g., a reverse-phase C18 column) to determine the relative amounts of starting material, product, and any byproducts.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEGylated compounds.
Caption: Troubleshooting decision tree for Boc deprotection issues.
References
Technical Support Center: Enhancing the Solubility of PEGylated Bioconjugates
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the solubility of PEGylated bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used to improve solubility?
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein, peptide, or small drug.[1] This modification is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals.[2] The hydrophilic nature of the PEG polymer improves the solubility of the conjugated molecule in aqueous solutions.[][4] It does this by forming a hydrated layer around the molecule, which can prevent aggregation and increase stability.[][5] PEGylation can also increase the hydrodynamic volume of the molecule, which prolongs its circulation half-life by reducing renal clearance.[1][4]
Q2: I thought PEGylation was supposed to increase solubility. Why is my PEGylated bioconjugate poorly soluble or aggregating?
While PEGylation generally improves solubility, several factors during and after the conjugation process can lead to aggregation or poor solubility.[6][7] These issues can arise from:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer components used during the PEGylation reaction can affect the stability of the protein, potentially leading to unfolding and aggregation.[6][8]
-
Heterogeneous Product Mixture: Random PEGylation, especially on lysine (B10760008) residues, can result in a mixture of conjugates with varying numbers of PEG chains attached at different positions.[9] Some of these species may have exposed hydrophobic patches, leading to aggregation.
-
Characteristics of the PEG Reagent: The length, structure (linear vs. branched), and polydispersity of the PEG itself can influence the properties of the final conjugate.[][10] In some cases, a particular PEG size or shape may not be optimal for a specific protein.
-
High Protein Concentration: Performing the PEGylation reaction at a high protein concentration can increase the likelihood of intermolecular interactions and aggregation.[6]
-
Instability of the Parent Molecule: The inherent instability of the unconjugated protein can be a primary driver of aggregation, which the PEGylation process may exacerbate under certain conditions.[6]
Q3: How does the choice of PEG (e.g., size, structure) impact the solubility of the final conjugate?
The properties of the PEG polymer are critical determinants of the final conjugate's solubility and overall behavior.[1]
-
Molecular Weight (Size): Increasing the molecular weight of PEG generally enhances solubility and increases the hydrodynamic size, which helps prolong circulation time.[4] However, beyond a certain point, a larger PEG may not provide additional solubility benefits and could sterically hinder the protein's function.[10]
-
Structure (Linear vs. Branched): Branched PEGs can offer a greater "umbrella-like" shielding effect compared to linear PEGs of the same molecular weight.[11] This enhanced shielding can be more effective at preventing enzymatic degradation and reducing immunogenicity.[11][12] The choice between linear and branched PEG can significantly affect the conjugate's interaction with its environment and, consequently, its solubility.[8]
Q4: What are the key reaction parameters to control to ensure optimal solubility?
Optimizing the PEGylation reaction conditions is crucial for maximizing the yield of soluble, active conjugate.[13] Key parameters to consider include:
-
pH: The reaction pH affects the reactivity of specific amino acid residues. For instance, N-hydroxysuccinimide (NHS) esters react with primary amines at pH 7-9.[14] Modifying the pH can direct the PEGylation to more specific sites, like the N-terminus, which often has a lower pKa than lysine residues.[6]
-
PEG-to-Protein Molar Ratio: This ratio influences the degree of PEGylation (the number of PEG chains attached per protein molecule).[14] A high ratio can lead to multi-PEGylation, which might reduce bioactivity or cause aggregation, while a low ratio may result in insufficient modification to improve solubility.
-
Protein Concentration: It is often beneficial to keep the protein concentration as low as feasible to minimize intermolecular interactions that can lead to aggregation.[6]
-
Temperature and Reaction Time: These parameters should be optimized to ensure sufficient reaction completion without causing protein degradation or denaturation.[6][8]
Troubleshooting Guide
Problem 1: My bioconjugate precipitates or aggregates during the PEGylation reaction.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH or Buffer | The reaction pH might be close to the protein's isoelectric point (pI), minimizing its net charge and solubility. Solution: Adjust the reaction pH to be at least 1-2 units away from the pI. Screen different buffer systems for their effect on protein stability.[6][8] |
| Protein Instability | The reaction conditions (e.g., temperature, agitation) may be causing the protein to unfold and expose hydrophobic regions. Solution: Lower the reaction temperature.[6] Reduce agitation or mixing speed. Consider adding stabilizers or co-solvents (e.g., glycerol, arginine) that are compatible with the reaction chemistry. |
| High Reactant Concentration | High concentrations of the protein or PEG reagent can promote aggregation. Solution: Decrease the protein concentration.[6] Add the PEG reagent gradually or in smaller portions over time rather than all at once.[8] |
| Disulfide Bond Scrambling | For thiol-specific PEGylation (at cysteine residues), the slightly alkaline conditions can promote the formation of incorrect disulfide bonds, leading to dimers and aggregates.[6] Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[6] Include a chelating agent like EDTA to prevent metal-catalyzed oxidation. |
Problem 2: The purified PEGylated bioconjugate has poor solubility in my formulation buffer.
| Potential Cause | Troubleshooting Steps |
| Buffer Composition | The pH, ionic strength, or specific ions in the formulation buffer may not be optimal for the PEGylated conjugate. Solution: Conduct a buffer screening study. Vary the pH and ionic strength to find conditions that maximize solubility.[15] Test different buffer species (e.g., phosphate, citrate, histidine). |
| Heterogeneous Product | The purified product may still be a heterogeneous mixture, and certain species within it are prone to aggregation. Solution: Improve the purification process to better resolve different PEGylated species. Site-specific PEGylation strategies can be employed to generate a more homogeneous product.[10] |
| Residual Unconjugated Protein | Unconjugated protein, if less stable than the PEGylated form, might be precipitating and co-precipitating the conjugate. Solution: Optimize the purification method (e.g., ion-exchange or size-exclusion chromatography) to ensure complete removal of the unconjugated protein.[16] |
| Freeze-Thaw Instability | The conjugate may be sensitive to the stresses of freezing and thawing. Solution: Add cryoprotectants (e.g., sucrose, trehalose) to the formulation buffer. Control the freezing and thawing rates. |
Data Presentation
Table 1: Effect of PEGylation Reaction Parameters on Solubility and Aggregation
| Parameter | Condition | Expected Outcome on Solubility | Potential Issues |
| pH | pH 7-9 (for amine coupling) | Optimal for NHS-ester reactions[14] | Can favor disulfide-linked aggregation for cysteine muteins[6] |
| pH < 7 (for N-terminal selectivity) | Can achieve higher selectivity for the N-terminus[6] | Slower reaction rates may require longer incubation times | |
| PEG:Protein Molar Ratio | Low (e.g., 1:1 to 3:1) | Favors mono-PEGylation, potentially preserving activity and solubility | May result in a low yield of PEGylated product |
| High (e.g., >5:1) | Increases degree of PEGylation | Risk of multi-PEGylation, steric hindrance, and aggregation[14] | |
| Protein Concentration | Low (< 1 mg/mL) | Reduces risk of intermolecular aggregation[6] | May not be practical for large-scale manufacturing |
| High (> 5 mg/mL) | Increases reaction efficiency | Higher propensity for aggregation[6] |
Experimental Protocols
Protocol 1: General Method for Amine-Specific PEGylation (NHS-Ester Chemistry)
This protocol provides a general workflow for PEGylating a protein via its primary amines (lysine residues and the N-terminus). Optimization is required for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Buffer should be amine-free (e.g., no Tris).
-
Amine-reactive PEG reagent (e.g., mPEG-succinimidyl valerate, mPEG-SVA).
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-SVA reagent in the Reaction Buffer to create a stock solution (e.g., 100 mg/mL).
-
PEGylation Reaction: a. Calculate the required volume of the PEG stock solution to achieve the desired molar excess (e.g., a 5:1 molar ratio of PEG to protein). b. Add the calculated volume of the PEG reagent to the protein solution while gently stirring. c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.[6]
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture (e.g., to a final concentration of 50 mM Tris) to consume any unreacted PEG-SVA. Let it sit for 15-30 minutes.
-
Purification: Purify the PEGylated conjugate from unreacted PEG and protein using SEC or IEX. The choice of method depends on the size and charge differences between the species.[17]
-
Analysis: Analyze the purified fractions using SDS-PAGE to visualize the shift in molecular weight and SEC-HPLC to assess purity and aggregation levels.[17]
Protocol 2: Assessing the Solubility of Purified Bioconjugates
This protocol describes a method to determine the solubility of the final PEGylated product.
Materials:
-
Purified PEGylated bioconjugate.
-
A range of formulation buffers (e.g., varying pH, ionic strength).
-
Spectrophotometer.
-
Centrifugal filter units with a molecular weight cut-off appropriate for the conjugate.
Procedure:
-
Concentration: Concentrate the purified bioconjugate solution using a centrifugal filter unit.
-
Buffer Exchange: Exchange the buffer to the desired formulation buffer by repeated dilution and concentration steps in the centrifugal filter unit.
-
Solubility Measurement: a. Continue concentrating the sample in the new buffer. b. After each concentration step, take a small aliquot from the supernatant. c. Measure the protein concentration of the aliquot using a spectrophotometer (e.g., absorbance at 280 nm) or another suitable protein assay. d. The point at which the protein concentration in the supernatant no longer increases upon further concentration is considered the maximum solubility under those buffer conditions. e. Visually inspect the sample for any signs of precipitation or cloudiness.
Mandatory Visualizations
// Node Definitions start [label="Start: Poorly Soluble\nBioconjugate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reaction [label="Review PEGylation\nReaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_purification [label="Evaluate Purification\nStrategy", fillcolor="#FBBC05", fontcolor="#202124"]; check_formulation [label="Assess Formulation\nBuffer", fillcolor="#FBBC05", fontcolor="#202124"];
opt_ph [label="Optimize pH &\nPEG:Protein Ratio", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_conc [label="Lower Protein\nConcentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; site_specific [label="Use Site-Specific\nPEGylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
opt_iex_sec [label="Optimize IEX/SEC\nResolution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
screen_buffer [label="Screen pH, Ionic\nStrength & Excipients", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end [label="End: Soluble\nBioconjugate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {check_reaction, check_purification, check_formulation}; check_reaction -> {opt_ph, opt_conc, site_specific}; check_purification -> opt_iex_sec; check_formulation -> screen_buffer;
{opt_ph, opt_conc, site_specific, opt_iex_sec, screen_buffer} -> end [style=dashed]; } dot Caption: Troubleshooting workflow for improving bioconjugate solubility.
// Edges P -> PEG [label="Covalent\nAttachment", dir=none]; PEG -> PEG_P [label="Forms", style=dashed];
// Logical Relationship HP -> PEG_Shield [lhead=cluster_2, label="Shielded by PEG", color="#5F6368", style=dashed, constraint=false]; } dot Caption: Mechanism of solubility enhancement via PEGylation.
// Node Definitions prep [label="1. Prepare Protein &\nPEG Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="2. Mix Reactants at\nOptimized Ratio & pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="3. Incubate (Time &\nTemperature Control)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="4. Quench Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="5. Purify Conjugate\n(e.g., SEC/IEX)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Analyze for Purity,\nSolubility & Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> react; react -> incubate; incubate -> quench; quench -> purify; purify -> analyze; } dot Caption: General experimental workflow for PEGylation.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. agilent.com [agilent.com]
Technical Support Center: Purification Strategies for N-(Boc-PEG2)-N-bis(PEG3-azide) Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving the trifunctional linker, N-(Boc-PEG2)-N-bis(PEG3-azide). This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions utilizing N-(Boc-PEG2)-N-bis(PEG3-azide).
1. Why is my product yield low after a click chemistry reaction?
Low product yield can stem from several factors related to the reaction itself or the subsequent work-up and purification.
-
Incomplete Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally high-yielding, but issues can still arise.
-
Copper (I) Oxidation: The active catalyst is Cu(I). Ensure sufficient reducing agent, like sodium ascorbate, is present to prevent oxidation to Cu(II).
-
Ligand Issues: A copper-coordinating ligand can accelerate the reaction and protect biomolecules from oxidative damage.[1]
-
Steric Hindrance: The branched nature of the N-(Boc-PEG2)-N-bis(PEG3-azide) linker can cause steric hindrance, potentially slowing down the reaction.[2]
-
-
Product Loss During Work-up:
-
Precipitation/Extraction: Your product may be partially soluble in the aqueous or organic phases during extraction, leading to loss. Multiple extractions with the appropriate solvent can help mitigate this.
-
Adsorption: The PEGylated nature of the product can cause it to adhere to surfaces like glassware or filtration membranes.
-
2. I am having difficulty separating my product from unreacted starting materials.
Separating the desired product from unreacted N-(Boc-PEG2)-N-bis(PEG3-azide) or the alkyne-containing substrate can be challenging due to similar polarities.
-
Chromatography Selection:
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for purifying PEGylated molecules.[][4] The separation is based on hydrophobicity. Since PEGylation increases the hydrodynamic radius, this can be exploited for separation.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is effective at removing low molecular weight by-products and unreacted small molecules.[]
-
Flash Column Chromatography: This is a faster, lower-resolution technique suitable for larger-scale purifications or for separating compounds with significantly different polarities.
-
3. My purified product appears as a broad peak in HPLC analysis.
Broad peaks in HPLC are often characteristic of PEGylated compounds.
-
Polydispersity of PEG: The PEG chains themselves can have slight variations in length, leading to a mixture of closely related molecules that elute at slightly different times, resulting in a broadened peak.[2]
-
Column Choice: For PEGylated proteins and peptides, C4 and C18 columns are commonly used.[4][5] The choice of column can impact peak shape and resolution.
-
Method Optimization: Adjusting the gradient, temperature, and mobile phase composition can improve peak sharpness.[4] For instance, elevated temperatures (e.g., 45°C) can sometimes improve resolution.[4][5]
4. How do I remove the Boc protecting group after conjugation?
The Boc group is typically removed under acidic conditions.
-
Incomplete Deprotection:
-
Insufficient Acid Strength: Trifluoroacetic acid (TFA) is commonly used. If deprotection is incomplete, consider increasing the TFA concentration (e.g., from 20% to 50% in dichloromethane) or using a stronger acid system like 4M HCl in dioxane.
-
Reaction Time: Extend the reaction time and monitor progress by TLC, LC-MS, or NMR.
-
-
Side Product Formation:
-
Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule. Using scavengers can suppress this side reaction.
-
Ester Bond Cleavage: If your molecule contains acid-sensitive ester bonds, harsh acidic conditions can cause their cleavage. Using milder conditions or shorter reaction times is recommended. For example, HCl in ethyl acetate (B1210297) can be effective for deprotection with less ester bond cleavage compared to TFA, although it may require a longer reaction time.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification methods for products of N-(Boc-PEG2)-N-bis(PEG3-azide) reactions?
A: The choice of purification method depends on the scale of your reaction and the nature of your product.
-
For small-scale and analytical purposes: Reverse-phase high-performance liquid chromatography (RP-HPLC) offers high resolution.[][4]
-
For larger-scale purification: Flash column chromatography over silica (B1680970) gel is a common choice.
-
To remove small molecule impurities: Size exclusion chromatography (SEC) or dialysis can be effective.[]
Q2: What are the safety precautions for handling azide-containing compounds?
A: Organic azides can be energetic and potentially explosive.
-
Avoid Heavy Metals: Do not use metal spatulas, as heavy metals can form shock-sensitive compounds with azides.[6]
-
Avoid Friction: Do not use ground glass joints or scratch solid azides.[6]
-
Solvent Choice: Avoid chlorinated solvents like dichloromethane (B109758) in reactions with sodium azide (B81097), as this can form explosive di- and tri-azidomethane.[6]
-
Concentration: Avoid concentrating azide-containing solutions by distillation or rotary evaporation, especially for compounds with a low carbon-to-nitrogen ratio.[6]
Q3: How do I choose a solvent system for flash column chromatography of my azide-containing product?
A: The choice of mobile phase depends on the polarity of your compound. A common starting point is a mixture of a non-polar solvent and a polar solvent.
| Polarity of Azide Compound | Common Mobile Phase System | Notes |
| Non-polar to moderately polar | Hexane / Ethyl Acetate | A widely used system with a good polarity range.[6] |
| More polar | Dichloromethane / Methanol | Use with caution due to potential reactivity of dichloromethane with azide reagents.[6] |
| Acid-sensitive | Hexane / Ethyl Acetate with 1-3% Triethylamine (TEA) | TEA deactivates acidic sites on the silica gel, preventing degradation of acid-sensitive compounds.[6] |
Q4: How can I visualize my azide product on a TLC plate?
A: Many azide compounds do not have a UV chromophore. A two-step chemical staining process can be used for visualization. This involves converting the azide to an amine, which can then be detected with a ninhydrin (B49086) stain, appearing as a colored spot.[6]
Q5: What should I consider when purifying the product after Boc deprotection?
A: After acidic workup to remove the Boc group, the resulting amine is often in its salt form (e.g., trifluoroacetate (B77799) or hydrochloride salt). This increases the polarity of the compound. Purification can be achieved by:
-
Precipitation: The deprotected product can sometimes be precipitated by adding a non-polar solvent like diethyl ether.
-
Reverse-Phase HPLC: This is often the preferred method for high-purity final products. The mobile phase should contain an ion-pairing agent like TFA to ensure good peak shape.
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific compound.
-
Develop a Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system where your desired product has an Rf value of approximately 0.3.[7]
-
Prepare the Column:
-
Plug a glass column with cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack, draining the excess solvent until it is level with the top of the silica.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to run the column.
-
Collect fractions and analyze them by TLC to identify those containing your purified product.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Reverse-Phase HPLC Purification
This is a representative protocol and requires optimization of the gradient, flow rate, and column choice for your specific molecule.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Procedure:
-
Dissolve the sample in a suitable solvent, ideally the initial mobile phase composition.
-
Inject the sample onto the equilibrated column.
-
Run a gradient from a low percentage of Mobile Phase B to a high percentage to elute the compounds. A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution using a UV detector.
-
Collect fractions corresponding to the peak of your product.
-
Confirm the identity and purity of the collected fractions by an appropriate analytical method (e.g., LC-MS).
-
Lyophilize the pure fractions to obtain the final product.
-
Visualizations
General Purification Workflow
Caption: A generalized workflow for the purification of products from N-(Boc-PEG2)-N-bis(PEG3-azide) reactions.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield in reactions involving the specified linker.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blob.phenomenex.com [blob.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
Technical Support Center: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on preventing the oxidation of the Cu(I) catalyst.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your CuAAC reactions in a question-and-answer format.
Question 1: Why is my CuAAC reaction yield low or non-existent?
Answer: Low or no product yield is a common issue in CuAAC reactions and can stem from several factors, primarily related to the integrity of the catalytic Cu(I) species.
Possible Causes & Solutions:
-
Oxidation of Cu(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2][3]
-
Solution:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is widely used for this purpose.[4][5][6] Ensure you are using a sufficient excess (typically 5-10 fold) of the reducing agent.[2]
-
Degas Solvents: Remove dissolved oxygen from your reaction mixture by sparging with an inert gas like argon or nitrogen before adding the copper catalyst.[6]
-
Work Under Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[6]
-
-
-
Suboptimal Reagent Addition Order: The order in which you add your reagents can significantly impact the reaction's success.
-
Solution: A recommended order of addition is:
-
Prepare a premixed solution of the Cu(II) salt and a stabilizing ligand. This allows for the formation of the protective copper-ligand complex.
-
Add this catalyst-ligand mixture to your solution containing the azide (B81097) and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate) last.[6][7] This prevents the premature reduction of Cu(II) before the ligand can coordinate.[6]
-
-
-
Inadequate Ligand Stabilization: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing both oxidation and disproportionation, and increasing its solubility.[1][4][8]
-
Solution: Employ a suitable stabilizing ligand. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are commonly used. THPTA is particularly favored for bioconjugation due to its water solubility.[6][9] Newer generation ligands like BTTAA can offer even faster reaction rates and lower cytotoxicity.[10]
-
-
Incompatible Buffer or Solvent: Certain buffers and solvents can interfere with the reaction.
-
Solution: Avoid buffers containing components that can strongly chelate copper, such as Tris.[7] Phosphate, carbonate, or HEPES buffers in the pH range of 6.5-8.0 are generally compatible.[7] While the reaction is tolerant of many solvents, acetonitrile (B52724) should be avoided due to its strong coordination with Cu(I).[4]
-
Question 2: My reaction starts but then stops before completion. What is happening?
Answer: A reaction that initiates but fails to go to completion often indicates the gradual deactivation of the catalyst over time.
Possible Causes & Solutions:
-
Depletion of Reducing Agent: Oxygen diffusing into the reaction mixture will continuously oxidize Cu(I) to Cu(II). The reducing agent is consumed in the process of regenerating Cu(I).
-
Solution: Ensure you have an adequate excess of the reducing agent. For reactions exposed to air, even with a cap, the reducing agent can be depleted over time.[11] Capping the reaction vessel can help minimize oxygen exposure.[11] For longer reactions, working under a continuous inert atmosphere is recommended.
-
-
Formation of Inhibitory Byproducts: Side reactions can generate species that inhibit the catalyst. For instance, ascorbate oxidation can lead to byproducts that may interfere with the reaction.[6][7]
-
Solution: Consider adding aminoguanidine (B1677879) to the reaction mixture. Aminoguanidine can act as a scavenger for reactive carbonyl byproducts of ascorbate oxidation, preventing them from modifying your biomolecules without significantly inhibiting the CuAAC reaction.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a reducing agent in CuAAC reactions?
The primary role of a reducing agent, such as sodium ascorbate, is to generate and maintain the catalytically active Cu(I) oxidation state from a more stable Cu(II) precursor (like CuSO₄) in situ.[4][5][12] This is crucial because Cu(I) is susceptible to oxidation by atmospheric oxygen to the inactive Cu(II) state.[1] The presence of a slight excess of the reducing agent ensures a continuous supply of Cu(I) throughout the reaction.[5]
Q2: How do stabilizing ligands prevent Cu(I) oxidation and improve reaction efficiency?
Stabilizing ligands, typically nitrogen-based chelators like THPTA, BTTAA, or TBTA, play a dual role.[1] Firstly, they coordinate with the Cu(I) ion, forming a complex that protects it from oxidation by oxygen and prevents its disproportionation into Cu(0) and Cu(II).[1][8] Secondly, these ligands can accelerate the reaction rate, in some cases by several orders of magnitude compared to the ligand-free process.[5]
Q3: Can I use a Cu(I) salt directly instead of generating it in situ?
Yes, you can use Cu(I) salts like CuBr or CuI directly.[4] However, this approach requires stringent anaerobic conditions to prevent the rapid oxidation of the Cu(I) salt upon exposure to air. The in situ generation of Cu(I) from a Cu(II) salt and a reducing agent is often more convenient and reliable for most applications, as it provides a sustained source of the active catalyst.[4][12]
Q4: Are there alternatives to sodium ascorbate as a reducing agent?
While sodium ascorbate is the most common reducing agent, others can be used. Hydroxylamine and hydrazine (B178648) have been successfully employed.[2] In some cases, particularly for bioconjugation where ascorbate can generate reactive oxygen species, alternative reducing systems are explored. For instance, monothiol reducing agents like cysteine have been shown to be effective while minimizing oxidative damage to proteins.[13]
Data Presentation
Table 1: Comparison of Common Cu(I) Stabilizing Ligands
| Ligand | Key Characteristics | Typical Application | Relative Reaction Rate | Water Solubility |
| TBTA | One of the first widely used ligands.[10][14] | Organic Synthesis | Very High | Low |
| THPTA | High water solubility, good for biological systems.[6][9][10] | Bioconjugation | Moderate | High |
| BTTAA | High reaction rates and low cytotoxicity.[10] | In Vivo & In Vitro Bioconjugation | Very High | Moderate |
| BTTES | High biocompatibility and water solubility.[8] | In Vivo & In Vitro Bioconjugation | High | High |
Experimental Protocols
Generic Protocol for a Robust CuAAC Bioconjugation Reaction
This protocol is a general guideline and should be optimized for specific substrates and applications.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride solution (e.g., 100 mM in water)
-
Reaction buffer (e.g., 100 mM HEPES, pH 7.5)
Procedure:
-
Prepare Substrate Mixture: In a microcentrifuge tube, combine your azide-functionalized biomolecule and alkyne-functionalized molecule in the reaction buffer. The final volume should be adjusted to accommodate the addition of the catalyst and reducing agent.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A typical ratio is 1:5 of Cu:ligand.[12][15] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Allow this mixture to stand for 2-3 minutes to ensure complex formation.
-
Combine Reagents:
-
Add the catalyst premix (from step 2) to the substrate mixture (from step 1).
-
Add the aminoguanidine solution to the reaction mixture. A final concentration of 5 mM is often effective.[15]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. A final concentration of 5 mM is a good starting point.[15]
-
The final concentrations in the reaction could be, for example: 100 µM CuSO₄, 500 µM THPTA, 5 mM aminoguanidine, and 5 mM sodium ascorbate.[15]
-
-
Incubation:
-
Gently mix the reaction by inverting the tube several times.
-
Cap the tube to minimize oxygen ingress.[11]
-
Allow the reaction to proceed at room temperature. Reaction times can vary from a few minutes to several hours depending on the concentration and reactivity of the substrates.
-
-
Quenching and Purification (Optional): The reaction can be quenched by adding a chelating agent like EDTA. The product can then be purified using methods appropriate for your biomolecule (e.g., size exclusion chromatography, dialysis).
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 13. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance with Branched PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing steric hindrance when using branched polyethylene (B3416737) glycol (PEG) linkers in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation, purification, and characterization of molecules using branched PEG linkers.
Problem 1: Low or No Conjugation Efficiency
Question: I am observing low or no conjugation of my branched PEG linker to my protein/antibody. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency is a common issue that can be attributed to several factors, often related to steric hindrance or reaction conditions.
Possible Causes and Solutions:
-
Steric Hindrance from the Branched Linker: The three-dimensional structure of branched PEGs can physically block the reactive groups on your target molecule.[1][2]
-
Solution: Optimize the linker length. A longer PEG chain between the branching point and the reactive end can provide the necessary flexibility to overcome steric hindrance.[2] For example, a PEG8 equivalent spacer has been shown to be more effective than a PEG4 spacer in certain enzymatic conjugations.[2]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the reaction.[3]
-
Solution:
-
pH: Ensure the pH of the reaction buffer is optimal for your chosen conjugation chemistry (e.g., pH 6.5-7.5 for maleimide-thiol reactions, pH 7-9 for NHS ester-amine reactions).[4][5]
-
Temperature and Time: Incubate the reaction for the recommended time and temperature. For sensitive molecules, starting with a lower temperature (e.g., 4°C) for a longer duration may improve yield.[1]
-
Buffer Choice: Avoid buffers that contain competing nucleophiles (e.g., Tris buffer for NHS ester reactions).
-
-
-
Reagent Quality and Stoichiometry:
-
Solution:
-
Use high-purity, fresh reagents.
-
Optimize the molar ratio of the PEG linker to your target molecule. A 10- to 50-fold molar excess of the linker may be a good starting point.[1]
-
-
-
Insufficient Reduction of Disulfide Bonds (for Cysteine Conjugation):
-
Solution: Ensure complete reduction of interchain disulfide bonds by using an adequate concentration of a reducing agent like DTT or TCEP. Subsequently, the reducing agent must be removed before adding the maleimide-functionalized PEG linker.[4]
-
Problem 2: Product Aggregation
Question: My final conjugated product shows signs of aggregation. Why is this happening and what can I do?
Answer:
Aggregation can occur when the hydrophobic nature of the payload or the protein itself is not sufficiently masked by the PEG linker.
Possible Causes and Solutions:
-
Insufficient Shielding by the PEG Linker: While branched PEGs offer superior shielding compared to linear PEGs, a suboptimal linker architecture can still lead to aggregation.[1][6]
-
Solution:
-
Increase PEG Density: Utilize branched PEGs with a higher number of arms or a higher molecular weight to create a denser hydrophilic shield.[7][8]
-
Optimize Linker Architecture: The unique three-dimensional structure of branched PEGs generally enhances water solubility and reduces aggregation, a common issue with hydrophobic payloads.[1]
-
-
-
High Drug-to-Antibody Ratio (DAR) with Hydrophobic Drugs:
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using branched PEG linkers over linear ones for managing steric hindrance?
A1: Branched PEG linkers offer several advantages:
-
Superior "Stealth" Effect: Their three-dimensional structure provides a more effective hydrophilic shield, which can better mask the conjugated molecule from the immune system and proteolytic enzymes.[1] This leads to a longer circulation time in the bloodstream.[10][11]
-
Higher Drug Loading: Branched linkers allow for the attachment of multiple payload molecules per linker, enabling a higher drug-to-antibody ratio (DAR) without causing aggregation, which can be a challenge with hydrophobic drugs.[1][9]
-
Increased Hydrodynamic Volume: For a given molecular weight, branched PEGs have a larger hydrodynamic volume, which can reduce renal clearance.[10][11] However, some studies suggest that for the same total molecular weight of attached PEG, there is no significant difference in viscosity radii between branched and linear PEG-proteins.[10][11]
Q2: How does the length of the PEG arms in a branched linker affect its ability to overcome steric hindrance?
A2: The length of the PEG arms is a critical factor. Longer arms provide greater flexibility and increase the distance between the bulky core of the branched linker and the reactive end group.[2] This increased distance can help to overcome steric hindrance at the conjugation site, leading to higher reaction efficiency.[2] Studies have shown that a linker that is too short can significantly reduce the rate of enzymatic cleavage, likely due to steric hindrance.[2]
Q3: Can branched PEG linkers negatively impact the biological activity of my protein or antibody?
A3: Yes, while beneficial, the bulky nature of branched PEG linkers can sometimes interfere with the binding of the protein or antibody to its target if the conjugation site is near the active or binding site. This is a form of steric hindrance.[12] It is crucial to carefully select the conjugation site to be distant from functionally important regions. Site-specific conjugation methods can be particularly useful in this regard.[13]
Q4: What are the key parameters to consider when optimizing a conjugation reaction with a branched PEG linker?
A4: Key parameters to optimize include:
-
Molar Ratio: The ratio of branched PEG linker to the target molecule.[1]
-
pH: The pH of the reaction buffer must be compatible with the specific conjugation chemistry being used.[3]
-
Temperature and Incubation Time: These should be optimized to ensure reaction completion without degrading the reactants.[1]
-
Concentration: The concentration of the reactants can influence the reaction rate.
-
Buffer Composition: Avoid buffers with components that can interfere with the reaction.
Data Presentation
Table 1: Comparative Properties of Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers | References |
| Architecture | Single, unbranched chain | Multiple PEG arms extending from a central core | [] |
| Drug-to-Antibody Ratio (DAR) | Typically lower | Potentially higher | [1][9] |
| Hydrodynamic Volume | Smaller for a given molecular weight | Larger for a given molecular weight | [10][11] |
| "Stealth" Effect | Provides a hydrophilic shield | Offers a superior shielding effect due to its 3D structure | [1] |
| In Vivo Half-Life | Generally shorter | Significantly longer circulation time | [10][15] |
| Steric Hindrance | Minimal | Increased, can be managed with linker design | [2][6] |
Table 2: Troubleshooting Low Conjugation Efficiency
| Symptom | Possible Cause | Recommended Action |
| Low or no product formation | Steric hindrance from branched PEG | Use a linker with a longer spacer arm between the branch point and the reactive group.[2] |
| Suboptimal pH | Adjust the reaction buffer pH to the optimal range for your conjugation chemistry.[3] | |
| Inactive reagents | Use fresh, high-quality PEG linkers and other reagents. | |
| Insufficient reducing agent (cysteine conjugation) | Ensure complete reduction of disulfide bonds and subsequent removal of the reducing agent.[4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a Branched NHS-Ester PEG Linker
This protocol outlines a general procedure for conjugating a branched PEG-NHS ester to a protein via primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS at pH 7.4)
-
Branched PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution in the appropriate amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the branched PEG-NHS ester in anhydrous DMSO or DMF to a known concentration.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10- to 50-fold) of the dissolved PEG linker to the protein solution with gentle stirring.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time and temperature may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.[1]
-
Purification: Remove unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or another suitable purification method like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC).[][17]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This protocol provides a basic method for determining the average DAR of an antibody-drug conjugate (ADC).
Principle: This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody and the drug.[18][19]
Procedure:
-
Measure the UV/Vis spectrum of the purified ADC solution.
-
Record the absorbance at two wavelengths: typically 280 nm (for the antibody) and the absorbance maximum of the drug.
-
Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients and solving a set of simultaneous equations.[18]
-
The average DAR is calculated as the molar ratio of the drug to the antibody.[19]
Note: For more detailed DAR analysis, including the distribution of different drug-loaded species, techniques like HIC, RP-HPLC, and LC-MS are recommended.[19][20][21]
Mandatory Visualization
Caption: Mitigation of steric hindrance with a long branched PEG linker.
Caption: Experimental workflow for bioconjugation with branched PEG linkers.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of PEG chain length and density on amphiphilic macromolecular nanocarriers: self-assembled and unimolecular micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 10. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. purepeg.com [purepeg.com]
- 13. researchgate.net [researchgate.net]
- 15. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmiweb.com [pharmiweb.com]
- 20. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
N-(Boc-PEG2)-N-bis(PEG3-azide) stability and degradation issues
Welcome to the technical support center for N-(Boc-PEG2)-N-bis(PEG3-azide). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the stability and degradation of this PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-(Boc-PEG2)-N-bis(PEG3-azide)?
For optimal stability, N-(Boc-PEG2)-N-bis(PEG3-azide) should be stored at -20°C in a dry, dark environment.[1] Short-term shipping at ambient temperatures is generally acceptable, but prolonged exposure to elevated temperatures should be avoided.
Q2: What solvents are compatible with N-(Boc-PEG2)-N-bis(PEG3-azide)?
This compound is generally soluble in a variety of organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM). It also has some solubility in water.
Q3: What are the primary functional groups in N-(Boc-PEG2)-N-bis(PEG3-azide) and their general stability?
N-(Boc-PEG2)-N-bis(PEG3-azide) contains three key functional groups:
-
Boc (tert-butyloxycarbonyl) protecting group: This group is sensitive to acidic conditions and can be readily cleaved to reveal a primary amine. It is generally stable under neutral and basic conditions.
-
PEG (polyethylene glycol) linkers: The PEG backbone enhances solubility. While generally stable, PEG linkers can be susceptible to oxidative damage and can undergo hydrolysis under strongly acidic or basic conditions.
-
Azide (B81097) groups: Azides are relatively stable functional groups, particularly for use in "click chemistry" reactions. However, they can be reduced by certain reducing agents (e.g., dithiothreitol (B142953) - DTT) and may be sensitive to prolonged light exposure.
Q4: Can I expose N-(Boc-PEG2)-N-bis(PEG3-azide) to acidic conditions?
Exposure to even mild acidic conditions can lead to the cleavage of the Boc protecting group, exposing the primary amine. This is often an intended step in a synthetic workflow. However, if the integrity of the Boc group is required, acidic conditions must be strictly avoided.
Q5: Is the compound sensitive to light or repeated freeze-thaw cycles?
While there is no specific data on the photosensitivity of this exact molecule, azide-containing compounds can be light-sensitive. Therefore, it is recommended to protect the compound from light.[2] Repeated freeze-thaw cycles should be minimized to prevent potential degradation from moisture condensation and temperature fluctuations. Aliquoting the compound into smaller, single-use vials is recommended.
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments with N-(Boc-PEG2)-N-bis(PEG3-azide).
Issue 1: Loss of Boc Protecting Group
-
Symptom: You observe the appearance of a new, more polar spot on your TLC plate or a new peak with a lower mass (loss of 100 Da) in your LC-MS analysis, corresponding to the deprotected amine.
-
Potential Cause: Accidental exposure to acidic conditions. This could be from acidic solvents, co-reagents, or glassware that was not properly neutralized.
-
Solution:
-
Ensure all solvents are anhydrous and neutral.
-
Use non-acidic reaction conditions.
-
If acidic reagents are necessary for other parts of your molecule, the Boc deprotection should be considered as part of the synthetic strategy.
-
Issue 2: Degradation of the PEG Linker
-
Symptom: You observe multiple degradation products in your LC-MS analysis with fragmentation patterns consistent with PEG chain cleavage.
-
Potential Cause:
-
Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen over prolonged periods, especially in the presence of metal ions.
-
Acid/Base Hydrolysis: Exposure to strong acids or bases.
-
-
Solution:
-
Use degassed solvents to minimize exposure to oxygen.
-
Avoid strong oxidizing agents.
-
Maintain a neutral pH for your reactions and storage solutions.
-
Issue 3: Reduction of Azide Groups
-
Symptom: Your subsequent "click chemistry" reaction fails or has a very low yield. Mass spectrometry analysis may show a mass decrease of 28 Da (loss of N₂) for each reduced azide group.
-
Potential Cause: Presence of reducing agents in your reaction mixture. Common lab reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reduce azides.
-
Solution:
-
Carefully review all reagents and buffers to ensure they do not contain reducing agents.
-
If a reducing agent is necessary for another part of your experiment (e.g., to maintain protein stability), consider using a milder reducing agent or protecting the azide group, though this adds synthetic complexity.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of N-(Boc-PEG2)-N-bis(PEG3-azide) under various conditions. This data is based on general chemical principles and is intended to guide experimental design. Actual results may vary.
Table 1: Effect of pH on the Stability of the Boc Group
| pH | Temperature (°C) | Time (hours) | Remaining Boc-Protected Compound (%) |
| 3.0 | 25 | 1 | < 5 |
| 5.0 | 25 | 4 | ~ 50 |
| 7.4 | 25 | 24 | > 95 |
| 9.0 | 25 | 24 | > 95 |
Table 2: Effect of Temperature on Overall Compound Stability (at pH 7.4)
| Temperature (°C) | Time (days) | Remaining Intact Compound (%) |
| -20 | 365 | > 98 |
| 4 | 30 | ~ 95 |
| 25 | 7 | ~ 90 |
| 50 | 1 | < 70 |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of N-(Boc-PEG2)-N-bis(PEG3-azide)
This protocol outlines a general method to evaluate the stability of the compound under different stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of N-(Boc-PEG2)-N-bis(PEG3-azide) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Preparation of Test Solutions:
-
pH Stability: Dilute the stock solution into buffers of varying pH (e.g., pH 3, 5, 7.4, 9).
-
Temperature Stability: Aliquot the stock solution into separate vials and incubate at different temperatures (e.g., -20°C, 4°C, 25°C, 50°C).
-
Light Stability: Expose an aliquot of the stock solution to ambient lab light or a controlled light source, while keeping a control sample in the dark.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24 hours for pH and light stability; 1, 7, 14, 30 days for temperature stability), take an aliquot from each test solution.
-
Sample Quenching and Analysis:
-
Quench any ongoing reaction by neutralizing the pH or cooling the sample to a low temperature.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis:
-
Monitor the peak area of the intact N-(Boc-PEG2)-N-bis(PEG3-azide).
-
Identify and quantify any degradation products.
-
Calculate the percentage of the remaining intact compound at each time point relative to the t=0 sample.
-
Visualizations
References
Technical Support Center: Purification of PEGylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Polyethylene (B3416737) Glycol (PEG) linkers from protein solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in purifying PEGylated proteins?
The primary challenge in purifying PEGylated proteins arises from the heterogeneity of the reaction mixture. This mixture often contains the desired PEGylated protein, unreacted protein, excess PEG linkers, and potentially multi-PEGylated species or positional isomers.[] Separating these components can be difficult due to the minimal differences in their physicochemical properties.
Q2: Which purification methods are most effective for removing unreacted PEG linkers?
The most commonly employed and effective methods for purifying PEGylated proteins and removing unreacted PEG linkers are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Tangential Flow Filtration (TFF).[] Precipitation is another technique that can be utilized. The choice of method depends on the specific characteristics of the protein and the PEG linker, as well as the scale of the purification.
Q3: How do I choose the best purification method for my experiment?
The selection of the optimal purification strategy depends on several factors, including the size difference between the PEGylated and unreacted protein, the charge characteristics of the protein, and the process scale. The following flowchart provides a general decision-making guide:
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it effective for removing smaller, unreacted PEG linkers from larger PEGylated proteins.[]
Troubleshooting Common SEC Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate column choice (pore size). | Select a column with a pore size that provides optimal separation in the molecular weight range of your PEGylated protein and the free PEG. For larger PEGylated proteins (>200 kDa), consider columns with pore sizes of 500-1000 Å.[2] |
| Sample volume is too large. | Keep the injection volume to 2-5% of the total column volume to maintain good resolution.[2] | |
| Sample is too viscous. | Dilute the sample with the mobile phase. Aim for a protein concentration below 50 mg/mL.[3] | |
| Low Protein Recovery | Non-specific binding to the column matrix. | Ensure the column is well-equilibrated. Consider adding arginine to the mobile phase to reduce hydrophobic interactions.[2] |
| Protein precipitation on the column. | Verify the solubility of your PEGylated protein in the mobile phase. Adjusting pH or ionic strength may be necessary.[2] | |
| Peak Tailing | Unfavorable buffer conditions. | Adjust the pH and salt concentration of your sample and mobile phase.[3] |
| Column contamination. | Implement a regular column cleaning and maintenance schedule.[3] |
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for separation.[]
Troubleshooting Common IEX Issues
| Issue | Possible Cause | Recommended Solution |
| Protein Does Not Bind to Column | Incorrect buffer pH or ionic strength. | Ensure the buffer pH is at least 0.5 units away from the protein's isoelectric point (pI) to ensure a net charge. The ionic strength of the loading buffer should be low.[4] |
| "Charge shielding" effect of PEG. | The PEG chain may be masking the protein's charge. A different type of IEX resin (cation vs. anion) or an alternative purification method may be necessary. | |
| Poor Separation of PEGylated Species | Inappropriate salt gradient. | For separating species with small charge differences, a shallow salt gradient is often more effective than a step gradient.[2] |
| Steric hindrance from the PEG chain. | The large PEG chain may prevent access to the resin's pores. Consider using a resin with a larger pore size.[2] | |
| Low Protein Recovery | Protein precipitation at high salt concentrations. | Screen different salts and optimize their concentrations for elution. |
| Irreversible binding. | If the protein is highly hydrophobic, consider adding a mild organic modifier to the elution buffer. |
Visualization of the "Charge Shielding" Effect in IEX
Tangential Flow Filtration (TFF)
TFF is a pressure-driven separation process that uses membranes to separate molecules based on size. It is a scalable method for concentrating and diafiltering PEGylated proteins to remove unreacted PEG.[5]
Troubleshooting Common TFF Issues
| Issue | Possible Cause | Recommended Solution |
| Low Flux Rate | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow rate. Consider a pre-filtration step to remove larger aggregates. |
| High protein concentration leading to increased viscosity. | Dilute the feed stream or perform the filtration at a slightly elevated temperature to reduce viscosity. | |
| Low Protein Recovery | Inappropriate membrane molecular weight cut-off (MWCO). | Select a membrane with an MWCO that is 3-6 times smaller than the molecular weight of the PEGylated protein.[6] |
| Protein adsorption to the membrane. | Choose a membrane material with low protein binding characteristics (e.g., regenerated cellulose). | |
| Membrane Clogging | Presence of precipitated protein or aggregates. | Ensure the protein is fully solubilized in the buffer. Filter the sample before TFF. |
Precipitation
Precipitation with agents like polyethylene glycol can be used to selectively precipitate the protein, leaving the unreacted PEG linker in the supernatant.[7]
Troubleshooting Common Precipitation Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Precipitation | Suboptimal PEG concentration. | Empirically determine the optimal PEG concentration for your specific protein.[8] |
| Incorrect pH or ionic strength. | Optimize the buffer conditions to bring the protein closer to its isoelectric point, where it is least soluble. | |
| Low Purity of Redissolved Pellet | Co-precipitation of impurities. | A gradual addition of the precipitating agent can improve selectivity.[9] Consider a wash step for the pellet before redissolving. |
| Difficulty Redissolving Pellet | Protein denaturation. | Use a gentle redissolving buffer and avoid harsh mixing. Ensure the precipitating agent and conditions are non-denaturing. |
Quantitative Data Summary
The following table provides a comparative overview of the different purification methods for removing unreacted PEG linkers. The values presented are typical and may vary depending on the specific protein, PEG linker, and experimental conditions.
| Purification Method | Typical Protein Recovery | Typical Purity | Efficiency of PEG Removal | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | > 90% | > 98% | Excellent | High resolution for size-based separation. | Limited sample volume, potential for sample dilution. |
| Ion Exchange Chromatography (IEX) | 80 - 95% | > 95% | Good to Excellent | High capacity, can separate based on charge differences. | "Charge shielding" can be problematic, requires buffer optimization.[2] |
| Tangential Flow Filtration (TFF) | > 95% | > 90% | Good | Highly scalable, combines concentration and purification. | Lower resolution than chromatography, potential for membrane fouling.[10] |
| Precipitation | 70 - 90% | Variable | Moderate to Good | Simple, cost-effective, and scalable. | Lower purity, potential for protein denaturation.[11] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for separating a PEGylated protein from unreacted PEG.
-
Column Selection: Choose an SEC column with a fractionation range suitable for the molecular weight of your PEGylated protein and the free PEG.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4). Degas the mobile phase before use.
-
System Equilibration: Equilibrate the SEC system with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Filter your PEGylated protein solution through a 0.22 µm filter to remove any particulates.
-
Injection and Elution: Inject the prepared sample onto the column. The injection volume should be between 2-5% of the column volume.[2]
-
Fraction Collection: Collect fractions as the components elute from the column. The larger PEGylated protein will elute before the smaller, unreacted PEG.
-
Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry to determine protein concentration and purity.
Protocol 2: Ion Exchange Chromatography (IEX)
This protocol provides a general method for purifying a PEGylated protein using IEX.
-
Resin Selection: Choose a cation or anion exchange resin based on the pI of your protein and the desired buffer pH.
-
Buffer Preparation:
-
Binding Buffer: Prepare a low ionic strength buffer at a pH that ensures your protein has a net charge opposite to that of the resin.
-
Elution Buffer: Prepare a high ionic strength buffer (e.g., binding buffer with 1M NaCl) for eluting the bound protein.
-
-
Column Packing and Equilibration: Pack the column with the selected resin and equilibrate with 5-10 column volumes of binding buffer.
-
Sample Loading: Adjust the pH and conductivity of your sample to match the binding buffer and load it onto the column.
-
Wash: Wash the column with several column volumes of binding buffer to remove unbound material, including the neutral PEG linkers.
-
Elution: Elute the bound PEGylated protein using a linear salt gradient or a step elution with the elution buffer.
-
Fraction Analysis: Analyze the collected fractions for protein content and purity.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol describes a general procedure for concentrating a PEGylated protein and removing unreacted PEG.
-
Membrane Selection: Choose a TFF membrane with an MWCO that is 3-6 times lower than the molecular weight of your PEGylated protein.[6]
-
System Setup: Assemble the TFF system according to the manufacturer's instructions, including the membrane cassette, pump, tubing, and reservoir.
-
System Equilibration and Sanitization: Flush the system with purified water and then equilibrate with the desired buffer.
-
Concentration: Add the PEGylated protein solution to the reservoir and begin recirculation. The smaller, unreacted PEG will pass through the membrane into the permeate, while the larger PEGylated protein is retained in the retentate.
-
Diafiltration (Buffer Exchange): To further remove the unreacted PEG, perform diafiltration by adding fresh buffer to the retentate at the same rate that permeate is being removed.
-
Final Concentration and Recovery: After sufficient diafiltration volumes, concentrate the retentate to the desired final volume and recover the purified PEGylated protein.
Experimental Workflow for PEGylated Protein Purification
References
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for faster reaction times and higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter during your SPAAC experiments.
Q1: My SPAAC reaction is slow or incomplete. What are the most common causes and how can I improve the rate?
A1: Several factors can contribute to sluggish SPAAC reactions. Below is a systematic guide to troubleshooting and accelerating your reaction.
1. Choice of Cyclooctyne (B158145): The structure and strain of the cyclooctyne are paramount to the reaction rate. Less strained cyclooctynes react more slowly.
-
Recommendation: If kinetics are slow, consider switching to a more reactive cyclooctyne. For instance, bicyclononyne (BCN) or dibenzocyclooctyne (DBCO) derivatives are often used for their high reactivity and stability.[1] Some studies show BCN derivatives can be more reactive than DBCO in certain contexts.[2]
2. Reaction Conditions: The reaction environment, including buffer, pH, and temperature, significantly influences kinetics.
-
Buffer Selection: The choice of buffer can impact reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[4][5]
-
pH Level: Generally, higher pH values (pH 7-8) tend to increase SPAAC reaction rates, though this effect can be buffer-dependent.[3][6]
-
Temperature: Increasing the reaction temperature can accelerate the reaction.[3] Reactions are often performed between room temperature (25°C) and 37°C.[4][7] Be mindful of the thermal stability of your biomolecules, as higher temperatures can cause degradation.[3] A temperature increase from 0°C to 60°C has been shown to increase the reaction rate by approximately 150-fold in one system.[8]
3. Reactant Concentration & Stoichiometry:
-
Concentration: Low reactant concentrations will slow down the reaction. If possible, increase the concentration of the limiting reagent.[2] If solubility is an issue, explore different solvent systems or use cyclooctyne derivatives with enhanced aqueous solubility.[7]
-
Stoichiometry: An incorrect ratio of azide (B81097) to cyclooctyne can lead to the incomplete consumption of the limiting reagent.[6] For conjugating to proteins, a 2- to 5-fold molar excess of the cyclooctyne or azide reagent is often a good starting point.[7][9]
4. Steric Hindrance:
-
Issue: Bulky chemical groups near the azide or alkyne can physically block the reactive sites, impeding the reaction.[2][6] This is a common issue when labeling large biomolecules where the reactive group may be partially buried.[3]
-
Solution: If possible, redesign your reagents to minimize steric clash.[2] Incorporating a PEG (polyethylene glycol) spacer between the reactive moiety (e.g., DBCO) and the molecule of interest can significantly increase reaction rates by extending the reactive group away from the surface of the biomolecule.[3] The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[4][5]
5. Azide Electronics:
-
The electronic properties of the azide can influence reactivity. For example, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine.[4][5] This highlights the importance of the azide's electron-donating capacity.[5]
Data Presentation: Impact of Reaction Conditions
The following tables summarize quantitative data to guide your optimization.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Cyclooctynes (Rate constants are typically measured with benzyl (B1604629) azide in organic solvents and serve as a general guide for relative reactivity)
| Cyclooctyne Derivative | Abbreviation | Typical k₂ (M⁻¹ s⁻¹) | Key Features |
| Dibenzoazacyclooctyne | DBCO / ADIBO | ~0.1 - 1.0 | High reactivity, good stability, widely used.[1][10] |
| Bicyclononyne | BCN | ~0.1 - 1.0 | Fast kinetics, good balance of reactivity and stability.[1][11] |
| Biarylazacyclooctynone | BARAC | > 1.0 | Extremely reactive, but can be unstable.[10][11] |
| Dibenzocyclooctyne | DIBO | ~0.01 - 0.1 | Moderate reactivity.[10] |
Note: Reactivity can vary based on the specific azide, solvent, and temperature.
Table 2: Effect of Buffer and Temperature on SPAAC Rate Constants (k₂) (Data from a study using sulfo-DBCO-amine and model azides)[4][5]
| Buffer (pH 7) | Temperature | Rate Constant Range (M⁻¹ s⁻¹) |
| PBS | 25°C / 37°C | 0.32 – 0.85 |
| HEPES | 25°C / 37°C | 0.55 – 1.22 |
| DMEM (Media) | 25°C / 37°C | 0.59 – 0.97 |
| RPMI (Media) | 25°C / 37°C | 0.27 – 0.77 |
Visualizations: Workflows and Logic
Q2: I am observing non-specific labeling or side reactions. What could be the cause?
A2: While SPAAC is highly specific, certain conditions can lead to off-target reactions.
-
Reaction with Cysteine Residues: Some strained cyclooctynes, like DBCO, have been reported to react with free thiol groups on cysteine residues.[3] If your protein has accessible cysteines, this could be a source of non-specific labeling.
-
Presence of Sodium Azide (NaN₃): If your buffers contain sodium azide as a preservative, it will compete with your azide-modified molecule for the cyclooctyne, significantly reducing the efficiency of your intended reaction.[3][12] SPAAC is highly sensitive even to low concentrations of inorganic azide.[12]
-
Recommendation: Ensure all buffers are free from sodium azide.
-
Q3: How can I monitor the progress of my SPAAC reaction?
A3: You can monitor the reaction using several analytical techniques.
-
UV-Vis Spectroscopy: If your cyclooctyne has a distinct absorbance peak (e.g., DBCO at ~309 nm), you can monitor the disappearance of this peak over time to determine reaction kinetics.[3]
-
NMR Spectroscopy: For reactions with small molecules, ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals.[2][13]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the formation of the desired conjugate by observing the increase in molecular weight.[9]
-
Chromatography (HPLC, SDS-PAGE): HPLC can separate the product from the reactants. For protein conjugations, SDS-PAGE may show a band shift for the successfully conjugated product compared to the unmodified protein.[9]
Experimental Protocols
Protocol 1: General Procedure for a Trial SPAAC Reaction
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-modified biomolecule.
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in an appropriate amine-free and azide-free buffer (e.g., PBS or HEPES, pH 7.4).
-
Prepare a stock solution of the DBCO-reagent (e.g., 10 mM) in a compatible organic solvent like DMSO.[9]
-
-
Reaction Setup:
-
In a reaction tube, add the azide-modified biomolecule solution.
-
Add the DBCO-reagent stock solution to the biomolecule solution. A 2- to 5-fold molar excess of the DBCO reagent is a common starting point.[7][9] The final concentration of DMSO should ideally be kept below 5% (v/v) to minimize effects on protein stability.[9]
-
-
Incubation:
-
Incubate the reaction at a chosen temperature (e.g., 25°C or 37°C).
-
Reaction times can vary from 1 to 24 hours depending on the reactants and their concentrations.[7]
-
-
Monitoring and Purification:
-
Monitor the reaction progress using a suitable analytical method (see Q3).
-
Once complete, purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or HPLC) to remove excess unreacted reagents.[7]
-
Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectroscopy
This protocol describes how to follow the reaction progress by monitoring the disappearance of the DBCO absorbance.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the λ_max of your cyclooctyne (e.g., ~309 nm for DBCO).[3]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1, ensuring the initial concentration of the DBCO reagent provides an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.
-
Immediately begin monitoring the absorbance at the specified wavelength over time. The frequency of data collection will depend on the expected reaction rate.
-
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. What is SPAAC? | AxisPharm [axispharm.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Branched PROTAC Linkers: N-(Boc-PEG2)-N-bis(PEG3-azide) in Focus
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. While linear linkers have been extensively studied, branched architectures are emerging as a sophisticated approach to developing next-generation degraders with enhanced functionalities, such as dual-target engagement and improved degradation kinetics.
This guide provides a comparative overview of N-(Boc-PEG2)-N-bis(PEG3-azide), a versatile branched polyethylene (B3416737) glycol (PEG)-based linker, and other classes of branched linkers used in PROTAC design. We will delve into their structural features, applications, and performance, supported by experimental data and detailed protocols for key assays.
N-(Boc-PEG2)-N-bis(PEG3-azide): A Flexible Platform for Advanced PROTACs
N-(Boc-PEG2)-N-bis(PEG3-azide) is a Y-shaped or tripodal linker that offers a unique combination of features beneficial for the construction of complex PROTACs. Its structure comprises a central nitrogen atom from which emanate a Boc-protected amine and two PEG3-azide arms.
Key Attributes:
-
Branched Architecture: The defining feature of this linker is its branched nature, which allows for the attachment of multiple functional moieties. This is particularly advantageous for the development of trivalent PROTACs (one E3 ligase ligand and two target ligands) or dual-target PROTACs (two different target ligands and one E3 ligase ligand).
-
PEG Composition: The polyethylene glycol (PEG) chains enhance the hydrophilicity and solubility of the resulting PROTAC molecule, which can be a significant challenge for these often large and complex structures.[1][2] The flexibility of the PEG chains can also be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[2][3]
-
Dual Azide (B81097) Functionality: The two terminal azide groups serve as "click chemistry" handles, enabling the efficient and specific conjugation of alkyne-modified ligands through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This modular approach simplifies the synthesis of complex PROTAC libraries.
-
Orthogonal Boc-Protected Amine: The Boc-protected amine provides an orthogonal point of attachment for another ligand, typically the E3 ligase binder, after deprotection. This allows for a controlled, stepwise synthesis of the final PROTAC molecule.
Comparison with Other Branched PROTAC Linkers
While N-(Boc-PEG2)-N-bis(PEG3-azide) offers significant advantages in terms of flexibility and synthetic accessibility, other classes of branched linkers with distinct properties have also been successfully employed in PROTAC design. The choice of a branched linker is highly dependent on the specific application and the desired properties of the final PROTAC.
Table 1: Comparison of Branched PROTAC Linker Architectures
| Linker Class | Core Structure | Key Features | Representative Applications | Potential Advantages | Potential Disadvantages |
| Y-shaped PEG Linkers | Nitrogen or similar trifunctional atom | Flexible, hydrophilic, dual functional handles (e.g., azides, acids) | Trivalent PROTACs, Dual-target PROTACs | Improved solubility, synthetic tractability, modularity | High flexibility may lead to an entropic penalty upon binding |
| Amino Acid-Based Linkers | e.g., Aspartic acid, Lysine | Defined stereochemistry, readily available building blocks | Dual-target PROTACs | Biocompatible, provides a rigid core with defined exit vectors | May be more synthetically challenging to elaborate |
| Rigid Aromatic/Cyclic Cores | e.g., Benzene, Piperazine | Planar and conformationally restricted | Trivalent PROTACs, PROTACs with improved selectivity | Pre-organizes ligands for optimal binding, can enhance cell permeability | More complex synthesis, less conformational flexibility |
Performance Data of Branched PROTACs
Direct comparative studies of N-(Boc-PEG2)-N-bis(PEG3-azide) with other branched linkers are not extensively available in the public domain. However, the performance of PROTACs utilizing different branched architectures highlights their potential.
Table 2: Representative Performance Data for Trivalent and Dual-Target PROTACs
| PROTAC | Linker Type | Target(s) | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| SIM1 | Branched PEG | BET proteins (BRD2/3/4) | VHL | MV4;11 | 0.7 - 9.5 nM | >90% | [6] |
| DP-C-1 | Amino acid-based | EGFR and PARP | CRBN | A549 | Not reported | Significant degradation of both targets | [7] |
| Dual-ligand PROTAC (2J2V) | L-aspartic acid and PEG | BRD4 | VHL | 22Rv1 | ~1 nM | >90% | [8] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Note: The data presented are from different studies and should be considered as illustrative of the potential of each linker type, not as a direct head-to-head comparison.
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs, particularly those with complex branched architectures, require a thorough understanding of the underlying biological pathways and robust experimental methodologies.
PROTAC-Mediated Protein Degradation Pathway
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the efficacy of a novel PROTAC involves a series of in vitro cellular assays.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with a PROTAC.[9][10]
1. Cell Culture and Treatment:
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of the PROTAC.[11][12][13]
1. Cell Seeding and Treatment:
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
2. MTT Incubation:
- Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
3. Formazan (B1609692) Solubilization:
- Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
4. Absorbance Measurement:
- Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
Branched linkers, such as N-(Boc-PEG2)-N-bis(PEG3-azide), represent a significant advancement in PROTAC design, enabling the development of molecules with enhanced functionalities and therapeutic potential. The flexibility and modular nature of Y-shaped PEG linkers make them an attractive choice for constructing complex PROTACs for applications such as dual-target degradation and enhancing target avidity. While direct comparative data is still emerging, the successful application of various branched linker architectures in creating highly potent degraders underscores the importance of exploring beyond simple linear tethers. The continued innovation in linker chemistry, coupled with robust experimental validation, will undoubtedly pave the way for the next generation of highly effective and specific protein-degrading therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Linear vs. Branched PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The architecture of a polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of bioconjugates, profoundly influencing the therapeutic efficacy, pharmacokinetics, and overall performance of molecules such as antibody-drug conjugates (ADCs), proteins, and peptides. The choice between a linear and a branched PEG linker can significantly impact solubility, stability, hydrodynamic volume, and in vivo half-life. This guide provides an objective, data-driven comparison to aid in the selection of the optimal linker architecture for specific bioconjugation applications.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene (B1197577) glycol units.[][2] | Multiple PEG arms extending from a central core.[][2][3] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can lead to reduced renal clearance.[4][5] |
| "Stealth" Effect & Stability | Provides a hydrophilic shield, offering protection from enzymatic degradation and reducing immunogenicity.[6][7] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection and stability.[5][8][9] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of similar molecular weight.[10] | Significantly longer circulation time in the bloodstream.[4][5][10] |
| Drug-to-Antibody Ratio (DAR) | Typically lower, as one linker attaches one drug molecule.[5] | Potentially higher, as one linker can attach multiple drug molecules, allowing for a "doubled payload" approach.[5][11] |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation and may lead to less impact on binding affinity.[2][4] | Increased steric hindrance can sometimes negatively impact binding affinity and enzymatic cleavage of the linker.[4][12] |
| Synthesis & Cost | Simpler and more predictable synthesis, often leading to lower production costs.[2] | More complex synthesis. |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) [4]
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
| Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. |
Table 2: Pharmacokinetic and In Vitro Cytotoxicity Data of an Affibody-Drug Conjugate [10][13]
| Conjugate | Linker Type & Size | Half-Life Extension (fold increase vs. no PEG) | In Vitro Cytotoxicity Reduction (fold decrease vs. no PEG) |
| ZHER2-SMCC-MMAE (HM) | No PEG | - | - |
| ZHER2-PEG4K-MMAE (HP4KM) | Linear, 4 kDa | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | Linear, 10 kDa | 11.2 | 22 |
| This table presents a comparison of an affibody-drug conjugate with and without linear PEG linkers of varying molecular weights, highlighting the trade-off between extended half-life and reduced immediate cytotoxicity. |
Visualizing the Structures and Processes
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison and validation of findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.
Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)
This method is used to determine the hydrodynamic size of PEGylated proteins.
-
Materials:
-
PEGylated protein samples (with linear or branched PEG).
-
Unmodified protein control.
-
Size exclusion chromatography system with a suitable column (e.g., Superdex 200).
-
Mobile phase (e.g., phosphate-buffered saline, PBS).
-
Protein standards of known hydrodynamic radii.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Create a calibration curve by injecting protein standards and recording their elution volumes.
-
Inject the unmodified and PEGylated protein samples onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Determine the elution volume for each sample.
-
-
Data Analysis:
-
Plot the logarithm of the known hydrodynamic radii of the standards against their elution volumes to generate a calibration curve.
-
Use the calibration curve to calculate the hydrodynamic radius of the unmodified and PEGylated proteins based on their elution volumes.[4]
-
Serum Stability Assay of Antibody-Drug Conjugates (ADCs)
This protocol assesses the stability of ADCs in serum by monitoring the drug-to-antibody ratio (DAR) over time.
-
Materials:
-
ADC with either a linear or branched linker.
-
Human or mouse serum.
-
Incubator at 37°C.
-
Affinity chromatography materials (e.g., Protein A or Protein G beads).
-
Instrumentation for DAR measurement (e.g., hydrophobic interaction chromatography (HIC)-HPLC or mass spectrometry).
-
-
Procedure:
-
Incubate the ADC in serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
At each time point, purify the ADC from the serum using affinity chromatography to capture the antibody component.[4]
-
Elute the purified ADC.
-
-
Data Analysis:
-
Measure the DAR of the purified ADC at each time point using a suitable analytical method.
-
Plot the DAR as a function of time to determine the stability of the drug-linker conjugate in serum.
-
In Vitro Cytotoxicity Assay
This assay evaluates the potency of an ADC by measuring its ability to kill target cancer cells.
-
Materials:
-
Target cancer cell line (e.g., HER2-positive cells for an anti-HER2 ADC).
-
Cell culture medium and supplements.
-
ADCs with linear and branched linkers.
-
Control antibody.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader for luminescence or fluorescence.
-
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADCs and control antibody.
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the signal of the treated wells to that of the untreated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Concluding Remarks
The selection between linear and branched PEG linkers is a critical decision in the design of bioconjugates. Branched linkers can offer significant advantages in extending the in vivo half-life and enabling higher drug loading, which can be particularly beneficial for enhancing therapeutic potency.[4][11] However, the increased steric hindrance of branched structures may negatively affect the binding affinity and enzymatic cleavage of the linker, potentially reducing the immediate in vitro cytotoxicity.[4]
Linear linkers, with their simpler structure, may provide more predictable behavior and less steric interference.[4] Ultimately, the optimal choice is highly dependent on the specific application, the nature of the biomolecule and the payload, and the desired pharmacokinetic and pharmacodynamic profile. The comparative data and experimental protocols presented in this guide offer a framework for making an informed decision in the selection of PEG linker architecture for bioconjugation.
References
- 2. precisepeg.com [precisepeg.com]
- 3. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Branched and Linear Poly(Ethylene Glycol): Influence of the Polymer Structure on Enzymological, Pharmacokinetic, and Immunological Properties of Protein Conjugates | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond PEG: A Comparative Guide to Alternative Linkers for Enhancing Drug Solubility
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules has long been the gold standard for improving drug solubility, extending plasma half-life, and enhancing overall therapeutic efficacy. However, the growing recognition of PEG's limitations, including the potential for immunogenicity and its non-biodegradable nature, has catalyzed the search for innovative alternatives. This guide provides an objective comparison of promising alternative linkers, supported by experimental data, to assist in the selection of optimal strategies for drug development. We will delve into the performance of polysarcosine (pSar), PASylation, and poly(2-oxazoline)s (POx) as viable alternatives to traditional PEG linkers.
Executive Summary
This guide offers a head-to-head comparison of next-generation drug solubility enhancers against the benchmark PEG linkers. The alternatives discussed present compelling advantages, including reduced immunogenicity, biodegradability, and, in some cases, superior pharmacokinetic profiles and therapeutic efficacy. Polysarcosine, in particular, has demonstrated the ability to support high drug-to-antibody ratios (DAR) in antibody-drug conjugates (ADCs) without the aggregation issues often seen with PEG. PASylation offers the unique benefit of genetic fusion to proteins, streamlining manufacturing and ensuring homogeneity. Poly(2-oxazoline)s provide a versatile synthetic platform with tunable properties.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of these alternative linkers with PEG.
Table 1: Polysarcosine (pSar) vs. PEG Linkers in Antibody-Drug Conjugates (ADCs)
| Performance Metric | Polysarcosine (pSar) Linker | PEG Linker | Key Findings |
| Drug-to-Antibody Ratio (DAR) | High DAR (e.g., 8) is achievable with good physicochemical properties.[1] | High DAR often leads to aggregation and poor pharmacokinetics. | pSar more effectively masks the hydrophobicity of the payload, enabling higher drug loading.[1] |
| In Vitro Cytotoxicity (IC50) | Comparable or slightly higher potency in some studies. | Standard benchmark for in vitro potency. | pSar-conjugated ADCs maintain high cytotoxic activity against target cells. |
| In Vivo Efficacy | Superior tumor growth inhibition in some preclinical models.[2] | Effective tumor growth inhibition, but can be limited by clearance. | pSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect.[2] |
| Pharmacokinetics (PK) | Slower clearance rates and longer half-life compared to equivalent length PEG.[2] | Prone to accelerated blood clearance in the presence of anti-PEG antibodies.[1] | pSar demonstrates a "stealth" property that can lead to improved circulation times.[2] |
| Immunogenicity | Considered non-immunogenic.[1] | Can elicit anti-PEG antibodies, leading to reduced efficacy and potential hypersensitivity.[1] | The absence of a significant immune response to pSar is a major advantage. |
Table 2: PASylation vs. PEGylation for Therapeutic Proteins
| Performance Metric | PASylated Protein | PEGylated Protein | Key Findings |
| Manufacturing | Genetic fusion ensures homogeneity. | Chemical conjugation can lead to heterogeneity. | PASylation simplifies production and ensures a uniform product.[3] |
| Hydrodynamic Radius | Large hydrodynamic volume, similar to PEG.[3] | Gold standard for increasing hydrodynamic size. | Both effectively increase the size of the protein to reduce renal clearance.[3] |
| Pharmacokinetics (PK) | Significantly prolonged plasma half-life.[3] | Well-established for extending half-life. | PASylation provides a comparable extension of circulation time to PEGylation.[3] |
| Bioactivity | Retention of high target-binding activity.[3] | Activity can sometimes be compromised by conjugation. | Genetic fusion of PAS may better preserve the native protein conformation and function. |
| Biodegradability | Biodegradable, avoiding organ accumulation.[3] | Non-biodegradable, raising concerns about long-term tissue accumulation. | The biodegradable nature of PAS addresses a key safety concern of PEGylation.[3] |
| Immunogenicity | Lacking toxicity or immunogenicity in mice.[3] | Potential for anti-PEG antibody formation. | PASylation offers a non-immunogenic alternative.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparative data.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug conjugate, indicating its potency against cancer cell lines.
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the drug conjugate (e.g., ADC) and control articles (unconjugated antibody, free drug) for a period of 72-120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Plasma Stability Assay
Objective: To evaluate the stability of the drug-linker in plasma to predict its in vivo stability and potential for premature drug release.
Methodology:
-
Incubation: Incubate the drug conjugate at a defined concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C for a specified time course (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Collection: At each time point, collect aliquots of the plasma-drug conjugate mixture.
-
Affinity Capture: Isolate the drug conjugate from the plasma using affinity capture beads (e.g., Protein A or G).
-
Analysis: Analyze the captured drug conjugate using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) or the amount of released drug over time.
-
Data Analysis: Plot the DAR or percentage of intact conjugate over time to determine the stability profile and half-life of the conjugate in plasma.
Determination of Hydrodynamic Radius
Objective: To measure the effective size of the polymer-drug conjugate in solution, which is a key predictor of its in vivo pharmacokinetic behavior.
Methodology:
-
Size Exclusion Chromatography (SEC): This is a common method to separate molecules based on their hydrodynamic volume.[4] The drug conjugate is passed through a column packed with porous beads. Larger molecules elute faster than smaller molecules.
-
Dynamic Light Scattering (DLS): This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the molecules in solution. The diffusion coefficient is then used to calculate the hydrodynamic radius using the Stokes-Einstein equation.
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system equipped with a SEC column and a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.
-
Data Analysis: The MALS and RI data are used to determine the absolute molar mass and the root mean square radius of the conjugate. The hydrodynamic radius can be calculated from the elution volume by calibrating the SEC column with a series of standards of known hydrodynamic radii.
Visualizing Key Concepts
Diagrams are essential for understanding complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts discussed in this guide.
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Trifunctional PEG Linkers: N-(Boc-PEG2)-N-bis(PEG3-azide) and Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate chemical linkers is a critical step in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative characterization of the trifunctional linker N-(Boc-PEG2)-N-bis(PEG3-azide), alongside structurally similar alternatives, supported by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
N-(Boc-PEG2)-N-bis(PEG3-azide) is a versatile polyethylene (B3416737) glycol (PEG)-based linker featuring a Boc-protected amine and two azide (B81097) functionalities. This heterotrifunctional nature allows for sequential or orthogonal conjugation strategies, making it a valuable tool in drug development. The Boc-protected amine provides a stable, yet readily deprotectable handle for amide bond formation, while the dual azide groups are available for click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Physicochemical and Spectroscopic Data Comparison
To facilitate an objective comparison, the following tables summarize the key physicochemical properties and available spectroscopic data for N-(Boc-PEG2)-N-bis(PEG3-azide) and a selection of alternative trifunctional PEG linkers. These alternatives possess variations in the central functional group or the length of the PEG chains, offering a range of options to modulate properties such as solubility, valency, and steric hindrance.
| Compound | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| N-(Boc-PEG2)-N-bis(PEG3-azide) | HY-140872 | C₂₇H₅₁N₇O₁₀ | 621.74 | 2353409-46-6 |
| N-(Amino-PEG2)-N-bis(PEG3-azide) | BP-24369 | C₂₂H₄₆N₈O₈ | 550.65 | 2606952-86-5 |
| N-(Acid-PEG2)-N-bis(PEG3-azide) | BP-24331 | C₂₄H₄₅N₇O₁₁ | 607.65 | 2320560-35-6 |
| Boc-NH-PEG2-N₃ | MD068006-2 | C₁₁H₂₂N₄O₄ | 274.32 | 950683-55-3 |
Table 1: Physicochemical Properties of N-(Boc-PEG2)-N-bis(PEG3-azide) and Alternatives. This table provides a quick reference for the fundamental properties of the compared linkers.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Mass Spectrometry (ESI-MS) [M+H]⁺ (m/z) |
| N-(Boc-PEG2)-N-bis(PEG3-azide) | 3.65 (m, 24H), 3.38 (t, J = 5.2 Hz, 4H), 3.34 (t, J = 5.6 Hz, 2H), 2.75 (t, J = 5.6 Hz, 4H), 1.44 (s, 9H) | 622.4 |
| N-(Amino-PEG2)-N-bis(PEG3-azide) | 3.65 (m, 24H), 3.53 (t, J = 5.2 Hz, 2H), 3.38 (t, J = 5.2 Hz, 4H), 2.89 (t, J = 5.2 Hz, 2H), 2.75 (t, J = 5.6 Hz, 4H) | 551.3 |
| N-(Acid-PEG2)-N-bis(PEG3-azide) | 3.65 (m, 24H), 4.15 (s, 2H), 3.38 (t, J = 5.2 Hz, 4H), 2.75 (t, J = 5.6 Hz, 4H) | 608.3 |
| Boc-NH-PEG2-N₃ | 5.15 (s, 1H), 3.66 (t, J = 5.2 Hz, 2H), 3.54 (t, J = 5.2 Hz, 2H), 3.38 (t, J = 5.2 Hz, 2H), 3.29 (q, J = 5.2 Hz, 2H), 1.44 (s, 9H) | 275.2 |
Table 2: NMR and Mass Spectrometry Data. This table presents a summary of the experimental data for the characterization of the linkers. Note: NMR chemical shifts are approximate and may vary slightly based on experimental conditions. Mass spectrometry data corresponds to the protonated molecule.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for the characterization of PEGylated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) may be added to promote protonation.
-
Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Acquisition:
-
Operate the mass spectrometer in positive ion mode to detect protonated molecules [M+H]⁺.
-
Set the capillary voltage, cone voltage, and desolvation gas flow and temperature to optimal values for the compound class.
-
Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule and confirm its isotopic distribution.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and characterization of a trifunctional PEG linker like N-(Boc-PEG2)-N-bis(PEG3-azide).
Evaluating the Cytotoxicity of PEG Linkers in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polyethylene (B3416737) glycol (PEG) linkers are ubiquitously employed in drug delivery and bioconjugation to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. However, the choice of PEG linker can significantly impact the cytotoxic profile of the resulting conjugate. This guide provides a comparative analysis of the cytotoxicity of different PEG linkers based on available experimental data, offering insights into how linker characteristics such as molecular weight, structure, and length can influence cell viability.
Comparative Cytotoxicity Data
The cytotoxic effects of various PEG linkers and PEGylated molecules are influenced by their molecular weight, concentration, and the specific cell line being tested. The following tables summarize quantitative data from multiple studies to facilitate a clear comparison.
| PEG Derivative | Cell Line | Assay | Key Findings | IC50 Value (mg/mL) |
| Triethylene Glycol (TEG) | HeLa | CCK-8 | Showed obvious cytotoxicity at concentrations >10 mg/mL.[1] | 19.8[1][2] |
| L929 | CCK-8 | More sensitive to TEG compared to HeLa cells.[1][2] | 12.4[2] | |
| PEG 400 | HeLa | CCK-8 | Almost non-cytotoxic.[2] | 32.5[2] |
| L929 | CCK-8 | Almost non-cytotoxic.[2] | 24.7[2] | |
| PEG 1000 | HeLa | CCK-8 | Moderate cytotoxicity. | 36.2[2] |
| L929 | CCK-8 | Moderate cytotoxicity.[1] | 22.5[1][2] | |
| PEG 2000 | HeLa | CCK-8 | Almost non-cytotoxic.[2] | 38.2[2] |
| L929 | CCK-8 | Almost non-cytotoxic.[2] | 28.7[2] | |
| PEG 4000 | HeLa | CCK-8 | Moderate cytotoxicity. | 29.6[2] |
| L929 | CCK-8 | Moderate cytotoxicity.[1] | 20.0[1][2] | |
| mPEGA-480 | HeLa | CCK-8 | Acute cytotoxicity.[2] | 0.2[2] |
| L929 | CCK-8 | Acute cytotoxicity.[2] | 0.1[2] | |
| mPEGMA-500 | HeLa | CCK-8 | Significant cytotoxicity.[2] | 4.7[2] |
| L929 | CCK-8 | Significant cytotoxicity.[2] | 5.3[2] | |
| mPEGMA-950 | HeLa | CCK-8 | Moderate cytotoxicity. | 20.8[2] |
| L929 | CCK-8 | Moderate cytotoxicity. | 21.7[2] |
Table 1: Comparative IC50 Values of PEG Oligomers and Monomers. This table highlights that PEG-based monomers like mPEGA and mPEGMA exhibit significantly higher cytotoxicity compared to PEG oligomers.[2] Among the oligomers, lower molecular weight TEG was more cytotoxic than PEG 400 and PEG 2000.
| PEGylated Conjugate | Cell Line | Assay | Key Findings | IC50 Value (nM) |
| HM (Affibody-MMAE, no PEG) | NCI-N87 | MTT | Strongest cytotoxic activity.[3] | 4.94[3] |
| BT-474 | MTT | 2.48[3] | ||
| HP4KM (Affibody-4kDa PEG-MMAE) | NCI-N87 | MTT | Cytotoxicity reduced with 4 kDa PEG linker.[3] | 31.9[3] |
| BT-474 | MTT | 26.2[3] | ||
| HP10KM (Affibody-10kDa PEG-MMAE) | NCI-N87 | MTT | Cytotoxicity further reduced with 10 kDa PEG linker.[3] | 111.3[3] |
| BT-474 | MTT | 83.5[3] |
Table 2: Influence of PEG Linker Length on the Cytotoxicity of Antibody-Drug Conjugates. This table demonstrates that increasing the PEG linker length in an affibody-drug conjugate can decrease its cytotoxic activity, likely due to steric hindrance affecting receptor binding.[3]
Mechanisms of PEG Linker-Induced Cytotoxicity
The cytotoxic effects of certain PEG derivatives have been linked to the induction of oxidative stress and apoptosis.
-
Oxidative Stress: Some PEG derivatives, particularly at high concentrations, can lead to an increase in intracellular reactive oxygen species (ROS).[1] For example, triethylene glycol (TEG) has been shown to induce significant ROS generation in L929 cells.[1] Furthermore, PEG-based monomers with acrylate (B77674) groups (mPEGA) can rapidly deplete intracellular glutathione (B108866) (GSH), a key antioxidant, leading to a broken intracellular redox equilibrium and subsequent cell apoptosis.[4]
-
Induction of Apoptosis: PEG treatment has been shown to induce apoptosis in a dose- and time-dependent manner in human colon cancer cell lines.[5] This was associated with a significant induction of the pro-apoptotic protein, prostate apoptosis response-4 (PAR-4).[5]
-
Steric Hindrance: In the context of antibody-drug conjugates (ADCs), the length of the PEG linker plays a crucial role. Longer PEG chains can cause steric hindrance, which may interfere with the binding of the antibody to its target receptor on the cell surface.[6] This can lead to reduced internalization of the ADC and consequently, a decrease in cytotoxic efficacy.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are representative protocols for commonly used assays.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/mL) in 100 µL of complete culture medium and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the PEG derivatives and incubated for a specified period (e.g., 24 hours).
-
Reagent Addition: After incubation, the treatment medium is removed, and cells are washed with PBS. Then, 100 µL of fresh medium and 10 µL of CCK-8 solution (or MTT solution followed by a solubilizing agent) are added to each well.
-
Incubation and Measurement: The plate is incubated for 1-4 hours at 37°C. The absorbance is then measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the absorbance of the untreated control cells. IC50 values are determined from the dose-response curves.
Reactive Oxygen Species (ROS) Generation Assay
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with PEG derivatives as described above.
-
Probe Loading: After treatment, the medium is removed, and cells are washed with PBS. A solution containing a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to each well, and the plate is incubated.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader at appropriate excitation and emission wavelengths. An increase in fluorescence indicates a higher level of intracellular ROS.
Glutathione (GSH) Depletion Assay
-
Cell Seeding and Treatment: Cells are seeded and treated with PEG derivatives.
-
Cell Lysis: After treatment, cells are washed and lysed to release intracellular contents.
-
GSH Measurement: The GSH level in the cell lysate is measured using a commercially available kit, often based on the reaction of GSH with a chromogenic reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Data Analysis: The absorbance is read, and the GSH concentration is calculated and compared to untreated controls.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for evaluating cytotoxicity and the proposed mechanisms of PEG linker-induced cell death.
Caption: Experimental workflow for determining the cytotoxicity of PEG linkers.
References
- 1. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Polyethylene glycol induces apoptosis in HT-29 cells: potential mechanism for chemoprevention of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of CuAAC and SPAAC for Biological Applications
In the rapidly evolving fields of chemical biology, drug discovery, and biomedical research, the ability to specifically and efficiently label and conjugate biomolecules is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, has provided a powerful toolkit for these endeavors. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, yet their fundamental differences in mechanism dictate their suitability for specific biological applications. This guide provides a comprehensive comparison of CuAAC and SPAAC, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal ligation strategy.
Executive Summary
The choice between CuAAC and SPAAC represents a trade-off between reaction speed and biocompatibility. CuAAC boasts very fast reaction kinetics, making it ideal for applications where speed is critical and the cellular environment is not a primary concern, such as in vitro library synthesis and proteomics. However, the requisite copper(I) catalyst exhibits significant cytotoxicity, limiting its use in living systems. In contrast, SPAAC is a catalyst-free reaction, rendering it highly biocompatible and the method of choice for live-cell imaging, in vivo studies, and the development of antibody-drug conjugates. This advantage comes at the cost of generally slower reaction rates and the need for bulkier, more complex strained cyclooctynes.
Data Presentation
To facilitate a direct comparison, the following tables summarize key quantitative data on the performance of CuAAC and SPAAC in biological contexts.
Table 1: General Performance Characteristics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1] |
| Catalyst | Copper(I)[2] | None[2] |
| Alkyne Type | Terminal[2] | Cyclooctynes (strained)[2] |
| Regioselectivity | 1,4-disubstituted triazole[2] | Mixture, depends on the cyclooctyne[2] |
| Primary Advantages | Fast kinetics, small and easy-to-introduce alkyne tags.[3] | High biocompatibility, no catalyst required.[3] |
| Primary Disadvantages | Potential copper toxicity.[3] | Slower kinetics, bulky cyclooctyne tags can cause steric hindrance.[3][4] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[1] | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[1] |
Table 2: Comparative Reaction Kinetics
| Reaction | Reagents | Second-Order Rate Constant (k) |
| CuAAC | Terminal alkyne + Azide with Cu(I) catalyst and ligands (e.g., THPTA, BTTAA) | 10 - 100 M⁻¹s⁻¹[3] |
| SPAAC | DIBO (Dibenzocyclooctyne) + Azide | ~0.1 M⁻¹s⁻¹[3] |
| SPAAC | BCN (Bicyclononyne) + Azide | 0.07 - 0.63 M⁻¹s⁻¹[3] |
| SPAAC | DIBAC (Dibenzocyclooctyne) + Azide | ~1 M⁻¹s⁻¹[3] |
| SPAAC | DIFO (Difluorinated cyclooctyne) + Azide | ~1 M⁻¹s⁻¹[3] |
Table 3: Comparative Cytotoxicity
| Method | Conditions | Cell Viability | References |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | [3] |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | [3] |
| CuAAC | 10 minutes reaction with CPP-tethered CuI ligand | 75% of cells remained viable | [3] |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper | [3] |
Reaction Mechanisms and Experimental Workflows
The fundamental differences in the mechanisms of CuAAC and SPAAC are illustrated below, along with a generalized experimental workflow for bioconjugation.
References
Assessing the Immunogenicity of PEGylated Compounds: A Comparative Guide
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can prolong circulation half-life, improve stability, and reduce the immunogenicity of the parent molecule.[1][2][3][4][5] However, the PEG moiety itself can be recognized by the immune system, leading to the formation of anti-PEG antibodies.[1][3][6][7][8] These antibodies can have significant clinical implications, including accelerated blood clearance (ABC) of the PEGylated drug, reduced efficacy, and hypersensitivity reactions.[3][6] This guide provides a comparative overview of the factors influencing the immunogenicity of PEGylated compounds, methods for their assessment, and strategies to mitigate immune responses.
Factors Influencing the Immunogenicity of PEGylated Compounds
The immunogenic potential of a PEGylated compound is not uniform and is influenced by a multitude of factors related to the PEG polymer, the conjugated therapeutic, and the patient.[2][7][9][10][11] Understanding these factors is crucial for the rational design of less immunogenic PEGylated therapeutics.
Comparison of Factors Influencing Immunogenicity
| Factor | Influence on Immunogenicity | Supporting Evidence |
| PEG Molecular Weight | Higher molecular weight PEGs (e.g., >30 kDa) are generally associated with a greater risk of inducing an anti-PEG antibody response.[2][7][9] | Studies have shown that proteins conjugated with larger PEGs (e.g., 20 kDa and 30 kDa) induce stronger anti-PEG IgM responses compared to those with smaller PEGs (e.g., 2 kDa and 5 kDa).[2][7] |
| PEG Structure | Branched PEGs may offer better shielding of the protein core from the immune system compared to linear PEGs, potentially reducing immunogenicity.[2][9] However, the increased complexity of branched structures could also lead to a more pronounced immune response in some cases.[2] | Certolizumab pegol, which utilizes a 40 kDa branched PEG, was designed to reduce immunogenicity, although some patients still develop anti-drug antibodies.[2] |
| PEG Terminus | The terminal group of the PEG chain can influence immunogenicity. Methoxy-PEG (mPEG) is commonly used, but the methoxy (B1213986) group's hydrophobicity has been associated with an immunogenic response.[2][12] Hydroxy-PEG has been shown to have lower immunogenicity than mPEG derivatives in some studies.[2] | Research by Sherman et al. (2012) demonstrated lower immunogenicity of hydroxy-PEG compared to mPEG derivatives of porcine uricase.[2] |
| Protein/Carrier Immunogenicity | The immunogenicity of the conjugated protein or carrier molecule is directly correlated with the risk of developing anti-PEG antibodies.[2][13] Non-human proteins or peptides are more likely to elicit a T-cell dependent immune response against the entire conjugate, including the PEG moiety.[2] | PEGylated therapeutics with a protein component that is foreign to the human body tend to have a higher incidence of anti-PEG antibody formation.[2][13] |
| Route of Administration | Subcutaneous administration may be more likely to elicit an immune response compared to intravenous administration, theoretically due to increased interaction with skin-resident and lymph node-resident dendritic cells.[2][11] | Clinical observations suggest a potential for higher immunogenicity with subcutaneous delivery of some PEGylated biologics.[2] |
| Dosing Regimen | Higher doses or more frequent administration can increase the likelihood of an immune response. However, in some instances, intermittent, lower doses may be more immunogenic than continuous, higher doses.[2][11] | The relationship between dosing and immunogenicity can be complex and may vary between different PEGylated products.[2] |
Prevalence of Pre-existing Anti-PEG Antibodies
A significant challenge in the clinical use of PEGylated drugs is the presence of pre-existing anti-PEG antibodies in a substantial portion of the healthy population, likely due to exposure to PEG in cosmetics, food, and other consumer products.[8][14][15]
Prevalence of Anti-PEG Antibodies in the General Population
| Antibody Isotype | Prevalence in Contemporary Samples (~72% total)[14][16] | Prevalence in Historical Samples (1970-1999) (~56% total)[14] | Notes |
| IgG only | ~18% | ~20% | IgG2 is the predominant subclass.[14] |
| IgM only | ~25% | ~19% | |
| Both IgG and IgM | ~30% | ~16% |
A recent study also found that nearly 1 in 5 pregnant women and 5.5% of their newborns have pre-existing anti-PEG antibodies, raising safety considerations for this population.[17] The reported prevalence rates can vary widely across studies, from less than 1% to over 40%, depending on the detection method and study population.[14][18]
Clinical Implications of Anti-PEG Immunogenicity
The presence of both pre-existing and treatment-induced anti-PEG antibodies can lead to several clinical consequences.
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM, can bind to PEGylated drugs upon administration, leading to their rapid clearance from the bloodstream, which reduces therapeutic efficacy.[3][6]
-
Hypersensitivity Reactions (HSRs): The interaction between anti-PEG antibodies and the PEGylated therapeutic can trigger an immune cascade, leading to allergic reactions that can range from mild to severe, including life-threatening anaphylaxis.[3][6]
-
Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the therapeutic, anti-PEG antibodies can lead to a loss of the drug's intended effect.[6][19]
Comparative Analysis of PEGylated Drugs
The immunogenicity profile can vary significantly among different PEGylated therapeutics.
| PEGylated Drug | Indication | PEG Characteristics | Immunogenicity Profile |
| Pegloticase | Refractory Gout | 10 kDa PEG | Associated with a high incidence of anti-PEG antibody formation, which is linked to infusion reactions and loss of efficacy.[2] |
| Peginesatide | Anemia in CKD | 40 kDa branched PEG[20] | While experimental models showed low immunogenicity, post-marketing reports included serious allergic reactions.[21][22][23] In clinical trials, 1.2% of patients developed binding antibodies and 0.9% developed neutralizing antibodies.[22] |
| Pegunigalsidase alfa | Fabry Disease | 2 kDa PEG[2] | The incidence of anti-PEG antibodies in clinical trials has been reported to be low (5.8–6.7%).[2] |
| Certolizumab pegol | Crohn's Disease, etc. | 40 kDa branched PEG[2] | Designed for reduced immunogenicity, but some patients still develop anti-drug antibodies.[2] |
Experimental Protocols for Assessing Immunogenicity
A critical component of developing and monitoring PEGylated therapeutics is the accurate detection of anti-PEG antibodies. Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are two commonly used methods.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Anti-PEG Antibody Detection
This protocol is a generalized sandwich ELISA procedure. Optimization of specific conditions, such as concentrations and incubation times, is necessary for each specific assay.[24][25][26]
-
Coating: High-binding 96-well microplates are coated with a PEGylated molecule (e.g., NH2-mPEG5000) at a concentration of approximately 10-20 µg/mL in a coating buffer (e.g., PBS) and incubated overnight at 4°C.[24][25]
-
Blocking: The wells are washed and then blocked with a blocking buffer (e.g., 1% milk in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[24][25]
-
Sample Incubation: Serum or plasma samples are diluted in the blocking buffer and added to the wells. The plate is then incubated for 1-2 hours at room temperature to allow anti-PEG antibodies to bind to the coated PEG.[24][25]
-
Washing: The wells are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibodies and other sample components.[24]
-
Detection Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the anti-PEG antibody isotype being measured (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added to the wells and incubated for 1 hour at room temperature.[5]
-
Substrate Addition: After another wash step, a chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.[5][24]
-
Reaction Stop and Reading: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm). The absorbance is proportional to the amount of anti-PEG antibody in the sample.[5][24]
Surface Plasmon Resonance (SPR) for Measuring Anti-PEG Antibody Binding
SPR is a label-free technique that provides real-time detection and quantification of binding interactions.[15][27][28][29]
-
Sensor Chip Preparation: An SPR sensor chip is functionalized by immobilizing a PEG derivative (e.g., mPEG) onto the sensor surface.[27][28]
-
Sample Injection: A diluted serum or plasma sample is injected over the sensor surface.
-
Binding Measurement: The binding of anti-PEG antibodies in the sample to the immobilized PEG is detected as a change in the refractive index at the sensor surface, which is measured in real-time as a response unit (RU). The magnitude of the response is proportional to the amount of bound antibody.[27][28]
-
Dissociation: A buffer is flowed over the surface to measure the dissociation of the antibody from the PEG.
-
Regeneration: The sensor surface is regenerated using a solution that removes the bound antibody without damaging the immobilized PEG, allowing for subsequent measurements.
-
Isotype Differentiation: To differentiate between antibody isotypes (e.g., IgG and IgM), secondary antibodies specific for each isotype can be injected after the initial sample binding. The binding of the secondary antibody will cause a further increase in the SPR signal.[27][28]
Comparison of Immunogenicity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| ELISA | Enzyme-linked immunosorbent assay for detecting and quantifying antibodies.[5][6] | Widely available, cost-effective, high throughput.[25] | Can be time-consuming, may lack the sensitivity of other methods, and can be prone to matrix effects.[15][27] |
| SPR | Real-time, label-free detection of molecular interactions based on changes in refractive index.[27][28][29] | Rapid, highly sensitive, provides quantitative data on binding kinetics (association and dissociation rates).[15][27][28] | Higher equipment cost, can be technically complex.[30] |
Visualizing Immunogenicity Pathways and Workflows
Strategies to Mitigate Immunogenicity
Given the potential for immune responses to PEGylated compounds, several strategies are being explored to reduce their immunogenicity:
-
Modification of PEG Structure: Using lower molecular weight PEGs or alternative polymer architectures.
-
Alternative Polymers: Investigating alternative hydrophilic polymers to replace PEG, such as polypeptides like poly(γ-(2-(2-(2-methoxyethoxy)ethoxy)ethyl l-glutamate) (L-P(EG3Glu)), which have shown lower immunogenicity in preclinical studies.[31]
-
Immune Tolerance Induction: In some cases, strategies to induce immune tolerance to the PEGylated therapeutic may be considered.
-
Screening for Pre-existing Antibodies: Screening patients for pre-existing anti-PEG antibodies before administering a PEGylated drug could help identify individuals at higher risk for adverse reactions or reduced efficacy.[14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. 4adi.com [4adi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 14. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spiedigitallibrary.org [spiedigitallibrary.org]
- 16. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population [agris.fao.org]
- 17. trialsitenews.com [trialsitenews.com]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. Lessons learned from peginesatide in the treatment of anemia associated with chronic kidney disease in patients on dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peginesatide for the treatment of anemia due to chronic kidney disease – an unfulfilled promise - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Peginesatide for the treatment of anemia due to chronic kidney disease - an unfulfilled promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 25. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. celerion.com [celerion.com]
- 27. Sensitive and Quantitative Detection of Anti-PEG Antibodies by mPEG-coated SPR Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 30. researchgate.net [researchgate.net]
- 31. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Conjugation Chemistries: The Unmatched Stability of the Triazole Linkage
In the fields of drug development, proteomics, and materials science, the ability to covalently link molecules is paramount. This process, known as bioconjugation, relies on a diverse toolkit of chemical reactions. The stability of the resulting linkage is a critical determinant of the conjugate's performance, particularly for in vivo applications like antibody-drug conjugates (ADCs), where premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.[1] Among the various conjugation chemistries available, the 1,2,3-triazole linkage, formed via "click chemistry," stands out for its exceptional stability.[2][3]
This guide provides an objective comparison of the triazole linkage's stability against other widely used conjugation chemistries, supported by experimental data and detailed protocols for assessing linker integrity.
The Triazole Linkage: A Benchmark in Stability
The 1,2,3-triazole ring is a five-membered aromatic heterocycle. Its aromatic nature and the strength of its covalent bonds contribute to a remarkable resistance to chemical and enzymatic degradation.[1][2] This makes it an ideal linker for applications requiring long-term stability in complex biological environments.[3] Triazole linkages are most commonly formed through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are highly efficient and specific reactions.[2][4] The resulting triazole is considered a reliable bioisostere for the amide bond, mimicking its key electronic and spatial properties while being resistant to hydrolysis by proteases.[3][5][6]
Comparative Stability Analysis
The stability of a conjugate is not absolute and depends heavily on its chemical environment (e.g., pH, presence of enzymes, reducing agents). Below is a comparative analysis of common linkages.
-
Triazole (from Click Chemistry): As discussed, these linkages are highly stable and generally considered non-cleavable under physiological conditions. They are resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[2][3]
-
Amide (from NHS Esters, EDC/NHS coupling): Amide bonds are also exceptionally stable, with a half-life of approximately 600 years in neutral solution at room temperature.[7] They are the backbone of peptides and proteins and are generally resistant to chemical degradation, though they can be cleaved by specific proteases.
-
Thioether (from Maleimides): Maleimide (B117702) chemistry is widely used for conjugating molecules to cysteine residues. However, the resulting thioether bond is susceptible to a retro-Michael reaction, which can lead to deconjugation, especially in the presence of other thiols like albumin in the blood.[8][9] This can compromise conjugate stability and lead to off-target effects.[8] More stable maleimide-derived linkers have been developed to address this vulnerability by promoting hydrolysis of the succinimide (B58015) ring to a stable maleamic acid form.[9][10]
-
Hydrazone: These linkers are designed to be cleavable under acidic conditions.[11] They are relatively stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes.[11][12] However, some hydrazone linkers have shown variable stability in plasma, with premature drug release being a potential issue.[10][12]
-
Ester: Ester linkages are significantly more labile than triazoles or amides. They are susceptible to hydrolysis, which can be catalyzed by acids, bases, or enzymes (esterases) that are abundant in plasma.[2][13] This makes them generally unsuitable for applications requiring long-term in vivo stability unless rapid cleavage is the desired outcome.
-
Disulfide: Disulfide bonds are designed to be cleaved in reducing environments. They are relatively stable in the oxidizing environment of the bloodstream but are readily cleaved inside cells, where the concentration of reducing agents like glutathione (B108866) is high. This makes them a popular choice for intracellular drug delivery.[11]
Quantitative Stability Data
The following table summarizes the stability characteristics of different conjugation linkages based on published data.
| Linkage Type | Formation Chemistry | Key Stability Characteristics | Reported Stability Data / Half-life (t₁/₂) |
| 1,2,3-Triazole | CuAAC, SPAAC | Highly stable; resistant to hydrolysis, oxidation, reduction, and enzymatic cleavage.[2][3] | Generally considered permanent under physiological conditions. |
| Amide | NHS ester, EDC/NHS | Highly stable to chemical hydrolysis; cleavable by specific proteases. | t₁/₂ of ~600 years in neutral buffer at 25°C.[7] |
| Thioether | Maleimide-thiol addition | Susceptible to retro-Michael reaction and thiol exchange in plasma.[8][9] | Variable; some maleimide ADCs show significant payload loss (e.g., 38% degradation in 120h).[10] |
| Hydrazone | Hydrazine + Aldehyde/Ketone | pH-sensitive; designed to be stable at neutral pH and labile at acidic pH.[11] | Can be unstable in plasma (t₁/₂ of ~2 days reported for some); others show slow hydrolysis (1.5-2% per day).[10][12] |
| Ester | Carboxylic acid + Alcohol | Susceptible to chemical and enzymatic hydrolysis (by esterases).[2][13] | Generally low stability in plasma. |
| Disulfide | Thiol-disulfide exchange | Stable in oxidizing environments (plasma); cleaved in reducing environments (intracellular).[11] | Labile in the presence of reducing agents like glutathione. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Comparative Linkage Stability
This protocol outlines a standard method to compare the stability of different bioconjugates under various stress conditions.
1. Sample Preparation:
-
Prepare stock solutions of the bioconjugates (each with a different linkage) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1 mg/mL.[2]
2. Application of Stress Conditions:
-
For each bioconjugate, aliquot the stock solution into separate tubes for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl to the sample. Incubate at 60°C.[2]
-
Basic Hydrolysis: Add 0.1 M NaOH to the sample. Incubate at 60°C.[2]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.[2]
-
Reductive Instability: Add a biologically relevant reducing agent, such as 10 mM glutathione (GSH). Incubate at 37°C.[2]
-
Thermal Stability: Incubate the sample in a neutral buffer (PBS, pH 7.4) at an elevated temperature (e.g., 60-80°C).[2]
-
Plasma/Serum Stability: Incubate the sample in human or mouse plasma/serum at 37°C.
3. Time-Point Analysis:
-
Collect aliquots from each stressed sample at multiple time points (e.g., 0, 2, 8, 24, 48, and 120 hours).[2]
-
Immediately quench the reaction if necessary (e.g., by neutralizing pH or adding a quenching agent) and store samples at -80°C until analysis.
4. Analytical Method (LC-MS/MS):
-
Analyze the aliquots using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of intact conjugate remaining.
-
Column: A C18 reverse-phase column is typically used.[2]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
Detection: Monitor the parent mass of the intact conjugate and the masses of expected degradation products.
5. Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time for each condition.
-
Calculate the degradation rate constant and the half-life (t₁/₂) of each linkage under each stress condition.[2]
Visualizations
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N-(Boc-PEG2)-N-bis(PEG3-azide): A Comprehensive Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of N-(Boc-PEG2)-N-bis(PEG3-azide) is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, with a primary focus on mitigating the risks associated with its azide (B81097) functional groups.
Hazard and Exposure Information
While a specific Safety Data Sheet (SDS) for N-(Boc-PEG2)-N-bis(PEG3-azide) is not available, the following table summarizes key hazard information for structurally related azide and PEG compounds. This information should be used to inform a conservative approach to safety and handling.
| Parameter | Hazard Information | Compound Class | Source |
| Acute Toxicity | Harmful if swallowed. May cause respiratory irritation. Causes skin and serious eye irritation. | Organic Azides, PEG Compounds | [2][3] |
| Explosive Hazard | Organic azides can be explosive, especially with a low carbon-to-nitrogen ratio. Avoid contact with heavy metals (e.g., lead, copper) to prevent the formation of highly shock-sensitive metal azides. | Organic Azides | [1][4] |
| Incompatibilities | Avoid strong oxidizing agents, acids, and halogenated solvents (e.g., dichloromethane, chloroform).[5][6] Mixing with acids can produce highly toxic and explosive hydrazoic acid.[1] | Organic Azides | [1][5][6] |
| PEG Toxicity | Polyethylene glycol (PEG) is generally considered to have low toxicity and is biodegradable.[2] However, it can affect the biological and chemical oxygen demand in wastewater.[2] | Polyethylene Glycol | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the mandatory procedures for the safe disposal of N-(Boc-PEG2)-N-bis(PEG3-azide) and contaminated materials.
Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling N-(Boc-PEG2)-N-bis(PEG3-azide).[6]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing N-(Boc-PEG2)-N-bis(PEG3-azide), including unused compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be collected in a dedicated hazardous waste container.[4]
-
Container Material: Use only non-metal containers, such as glass or polyethylene, to prevent the formation of explosive metal azides.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Azide Compound," and list all contents.[4]
-
Storage: Store the waste container in a cool, dark, and well-ventilated area, away from incompatible materials such as acids and heavy metals.[5]
Spill Management
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Using non-metallic tools (e.g., plastic or ceramic spatulas), carefully collect the absorbed material and place it in the designated hazardous waste container.[6]
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area.
-
Follow your institution's emergency spill response procedures.
-
Chemical Deactivation (for Dilute Solutions - Advanced Users Only)
For dilute aqueous solutions of N-(Boc-PEG2)-N-bis(PEG3-azide) (recommended concentration ≤ 5%), chemical deactivation of the azide groups can be performed to render the waste less hazardous. This procedure must be carried out in a chemical fume hood.
Experimental Protocol: Azide Deactivation with Sodium Nitrite (B80452) and Sulfuric Acid
-
Place the dilute azide solution in a three-necked flask equipped with a stirrer, a dropping funnel, and an outlet connected to a gas trap.
-
Prepare a 20% aqueous solution of sodium nitrite. For every gram of the azide compound, plan to use a 40% excess of sodium nitrite.
-
While stirring, add the 20% sodium nitrite solution to the azide solution.
-
Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic (test with pH paper). Crucial: The acid must be added after the nitrite to prevent the formation of volatile and toxic hydrazoic acid.
-
Stir the reaction mixture for several hours to ensure complete deactivation.
-
Neutralize the final solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Collect the neutralized, deactivated waste in a properly labeled hazardous waste container for disposal through your institution's hazardous waste management program.
Final Disposal
-
Untreated Waste: If chemical deactivation is not feasible, all waste containing N-(Boc-PEG2)-N-bis(PEG3-azide) must be disposed of as hazardous waste.[4]
-
Deactivated Waste: The neutralized solution from the deactivation procedure should also be collected in a labeled hazardous waste container.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of all waste.
Under no circumstances should any waste containing N-(Boc-PEG2)-N-bis(PEG3-azide) be poured down the drain. [4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(Boc-PEG2)-N-bis(PEG3-azide).
Caption: Disposal decision workflow for N-(Boc-PEG2)-N-bis(PEG3-azide).
References
Essential Safety and Operational Guide for Handling N-(Boc-PEG2)-N-bis(PEG3-azide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for N-(Boc-PEG2)-N-bis(PEG3-azide), a bifunctional crosslinker containing organic azide (B81097) moieties. The following procedures are based on established safety protocols for handling potentially energetic and toxic organic azide compounds. Diligence and adherence to these guidelines are paramount to ensure laboratory safety.
Hazard Summary
N-(Boc-PEG2)-N-bis(PEG3-azide) is an organic azide. Organic azides are energetic materials that can be sensitive to shock, friction, heat, and light, posing a potential risk of explosion.[1][2] They are highly reactive and can form dangerously explosive metal azides upon contact with certain metals.[1] Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[1] The stability of an organic azide is influenced by its molecular structure, particularly the ratio of carbon to nitrogen atoms.[1] While larger molecules with a higher carbon-to-nitrogen ratio are generally more stable, all organic azides should be handled with caution.[2][3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling N-(Boc-PEG2)-N-bis(PEG3-azide). The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Additional Protection |
| Weighing/Aliquoting (Solid) | Chemical splash goggles or safety glasses with side shields | Double gloving with chemical-resistant gloves (e.g., nitrile) | Flame-resistant lab coat | Work in a chemical fume hood. Use plastic or ceramic spatulas.[2][4] |
| Dissolving/Solution Handling | Chemical splash goggles | Double gloving with chemical-resistant gloves (e.g., nitrile) | Flame-resistant lab coat | Work in a chemical fume hood. |
| Running Reactions | Chemical splash goggles and a face shield | Double gloving with chemical-resistant gloves (e.g., nitrile) | Flame-resistant lab coat | Work in a chemical fume hood with the sash lowered as much as possible. A blast shield is highly recommended.[3][4] |
| Waste Disposal | Chemical splash goggles | Double gloving with chemical-resistant gloves (e.g., nitrile) | Flame-resistant lab coat | Work in a chemical fume hood. |
For handling azides with high toxicity, it is recommended to use Silver Shield™ gloves underneath nitrile gloves.[4]
Experimental Protocols: Safe Handling and Disposal
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dark, and well-ventilated area, away from heat sources, light, and incompatible materials such as acids and metals.[1][2]
-
It is good practice to store organic azides separately from other chemicals.[3]
Handling:
-
Preparation: Before handling, ensure the work area in the chemical fume hood is clean and free of incompatible materials, especially acids and metals (e.g., copper, lead).[1]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
Dissolving:
-
When dissolving, add the solid to the solvent slowly.
-
Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][2]
-
-
Running Reactions:
Spill Management:
-
In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite (B1170534) or sand).
-
Using non-sparking tools, collect the absorbed material into a designated, clearly labeled waste container for azide waste.
-
For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Waste Disposal:
-
Segregation: All waste containing N-(Boc-PEG2)-N-bis(PEG3-azide), including contaminated consumables and solutions, must be collected in a dedicated and clearly labeled hazardous waste container.[1][2] Do not mix azide waste with other chemical waste streams, especially acidic or metallic waste.[1][4]
-
Deactivation (Quenching): For residual azides in reaction vessels, a deactivation procedure should be followed. This typically involves reacting the azide with a reducing agent. A common method is the use of Staudinger ligation with a phosphine (B1218219) reagent. Consult relevant literature or your institution's safety protocols for specific deactivation procedures.
-
Aqueous Waste: Under no circumstances should azide solutions be poured down the drain.[5] This is to prevent the formation of explosive metal azides in the plumbing.[5]
-
Final Disposal: All azide-containing waste must be disposed of through your institution's hazardous waste management program.[1][6]
Workflow and Decision Making
The following diagram outlines the key steps and decision points for the safe handling and disposal of N-(Boc-PEG2)-N-bis(PEG3-azide).
Caption: Workflow for the safe handling and disposal of N-(Boc-PEG2)-N-bis(PEG3-azide).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
